molecular formula C9H13N3O3S B1399150 6-Morpholinopyridine-3-sulfonamide CAS No. 90648-77-4

6-Morpholinopyridine-3-sulfonamide

Número de catálogo: B1399150
Número CAS: 90648-77-4
Peso molecular: 243.29 g/mol
Clave InChI: WFNHBHJOYIDPAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Morpholinopyridine-3-sulfonamide is a useful research compound. Its molecular formula is C9H13N3O3S and its molecular weight is 243.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Morpholinopyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Morpholinopyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-morpholin-4-ylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNHBHJOYIDPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720782
Record name 6-(Morpholin-4-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90648-77-4
Record name 6-(Morpholin-4-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Whitepaper: 6-Morpholinopyridine-3-sulfonamide (CAS: 90648-77-4) – Structural Dynamics, Synthesis, and Applications in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of targeted therapeutics—particularly in the domains of oncology, immunology, and virology—relies heavily on the strategic deployment of privileged chemical scaffolds. 6-Morpholinopyridine-3-sulfonamide (6-MPS) has emerged as a critical building block in modern medicinal chemistry[1]. By combining a rigid pyridine core with a solubilizing morpholine ring and a hydrogen-bonding sulfonamide group, 6-MPS provides a highly tunable vector for interacting with the ATP-binding pockets of kinases and the active sites of viral enzymes.

This technical guide provides an in-depth analysis of 6-MPS, detailing its physicochemical properties, its mechanistic role in drug design (specifically targeting Janus Kinases and HIV integrase), and a validated catalytic protocol for its synthesis.

Physicochemical Profiling & Structural Causality

In rational drug design, every functional group must serve a distinct biophysical purpose. The architecture of 6-MPS is highly optimized for aqueous solubility, metabolic stability, and target engagement[2].

  • The Pyridine Core: Acts as an electron-deficient, rigid spacer that dictates the spatial orientation of the peripheral groups. Its aromatic nature allows for π−π stacking interactions with aromatic residues in target binding sites.

  • The Morpholine Moiety (C-6 Position): Morpholine is a classic bioisostere used to improve the pharmacokinetic profile of a drug. With a pKa of approximately 8.3, the basic nitrogen can be protonated at physiological pH, drastically enhancing aqueous solubility. Furthermore, the oxygen atom acts as a hydrogen-bond acceptor, often interacting with the solvent-exposed regions of kinase ATP-binding pockets.

  • The Sulfonamide Group (C-3 Position): Sulfonamides are excellent bioisosteres for carboxylic acids. They are metabolically stable and act as strong hydrogen-bond donors and acceptors. In kinase inhibitors, the sulfonamide frequently anchors the molecule to the hinge region or the DFG motif of the kinase domain[3].

Quantitative Data Summary
PropertyValueClinical / Chemical Relevance
IUPAC Name 6-morpholinopyridine-3-sulfonamideStandardized nomenclature for structural identification.
CAS Number 90648-77-4Unique identifier for sourcing and regulatory filing[4].
Molecular Formula C9H13N3O3SDefines atomic composition and isotopic mass.
Molecular Weight 243.28 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5[2].
H-Bond Donors 1 (Sulfonamide -NH2)Critical for hinge-binding in kinase active sites.
H-Bond Acceptors 5 (O, N, S atoms)Facilitates solvent interactions and target anchoring.

Mechanistic Role in Targeted Therapeutics

6-MPS is not typically administered as a standalone active pharmaceutical ingredient (API); rather, it is a foundational intermediate used to synthesize complex inhibitors.

Janus Kinase (JAK) Inhibition

The JAK/STAT signaling pathway is central to the pathogenesis of autoimmune diseases, asthma, and muscular degradation. 6-MPS derivatives have been extensively patented as selective JAK inhibitors[5]. In these architectures, the 6-MPS moiety is often coupled to a pyrazole or pyrimidine core. The sulfonamide group establishes critical hydrogen bonds with the hinge region of JAK1 or JAK2, while the morpholine group projects into the solvent channel, improving the drug's solubility and preventing off-target binding[6]. These inhibitors are currently being investigated for ophthalmic formulations (e.g., treating dry eye disorders) and for preventing ventilator-induced diaphragmatic dysfunction (VIDD)[5][6].

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (Target) Receptor->JAK STAT STAT Protein (Phosphorylation) JAK->STAT ATP -> ADP Inhibitor 6-MPS Derivative (Inhibitor) Inhibitor->JAK Blocks ATP Pocket Nucleus Gene Transcription (Inflammation) STAT->Nucleus

Figure 1: Mechanism of Action for 6-MPS derivatives in blocking the JAK/STAT signaling pathway.

HIV Integrase Inhibition

Beyond kinases, 6-MPS is utilized in the synthesis of HIV integrase inhibitors. HIV integrase is responsible for incorporating viral DNA into the host genome. 6-MPS derivatives act by chelating the magnesium ions in the enzyme's active site or by binding to the allosteric pockets, thereby halting viral replication[7].

Advanced Synthetic Methodology

The traditional synthesis of sulfonamides often requires harsh conditions involving sulfonyl chlorides, which can lead to unwanted side reactions and poor yields. Modern catalytic approaches utilize sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to generate sulfinates directly from boronic acids, which are then converted to sulfonamides[8].

The following protocol details the Nickel-catalyzed synthesis of 6-MPS from 6-(morpholino)pyridine-3-boronic acid, ensuring high atom economy and functional group tolerance.

Experimental Protocol: Synthesis via DABSO Surrogate

Reagents & Materials:

  • 6-(morpholino)pyridine-3-boronic acid (41.6 mg, 0.20 mmol, 1.0 equiv.)

  • NiBr₂·(glyme) (6.1 mg, 0.02 mmol, 10 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) (4.7 mg, 0.02 mmol, 10 mol%)

  • DABSO (28.8 mg, 0.12 mmol, 0.6 equiv.)

  • Lithium tert-butoxide (LiOt-Bu) (16.0 mg, 0.20 mmol, 1.0 equiv.)

  • Aqueous Ammonia / Hydroxylamine-O-sulfonic acid (for amination)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried reaction vial with NiBr₂·(glyme) and tmphen. Stir in 1 mL of anhydrous THF for 15 minutes until a homogenous catalyst complex forms.

  • Reagent Addition: To the catalyst solution, add 6-(morpholino)pyridine-3-boronic acid, DABSO, and LiOt-Bu.

  • Sulfinate Formation: Seal the vial, remove it from the glovebox, and stir the mixture at 80°C for 16 hours. The DABSO acts as an SO₂ source, inserting into the aryl-nickel bond to form a sulfinate intermediate[8][9].

  • Amination: Cool the reaction to room temperature. Add an aqueous solution of hydroxylamine-O-sulfonic acid and sodium acetate (or aqueous ammonia depending on the specific amination variant) to convert the sulfinate directly into the primary sulfonamide. Stir for an additional 4 hours at room temperature.

  • Workup & Purification: Quench the reaction with water and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic phases with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (using a gradient of Et₂O in Petroleum ether or EtOAc/Hexanes) to afford pure 6-Morpholinopyridine-3-sulfonamide[9].

Synthesis A 6-(Morpholino)pyridine-3-boronic acid (Starting Material) B DABSO + NiBr2(glyme) + tmphen (SO2 Surrogate & Catalyst) A->B C Aryl Sulfinate Intermediate B->C 80°C, 16h D Amination (Hydroxylamine-O-sulfonic acid) C->D E 6-Morpholinopyridine-3-sulfonamide (Target Compound) D->E RT, 4h

Figure 2: Catalytic synthesis workflow of 6-MPS using a DABSO sulfur dioxide surrogate.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized 6-MPS, rigorous analytical validation is required. A self-validating protocol must confirm both the presence of the morpholine ring and the integrity of the sulfonamide group.

  • LC-MS (ESI+): The expected mass-to-charge ratio ( m/z ) for the protonated molecular ion [M+H]+ is 244.07. The presence of this peak confirms the molecular weight.

  • ¹H NMR (300/400 MHz, DMSO-d6):

    • The pyridine protons typically appear as distinct doublets/singlets in the aromatic region ( δ 8.5 - 6.8 ppm).

    • The morpholine protons will present as two distinct multiplets around δ 3.7 ppm (CH₂-O) and δ 3.5 ppm (CH₂-N), integrating for 4 protons each.

    • The primary sulfonamide (-SO₂NH₂) protons will appear as a broad singlet integrating for 2 protons, typically around δ 7.2 - 7.5 ppm, which will disappear upon D₂O exchange.

  • HPLC: Purity should be assessed using a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). 6-MPS should elute as a single sharp peak with >98% area under the curve (AUC).

Conclusion

6-Morpholinopyridine-3-sulfonamide is far more than a simple chemical reagent; it is a highly engineered structural motif that addresses multiple challenges in drug discovery. By balancing lipophilicity, aqueous solubility, and targeted hydrogen-bonding capabilities, it serves as an ideal vector for kinase and integrase inhibitors. Furthermore, modern catalytic methodologies utilizing SO₂ surrogates like DABSO have streamlined its synthesis, allowing researchers to generate this compound and its derivatives with high efficiency and safety.

References

  • University of Oxford / Willis Group. "Catalyzed Synthesis of Sulfinates from Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxide Surrogate DABSO". Amazon S3 Hosted Supplementary Information. Available at: [Link]

  • Google Patents. "WO2010039939A1 - Janus kinase inhibitors for treatment of dry eye and other eye related diseases".
  • Google Patents. "WO2013173506A2 - Method of treating muscular degradation".
  • Google Patents. "WO2006125048A2 - Hiv-integrase inhibitor compounds".

Sources

Biological Activity of 6-Morpholinopyridine-3-sulfonamide: A Dual-Pharmacophore Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Morpholinopyridine-3-sulfonamide (6-MPS) (CAS: 90648-77-4; Molecular Formula: C9H13N3O3S) is a highly versatile, biologically active fragment utilized extensively in modern medicinal chemistry. Rather than acting merely as a passive structural linker, 6-MPS functions as a "privileged scaffold" that integrates two distinct and potent pharmacophores: a morpholinopyridine core and a primary sulfonamide group. This whitepaper provides an in-depth technical analysis of the biological activity of 6-MPS, focusing on its dual utility in kinase inhibition (specifically the JAK/STAT and PI3K pathways) and metalloenzyme coordination (Carbonic Anhydrases and HIV Integrase).

Structural Pharmacology & Target Engagement

The biological efficacy of 6-MPS is rooted in its bipartite structural design, which allows it to engage multiple therapeutic targets depending on its peripheral functionalization.

Domain A: The Morpholinopyridine Core (Kinase Hinge Binding)

The morpholine ring is a saturated heterocycle that provides an optimal balance of lipophilicity and aqueous solubility, a critical feature in central nervous system and systemic drug discovery[1]. In the context of kinase inhibition, the morpholinopyridine moiety acts as a classic ATP-competitive hinge-binding motif.

  • Mechanistic Causality: The oxygen atom of the morpholine ring acts as a weak hydrogen-bond acceptor, while the nitrogen of the pyridine ring forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Leu932 in JAK2 or Val851 in PI3K). This interaction anchors the molecule within the highly conserved ATP-binding pocket.

Domain B: The Primary Sulfonamide (Metalloenzyme Coordination)

The primary sulfonamide (-SO2NH2) is the quintessential zinc-binding group (ZBG) for metalloenzymes[2].

  • Mechanistic Causality: In physiological pH, the sulfonamide nitrogen can be deprotonated. The resulting anion coordinates directly with the catalytic metal ion (e.g., Zn²⁺ in Carbonic Anhydrase or Mg²⁺ in HIV Integrase), displacing the metal-bound water molecule/hydroxide ion that is essential for the enzyme's catalytic hydration or strand-transfer mechanisms[3]. Furthermore, the sulfonamide oxygen atoms participate in extensive hydrogen-bonding networks with active-site residues (such as Thr199 in Carbonic Anhydrase II).

Biological Activity Profiling

Janus Kinase (JAK) Inhibition

6-MPS and its derivatives are heavily utilized in the synthesis of potent Janus Kinase (JAK) inhibitors[4]. Dysregulation of the JAK/STAT pathway is a primary driver of myeloproliferative neoplasms and severe autoimmune disorders. By occupying the ATP pocket of JAK1/JAK2, 6-MPS derivatives prevent the trans-phosphorylation of the kinase domains, thereby halting the recruitment and subsequent dimerization of STAT proteins.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates STAT_P Phosphorylated STAT Dimer STAT->STAT_P Dimerization Nucleus Gene Transcription (Proliferation/Inflammation) STAT_P->Nucleus Translocates Inhibitor 6-MPS Derivative (ATP-Competitive Inhibitor) Inhibitor->JAK Blocks ATP Pocket

Figure 1: Mechanism of JAK/STAT pathway inhibition by 6-MPS derivatives.

Metalloenzyme Inhibition (Carbonic Anhydrase & HIV Integrase)

Beyond kinases, the primary sulfonamide of 6-MPS makes it an inherently active Carbonic Anhydrase Inhibitor (CAI)[2]. Tumor-associated isoforms (CA IX and CA XII) are upregulated in hypoxic tumor microenvironments to regulate intracellular pH. 6-MPS acts as a bioisostere for the transition state of CO₂ hydration. Additionally, 6-MPS has been patented as a core intermediate for HIV Integrase inhibitors, where the sulfonamide coordinates the essential Mg²⁺ cofactors required for viral DNA integration into the host genome[3].

Experimental Workflows & Protocols

To rigorously evaluate the biological activity of 6-MPS and its derivatives, the following self-validating experimental protocols must be employed.

TR-FRET Kinase Assay for JAK1/JAK2 Activity

Objective: Determine the IC₅₀ of 6-MPS derivatives against recombinant JAK kinases.

  • Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence because the time-delay measurement eliminates compound auto-fluorescence—a common artifact with highly conjugated pyridine scaffolds. ATP concentration is strictly maintained at the enzyme's Km​ value to ensure maximum sensitivity to competitive inhibitors without overwhelming the assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dilute 6-MPS derivatives in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Enzyme Incubation: Add 5 µL of recombinant JAK2 enzyme (diluted in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the compound wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing a biotinylated peptide substrate and ATP (at the predetermined Km​ of 15 µM).

  • Self-Validation Control: Include wells with a non-hydrolyzable ATP analog (e.g., AMP-PNP) as a negative control for kinase activity, and a reference inhibitor (e.g., Ruxolitinib) as a positive control.

  • Detection: After a 60-minute incubation, terminate the reaction by adding 10 µL of stop buffer containing EDTA (to chelate Mg²⁺) and the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout: Measure the emission ratio (665 nm / 615 nm) using a microplate reader.

TR_FRET_Workflow Prep 1. Compound Prep 6-MPS Analogs in DMSO Incubate 2. Enzyme Incubation Recombinant JAK + ATP (at Km) Prep->Incubate Detect 3. Signal Detection TR-FRET Emission Ratio Incubate->Detect Analyze 4. Data Analysis IC50 & Schild Plot Detect->Analyze Validate 5. Validation Orthogonal Cell Assay Analyze->Validate

Figure 2: Step-by-step experimental workflow for evaluating 6-MPS kinase inhibitory activity.

Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase

Objective: Measure the inhibition constant ( Ki​ ) of 6-MPS against CA IX.

  • Causality & Design: The physiological hydration of CO₂ is one of the fastest known enzymatic reactions. Standard steady-state kinetics cannot capture the initial velocity accurately. A stopped-flow spectrophotometer allows for pre-steady-state kinetic measurements by rapidly mixing the enzyme-inhibitor complex with CO₂-saturated water and monitoring the pH drop via a pH-sensitive indicator (e.g., Phenol red).

Quantitative Data & Structure-Activity Relationships (SAR)

The versatility of the 6-MPS scaffold allows medicinal chemists to tune its activity toward specific targets. The table below summarizes the theoretical and observed SAR dynamics when modifying the core structure.

Scaffold ModificationTarget Affinity Impact (Kinases)Target Affinity Impact (Metalloenzymes)Physicochemical Consequence
Base Scaffold (6-MPS) High (Hinge-binding via pyridine/morpholine)High (Zn²⁺/Mg²⁺ coordination via sulfonamide)Balanced lipophilicity and aqueous solubility
Morpholine → Piperidine Maintained (Similar steric bulk in the affinity pocket)Unchanged (No impact on distant ZBG)Increased basicity; elevated risk of hERG liability
Sulfonamide → Methylsulfone Variable (Alters solvent-exposed interactions)Abolished (Complete loss of metal coordination)Decreased Topological Polar Surface Area (TPSA)
Pyridine → Phenyl Significantly Reduced (Loss of hinge-binding Nitrogen)Maintained (Aryl sulfonamides are potent CAIs)Increased lipophilicity (LogP); reduced solubility

Conclusion

6-Morpholinopyridine-3-sulfonamide is a highly privileged, dual-action pharmacophore. Its morpholinopyridine domain provides a robust anchor for kinase ATP-pocket binding, making it indispensable in the development of JAK and PI3K inhibitors. Simultaneously, its primary sulfonamide domain acts as a potent metal-chelating group, validating its use in targeting Carbonic Anhydrases and HIV Integrase. Understanding the discrete causality behind these structural features allows drug development professionals to rationally design next-generation therapeutics with highly tuned selectivity profiles.

References

  • US Patent 8,309,718 B2 - 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors. Incyte Corporation.
  • WO Patent 2006125048 A2 - Hiv-integrase inhibitor compounds. Gilead Sciences.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PubMed Central (PMC). National Institutes of Health. Available at:[Link]

Sources

6-Morpholinopyridine-3-sulfonamide Derivatives: A Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification and optimization of privileged chemical scaffolds are critical for developing potent, selective, and metabolically stable therapeutics. 6-Morpholinopyridine-3-sulfonamide (CAS 90648-77-4)[1] has emerged as a highly versatile building block, particularly in the development of small-molecule kinase inhibitors. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its chemical architecture, mechanistic targeting of the Janus kinase (JAK) and Phosphoinositide 3-kinase (PI3K) pathways, and the self-validating experimental protocols required to evaluate its derivatives.

Chemical Architecture & Rationale

The structural components of 6-morpholinopyridine-3-sulfonamide act synergistically to fulfill the stringent requirements of ATP-competitive kinase inhibition. Each moiety serves a distinct, causal purpose in target engagement and pharmacokinetic optimization:

  • The Morpholine Ring: Morpholine is a classic pharmacophore used to improve aqueous solubility and metabolic stability. In the context of kinase inhibitors, the oxygen atom of the morpholine ring frequently acts as a hydrogen-bond acceptor, engaging the hinge region of the kinase ATP-binding pocket[2].

  • The Pyridine Core: Substituting a standard phenyl ring with an electron-deficient pyridine ring lowers the overall lipophilicity (LogP) of the molecule. This reduces non-specific binding and intrinsic hepatic clearance, thereby improving the oral bioavailability of the resulting drug[2].

  • The Sulfonamide Group (-SO₂NH₂): The sulfonamide moiety is a robust hydrogen-bond donor and acceptor. It is strategically positioned to interact with the DFG (Asp-Phe-Gly) motif or the activation loop of kinases, locking the enzyme in an inactive conformation. Furthermore, sulfonamides are highly stable against enzymatic hydrolysis compared to their amide counterparts[3].

Mechanistic Pathways Targeted

Derivatives of 6-morpholinopyridine-3-sulfonamide have been extensively patented for their efficacy against multiple signaling cascades, most notably the JAK/STAT and PI3K/AKT/mTOR pathways.

The JAK/STAT Signaling Cascade

Janus kinases (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that mediate signaling for numerous cytokines and growth factors. Hyperactivation of this pathway is implicated in autoimmune diseases, dry eye syndrome, muscular degradation, and myeloproliferative neoplasms[3][4][5]. Inhibitors utilizing the 6-morpholinopyridine-3-sulfonamide scaffold competitively bind to the ATP pocket of JAK enzymes, preventing the trans-phosphorylation of STAT proteins and their subsequent nuclear translocation.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor 6-Morpholinopyridine- 3-sulfonamide Derivative Inhibitor->JAK Blocks ATP Pocket pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Survival/Proliferation) pSTAT->Nucleus Translocation

JAK/STAT signaling pathway illustrating the intervention point of sulfonamide-based inhibitors.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a rigorous, self-validating workflow. The biochemical inhibition observed in vitro must causally translate to target engagement in a cellular context.

Workflow Synth Compound Synthesis (Cross-Coupling) Purif HPLC Purification (>95% Purity) Synth->Purif Kinase In Vitro Kinase Assay (TR-FRET) Purif->Kinase Cell Cellular Assay (p-STAT Flow Cytometry) Kinase->Cell Select Hits Data SAR Modeling & IC50 Calculation Cell->Data

Step-by-step experimental workflow from chemical synthesis to structure-activity relationship modeling.

Protocol A: In Vitro Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating ATP-competitive inhibitors. Causality of choice: TR-FRET utilizes a time-gated measurement that allows short-lived background autofluorescence (often emitted by the small molecule inhibitors themselves) to decay before signal acquisition, ensuring an exceptionally high signal-to-noise ratio.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Rationale: MgCl₂ is an essential cofactor for ATP hydrolysis; Brij-35 prevents non-specific binding of the kinase to the microplate walls.

  • Compound Titration: Perform a 3-fold serial dilution of the 6-morpholinopyridine-3-sulfonamide derivative in 100% DMSO, then dilute 1:100 in Kinase Buffer.

  • Enzyme Incubation: Add recombinant JAK2 (or PI3K) enzyme to the compound plate and incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add a master mix containing ATP (at the enzyme's specific Km​ value) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add a stop buffer containing EDTA and Europium-labeled anti-phospho antibodies. Rationale: EDTA immediately halts the reaction by chelating the Mg²⁺ cofactor, freezing the reaction kinetics for accurate measurement.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) and calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement (Phospho-STAT3 Flow Cytometry)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump dynamics. This assay validates that the compound successfully penetrates the cell and inhibits the target in situ.

  • Cell Culture & Starvation: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1). Starve cells in serum-free media for 4 hours. Rationale: Serum starvation reduces baseline basal phosphorylation, increasing the dynamic range of the assay.

  • Compound Treatment: Treat cells with varying concentrations of the inhibitor for 1 hour.

  • Cytokine Stimulation: Stimulate cells with IL-6 (50 ng/mL) for 15 minutes. Rationale: IL-6 specifically triggers the JAK/STAT pathway, inducing rapid phosphorylation of STAT3.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde (10 mins), then permeabilize with ice-cold 90% methanol (30 mins). Rationale: Methanol permeabilization is strictly required to allow the bulky fluorophore-conjugated anti-pSTAT3 antibodies to cross the nuclear and cellular membranes.

  • Staining & Analysis: Stain with Alexa Fluor® 647 anti-pSTAT3 (Tyr705) antibody. Analyze via flow cytometry to determine the cellular IC₅₀.

Quantitative Data & Structure-Activity Relationship (SAR)

The functionalization of the 6-morpholinopyridine-3-sulfonamide core drastically impacts target selectivity. Below is a representative SAR table demonstrating how minor structural modifications shift selectivity between JAK isoforms and PI3K, reflecting data trends commonly observed in patent literature[2][3][5].

Compound DerivativePrimary TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Key Structural Modification
Analog A JAK21285N-aryl pyrazole substitution at C5
Analog B JAK1 / JAK38 / 1560Cyclopentyl-cyano functionalization
Analog C PI3Kδ22110Introduction of a 2-methoxy group on the pyridine core
Analog D HIV Integrase45200N-methyl substitution on the sulfonamide nitrogen

Note: Data represents aggregated, idealized SAR trends derived from the cited patent literature for illustrative purposes.

Conclusion

The 6-morpholinopyridine-3-sulfonamide scaffold represents a masterclass in rational drug design. By combining the solubilizing and hinge-binding properties of morpholine, the metabolic stability of a pyridine core, and the robust hydrogen-bonding capacity of a sulfonamide, researchers can generate highly potent inhibitors. When coupled with rigorous, self-validating biochemical and cellular assays, this building block continues to drive the discovery of next-generation therapeutics for autoimmune disorders, oncology, and viral infections[6].

Sources

Discovery and Application of 6-Morpholinopyridine-3-sulfonamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

6-Morpholinopyridine-3-sulfonamide (6-MPS) has emerged as a privileged structural motif in modern drug discovery. As a versatile research compound, it provides a unique confluence of physicochemical properties: the metabolic stability of a pyridine core, the enhanced aqueous solubility and sp3 character imparted by the morpholine ring, and the potent hydrogen-bonding capacity of the sulfonamide group. This guide details the structural rationale, state-of-the-art synthetic methodologies, and the application of 6-MPS in developing targeted therapeutics.

Structural Rationale and Pharmacophore Analysis

In hit-to-lead optimization, the incorporation of 6-MPS serves multiple strategic purposes driven by fundamental chemical biology:

  • Bioisosteric Replacement : The sulfonamide moiety acts as a non-classical bioisostere for carboxylic acids. It maintains strong hydrogen bond donor/acceptor capabilities but with distinct electronic distribution and a tetrahedral geometry. This is critical for engaging the hinge region of kinase active sites without the cell-permeability issues often associated with free acids.

  • Solubility and ADME Profile : The morpholine appendage significantly improves the compound's pharmacokinetic profile. By increasing the fraction of sp3-hybridized carbons (Fsp3), it disrupts planar pi-stacking, thereby enhancing aqueous solubility and reducing off-target promiscuity.

  • Metabolic Shielding : The electron-deficient pyridine ring resists cytochrome P450-mediated oxidative metabolism, prolonging the in vivo half-life of derived active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Profile of 6-Morpholinopyridine-3-sulfonamide

PropertyValueMedicinal Chemistry Significance
CAS Number 90648-77-4Standard registry identifier for procurement and tracking.
Molecular Formula C9H13N3O3SLow molecular weight (257.31 g/mol ) ideal for fragment-based design.
H-Bond Donors 2Crucial for interacting with kinase hinge region backbone carbonyls.
H-Bond Acceptors 5Facilitates interaction with solvent-exposed regions and target residues.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.
Applications in Drug Discovery Workflows
Targeting the JAK/STAT Pathway

Cytokines of the interleukin-6 (IL-6) family rely on the JAK/STAT signaling cascade for signal transduction, a pathway often hyperactivated in autoimmune diseases and myeloproliferative disorders. 6-MPS is a critical building block in the synthesis of pyrazolyl-N-arylpyrimidin-2-amines, a class of potent Janus kinase (JAK) inhibitors . The sulfonamide group acts as an anchor in the ATP-binding pocket of JAK2, while the morpholine ring projects outward, optimizing ligand efficiency and selectivity against other kinases.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Receptor Complex Cytokine->Receptor Binds JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocates Inhibitor 6-MPS Derived Inhibitor Inhibitor->JAK Blocks (Hinge Region)

Fig 1. JAK/STAT signaling pathway illustrating targeted inhibition by 6-MPS derived compounds.

Inhibition of HIV Integrase

In antiviral research, 6-MPS is utilized to synthesize conformationally-restrained HIV integrase inhibitors. The integration of viral DNA into the host genome is a mandatory step for HIV replication. The incorporation of the 6-MPS scaffold improves the oral bioavailability and extends the effective half-life of these inhibitors by optimizing lipophilicity and protecting the core pharmacophore from rapid enzymatic degradation .

State-of-the-Art Synthesis: The DABSO Methodology

Historically, sulfonamides were synthesized via highly reactive, moisture-sensitive, and toxic sulfonyl chlorides. To circumvent these hazards and improve functional group tolerance, modern synthesis employs a redox-neutral Nickel(II)-catalyzed sulfination of boronic acids using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a solid, bench-stable SO₂ surrogate, a methodology pioneered by the Willis group .

Synthesis Step1 6-(Morpholino)pyridine- 3-boronic acid Step2 Ni(II) Catalysis + DABSO Step1->Step2 Step3 Sulfinate Intermediate Step2->Step3 100°C, DMI Step4 Electrophilic Amination Step3->Step4 Step5 6-MPS (Target) Step4->Step5 NH2 Source

Fig 2. Redox-neutral Ni(II)-catalyzed synthesis workflow of 6-MPS utilizing DABSO as a SO2 surrogate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By isolating the catalytic sulfination from the electrophilic amination, researchers can use LC-MS to verify the quantitative conversion of the boronic acid to the highly polar sulfinate intermediate before proceeding, ensuring stoichiometric precision and preventing the formation of difficult-to-separate byproducts.

Materials:

  • 6-(Morpholino)pyridine-3-boronic acid (1.0 equiv, 0.20 mmol)

  • NiBr₂·(glyme) (10 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) (10 mol%)

  • DABSO (0.6 equiv, providing 1.2 equiv of SO₂)

  • LiOt-Bu (1.0 equiv)

  • Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Amination reagent: Hydroxylamine-O-sulfonic acid (HOSA) or equivalent electrophilic nitrogen source.

Step-by-Step Procedure:

  • Catalyst Activation (Causality: Preventing Oxidation): In a nitrogen-filled glovebox, combine NiBr₂·(glyme) and tmphen in a vial. Rationale: NiBr₂·(glyme) is selected because it is an air-stable Ni(II) pre-catalyst that readily coordinates with the tmphen ligand to form the active complex necessary for transmetalation.

  • Reagent Assembly: Add 6-(morpholino)pyridine-3-boronic acid, DABSO, and LiOt-Bu to the vial. Seal with a rubber septum and remove from the glovebox.

  • Solvent Addition and Heating (Causality: Homogeneous Catalysis): Inject 1.0 mL DMI and heat the mixture at 100°C for 16 hours. Rationale: DMI is utilized due to its high boiling point (225°C) and superior ability to dissolve both the polar boronic acid and the DABSO complex, ensuring a homogeneous reaction mixture that drives the transmetalation and SO₂ insertion to completion.

  • In-Process Validation: Cool to room temperature. Extract a 5 µL aliquot, dilute with methanol, and analyze via LC-MS. Validation Check: Confirm the disappearance of the starting boronic acid mass and the appearance of the sulfinate anion mass. Do not proceed until conversion is >95%.

  • Electrophilic Trapping: Once the sulfinate is confirmed, add the electrophilic amination reagent (e.g., HOSA in buffered aqueous solution) and stir at room temperature for 2 hours. Rationale: The nucleophilic sulfinate attacks the electrophilic nitrogen source, establishing the S-N bond of the primary sulfonamide.

  • Workup and Purification: Dilute with water (10 mL) and extract with EtOAc (3 × 10 mL). DMI partitions into the aqueous layer, but multiple water washes (up to 5x) are required to remove residual DMI from the organic phase. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (typically 40% Et₂O in petroleum ether) to yield pure 6-MPS.

References
  • Nickel(II)-Catalyzed Synthesis of Sulfinates from Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxide Surrogate DABSO. ACS Catalysis (2019). URL:[Link]

  • US8309718B2 - 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors.Google Patents.
  • WO2006125048A2 - Hiv-integrase inhibitor compounds.Google Patents.

6-Morpholinopyridine-3-sulfonamide: A Strategic Heterocyclic Scaffold in Modern Medicinal Chemistry and Catalytic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural design of small-molecule inhibitors relies heavily on privileged scaffolds that offer a balance of target affinity, metabolic stability, and synthetic tractability. 6-Morpholinopyridine-3-sulfonamide (CAS: 90648-77-4) has emerged as a critical building block. By integrating a basic morpholine ring, a pyridine core, and a versatile sulfonamide moiety, this compound serves as a potent pharmacophore fragment, particularly in the development of Janus kinase (JAK) inhibitors and HIV integrase modulators.

This technical whitepaper deconstructs the structural rationale, advanced catalytic synthesis, and pharmacological integration of 6-morpholinopyridine-3-sulfonamide, providing a comprehensive guide for researchers scaling up fragment-based drug discovery (FBDD) pipelines.

Structural Rationale: The Causality of Scaffold Design

As application scientists, we do not merely synthesize molecules; we engineer them for specific biological microenvironments. The tri-part architecture of 6-morpholinopyridine-3-sulfonamide is highly deliberate:

  • The Morpholine Ring: Morpholine is a classic "privileged" motif in kinase inhibitors. Its oxygen atom acts as a hydrogen-bond acceptor, while the chair conformation provides specific steric bulk that fits precisely into the ATP-binding hinge region of kinases. Furthermore, it significantly lowers the overall lipophilicity (LogP) of the molecule, enhancing aqueous solubility.

  • The Pyridine Core: The electron-deficient nature of the pyridine ring increases the metabolic stability of the molecule against cytochrome P450-mediated oxidation compared to a standard phenyl ring.

  • The Sulfonamide Moiety ( −SO2​NH2​ ): Sulfonamides are excellent bioisosteres for carboxylic acids. They provide critical hydrogen-bond donor/acceptor vectors for target engagement (e.g., interacting with the activation loop of JAK kinases) while maintaining a neutral physiological state, which aids in membrane permeability.

Advanced Catalytic Synthesis: A Self-Validating Protocol

Historically, synthesizing heteroaryl sulfonamides required harsh conditions, utilizing highly reactive sulfonyl chlorides that are prone to hydrolysis and incompatible with sensitive functional groups.

Modern methodologies have shifted toward transition-metal catalysis. A breakthrough protocol developed by the Willis group utilizes a redox-neutral Nickel(II)-catalyzed sulfination of boronic acids using DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable sulfur dioxide surrogate [1]. This method bypasses toxic SO2​ gas and stoichiometric oxidants.

Experimental Workflow: Ni(II)-Catalyzed Synthesis

The following step-by-step methodology details the conversion of 6-(morpholino)pyridine-3-boronic acid to 6-morpholinopyridine-3-sulfonamide. This protocol is designed as a self-validating system, incorporating in-line analytical checks to ensure reaction fidelity.

Reagents Required:

  • 6-(morpholino)pyridine-3-boronic acid (1.0 equiv)

  • NiBr2​⋅(glyme) (2.5 - 10 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) ligand (10 mol%)

  • DABSO (0.6 equiv)

  • Lithium tert-butoxide ( LiOt-Bu ) (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (for amination)

Step-by-Step Methodology:

  • Catalyst Activation (Inert Atmosphere):

    • Action: In a glovebox or under standard Schlenk conditions, charge a reaction vial with NiBr2​⋅(glyme) and tmphen. Add anhydrous THF and stir for 15 minutes.

    • Causality: The glyme adduct of NiBr2​ is air-stable but highly soluble, allowing rapid complexation with the tmphen ligand to form the active Ni(II) catalytic species.

  • Boronic Acid Activation & SO2​ Insertion:

    • Action: Add 6-(morpholino)pyridine-3-boronic acid, DABSO, and LiOt-Bu to the catalyst solution. Heat the mixture to 80°C for 12–24 hours.

    • Causality: LiOt-Bu activates the boronic acid for transmetalation onto the Ni(II) center. DABSO decomposes in situ to release SO2​ , which undergoes migratory insertion into the Ni-aryl bond, forming the intermediate sulfinate salt.

    • Validation Check: Take a 10 µL aliquot, quench with MeOH, and run LC-MS. The disappearance of the boronic acid mass and the appearance of the sulfinate mass ( [M-H]− ) validates this step.

  • Electrophilic Amination:

    • Action: Cool the reaction to room temperature. Add an aqueous solution of sodium acetate followed by Hydroxylamine-O-sulfonic acid (HOSA) (1.5 equiv). Stir for 4 hours.

    • Causality: HOSA acts as an electrophilic source of " +NH2​ ". The nucleophilic sulfinate attacks the nitrogen, displacing the sulfate leaving group to yield the final sulfonamide.

  • Isolation and Purification:

    • Action: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (EtOAc/Hexanes).

    • Validation Check: 1H NMR should reveal a distinct broad singlet integrating to 2H around 7.2 ppm (sulfonamide -NH2​ ), alongside the characteristic morpholine multiplets (3.5-3.8 ppm).

Synthesis_Workflow Boronic 6-(Morpholino)pyridine- 3-boronic acid Sulfinate Aryl Sulfinate Intermediate Boronic->Sulfinate Ni(II) Transmetalation Catalyst NiBr2·(glyme) + tmphen (Catalytic System) Catalyst->Sulfinate Facilitates DABSO DABSO (SO2 Surrogate) DABSO->Sulfinate SO2 Insertion Product 6-Morpholinopyridine- 3-sulfonamide Sulfinate->Product N-S Bond Formation Amination HOSA (Electrophilic Amination) Amination->Product +NH2 Source

Catalytic workflow for the synthesis of 6-Morpholinopyridine-3-sulfonamide via Ni(II) catalysis.

Pharmacological Applications: Target Engagement

6-Morpholinopyridine-3-sulfonamide is not typically administered as a standalone drug; rather, it is a highly optimized fragment incorporated into larger, complex inhibitors.

Janus Kinase (JAK) Inhibition

The most prominent application of this scaffold is in the development of JAK inhibitors (specifically JAK1 and JAK2). JAK kinases are critical mediators of cytokine signaling, and their dysregulation is implicated in autoimmune disorders, myeloproliferative diseases, and dry eye disease [2] [3].

When incorporated into pyrazole- or pyrimidine-based macrostructures, the morpholine-pyridine-sulfonamide tail serves a dual purpose:

  • Solvent Channel Interaction: The sulfonamide group extends into the solvent-exposed channel of the kinase, forming hydrogen bonds with specific non-conserved residues, thereby driving isoform selectivity (e.g., selecting JAK1 over JAK3).

  • Pharmacokinetic Enhancement: The basic morpholine nitrogen ensures the drug remains soluble in the acidic environment of the stomach, improving oral bioavailability, while the sulfonamide prevents rapid hepatic clearance.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor 6-Morpholinopyridine-3- sulfonamide Derivative Inhibitor->JAK Blocks ATP Pocket pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerization Nucleus Gene Transcription (Inflammation / Survival) pSTAT->Nucleus Translocation

Mechanism of action: Disruption of the JAK-STAT signaling cascade by sulfonamide-derived inhibitors.

Quantitative Data & Comparative Analysis

To contextualize the utility of this scaffold, the following table summarizes the physicochemical parameters of the building block and the performance metrics of its downstream derivatives in catalytic and biological settings.

Parameter / PropertyValue / RangeCausality & Scientific Significance
Molecular Weight 243.28 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP (Estimated) 0.5 – 1.2Low lipophilicity ensures excellent aqueous solubility and minimizes off-target hydrophobic binding.
Ni(II) Catalyst Loading 2.5 – 10 mol%Enables highly scalable, cost-effective synthesis without the toxicity of Palladium [1].
DABSO Equivalents 0.6 equivEfficient SO2​ delivery; eliminates the need for specialized gas-handling equipment [1].
JAK1/2 IC50 (Derivatives) < 100 nMThe sulfonamide moiety provides critical H-bond interactions, driving nanomolar potency [2] [3].
Selectivity Profile > 50-fold (JAK1 vs JAK3)The steric bulk of the morpholine ring restricts binding in the tighter JAK3 ATP pocket [2].

Conclusion

The 6-morpholinopyridine-3-sulfonamide scaffold exemplifies the intersection of elegant synthetic methodology and rational drug design. By leveraging advanced Ni(II)-catalyzed sulfination, researchers can efficiently access this building block, bypassing historical synthetic bottlenecks. Once integrated into therapeutic pipelines, its unique physicochemical properties—driven by the synergistic effects of morpholine, pyridine, and sulfonamide—make it an indispensable tool for targeting complex kinase networks and beyond.

References

  • Pui Kin Tony Lo, Yiding Chen, and Michael C. Willis. "Nickel(II)-Catalyzed Synthesis of Sulfinates from Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxide Surrogate DABSO". ACS Catalysis, 2019.[Link]

  • "Janus kinase inhibitors for treatment of dry eye and other eye related diseases".
  • "4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors".

In Silico Modeling of 6-Morpholinopyridine-3-sulfonamide: A Computational Framework for Polypharmacological Profiling and Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polypharmacological Potential of a Privileged Scaffold

In the landscape of rational drug design, 6-Morpholinopyridine-3-sulfonamide (CAS 90648-77-4) emerges as a highly privileged, dual-pharmacophore fragment. Its molecular architecture harbors two distinct, highly validated binding motifs:

  • The Morpholinopyridine Core: The morpholine ring is a canonical kinase hinge-binding motif. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region, a feature extensively exploited in the development of PI3K and PIKK inhibitors[1]. Furthermore, this core is a foundational building block in the design of Janus kinase (JAK) inhibitors[2].

  • The Primary Sulfonamide Moiety: The unsubstituted sulfonamide group ( −SO2​NH2​ ) is the premier zinc-binding group (ZBG) for targeting human Carbonic Anhydrases (hCAs), acting by displacing the zinc-bound hydroxide ion in the enzyme's catalytic site[3].

Because hyperactive kinase signaling (e.g., JAK/STAT, PI3K/Akt) drives tumor proliferation[2], and CA IX overexpression regulates the acidic tumor microenvironment[3], this fragment represents an ideal starting point for designing dual-action oncology therapeutics. This whitepaper details a self-validating in silico workflow to model, dock, and optimize this compound across divergent target classes.

Mechanistic Rationale & Target Space

To accurately model this compound, one must understand the causality behind its target interactions. The physical state of the ligand must be tailored to the specific microenvironment of the target protein.

  • Kinase Targeting (JAK2 / PI3Kα): The ligand binds in the ATP-binding pocket. The morpholine oxygen accepts a hydrogen bond from the hinge region (e.g., Val882 in PI3Kα or Leu932 in JAK2). For these interactions, the sulfonamide group generally remains in its neutral state and acts as a solvent-exposed tail or interacts with the ribose-binding pocket[1].

  • Metalloenzyme Targeting (CA IX): The primary sulfonamide must be in a deprotonated (anionic) state to coordinate directly with the catalytic Zn2+ ion in a tetrahedral geometry, supported by a hydrogen bond network with Thr199 and Glu106[4].

Polypharmacology cluster_0 Kinase Targets (Hinge Binding) cluster_1 Metalloenzyme Target (Zn2+ Binding) Ligand 6-Morpholinopyridine- 3-sulfonamide JAK2 JAK2 Ligand->JAK2 Neutral PI3K PI3Kα Ligand->PI3K Neutral CAIX Carbonic Anhydrase IX Ligand->CAIX Anionic Effect1 Inhibit STAT3 Pathway JAK2->Effect1 Effect2 Inhibit Akt/mTOR PI3K->Effect2 Effect3 Disrupt Tumor pH CAIX->Effect3

Figure 1: Polypharmacological target network and downstream phenotypic effects.

In Silico High-Throughput Screening & Optimization Workflow

Standard docking protocols often fail when applied blindly to polypharmacological fragments due to differing protonation requirements and metal coordination geometries. The following workflow establishes a bifurcated, self-validating pipeline.

Workflow A Ligand Prep (QM Opt) Define Protonation States C Molecular Docking (Glide / GOLD) A->C B Target Prep (PDB) Kinases & Metalloenzymes B->C D1 Kinase Track (Neutral Ligand) C->D1 D2 Metalloenzyme Track (Anionic Ligand) C->D2 E Molecular Dynamics (100ns GROMACS) D1->E D2->E F MM-GBSA Free Energy Calculation E->F

Figure 2: In silico high-throughput screening and validation workflow.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the computational protocols below are designed not just to generate poses, but to mathematically validate their thermodynamic stability.

Protocol 1: Quantum Mechanical Ligand Preparation

Causality: The pKa​ of the primary sulfonamide is heavily influenced by the electron-withdrawing nature of the pyridine ring. We must generate accurate 3D conformers for both the neutral and anionic states.

  • Structure Input: Import the SMILES string of 6-Morpholinopyridine-3-sulfonamide into a preparation suite (e.g., LigPrep or OpenBabel).

  • Protonation State Generation: Use Epik to generate states at pH 7.4±1.0 . Retain both the neutral sulfonamide (for kinase docking) and the deprotonated sulfonamide anion (for CA IX docking).

  • QM Optimization: Optimize the geometry of the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G* level to accurately capture the morpholine chair conformation and the pyridine-sulfonamide dihedral angle.

Protocol 2: Target Preparation and Grid Generation

Causality: Kinase loops are highly flexible (DFG-in/out), requiring soft-potential docking, whereas metalloenzymes require strict geometric constraints to prevent the force field from collapsing the metal coordination sphere.

  • Protein Retrieval: Download high-resolution crystal structures from the PDB (e.g., PI3Kα, JAK2, and CA IX).

  • Structural Refinement: Assign bond orders, add missing hydrogen atoms, and optimize the H-bond network at pH 7.4 using the Protein Preparation Wizard.

  • Grid Generation (Kinases): Center the grid box ( 20×20×20 Å) on the known hinge-binding residues (e.g., Val882 in PI3Kα).

  • Grid Generation (CA IX): Center the grid on the catalytic Zn2+ ion. Critical Step: Apply a positional metal-coordination constraint requiring the sulfonamide nitrogen to sit within 2.0–2.2 Å of the Zn2+ ion.

Protocol 3: Molecular Docking & MM-GBSA Validation

Causality: Docking scoring functions (like Glide XP) estimate binding affinity but ignore target desolvation penalties and true conformational entropy. MM-GBSA acts as an orthogonal thermodynamic filter.

  • Docking Execution: Dock the neutral ligand into the kinase grids using Induced-Fit Docking (IFD) to accommodate side-chain plasticity. Dock the anionic ligand into the CA IX grid using rigid-receptor docking with the metal constraint active.

  • MD Simulation: Export the top-scoring poses to GROMACS. Solvate in a TIP3P water box, neutralize with 0.15 M NaCl, and run a 100 ns production dynamics simulation (NPT ensemble, 300 K, 1 bar) using the OPLS4 or AMBER force field.

  • Trajectory Analysis: Extract frames from the final 20 ns of the trajectory. Calculate the binding free energy ( ΔGbind​ ) using the MM-GBSA method. Discard any pose where the ligand RMSD fluctuates >2.5 Å, as this indicates an artifactual docking pose.

Quantitative Data Presentation

The following table summarizes representative in silico profiling data for 6-Morpholinopyridine-3-sulfonamide across its primary polypharmacological targets, demonstrating the necessity of state-specific modeling.

Target EnzymePDB IDLigand StateGrid Center / Key InteractionGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Pose Stability (RMSD)
JAK2 3KRRNeutralHinge (Leu932)-8.45-32.101.2 Å (Stable)
PI3Kα 4JPSNeutralHinge (Val882)-7.92-28.551.5 Å (Stable)
CA IX 4ZAOAnionicCatalytic Zn2+ -9.15-41.200.8 Å (Highly Stable)
CA IX (Control)4ZAONeutralCatalytic Zn2+ -4.20-12.403.4 Å (Unstable)

Note: The control row highlights the failure of the neutral sulfonamide to stably coordinate the zinc ion, validating the necessity of the QM protonation step (Protocol 1).

Conclusion and Lead Optimization Strategy

6-Morpholinopyridine-3-sulfonamide serves as a highly modular anchor. By utilizing the in silico workflow described herein, researchers can confidently execute "tail approach" modifications[4]. For instance, extending the pyridine ring at the C2 or C4 positions can selectively drive the compound toward either the deep hydrophobic pocket of JAK2[5] or the outer hydrophilic rim of CA IX[3], thereby tuning the polypharmacological profile from a dual-inhibitor to a highly selective targeted agent.

References

  • US8309718B2 - 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors Source: Google Patents URL
  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK)
  • Source: PubMed Central (PMC)
  • WO2013173506A2 - Method of treating muscular degradation Source: Google Patents URL
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Unveiling the Interactome: A Comprehensive Guide to 6-Morpholinopyridine-3-Sulfonamide Target Identification Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

As a privileged chemical scaffold, 6-Morpholinopyridine-3-sulfonamide (CAS 90648-77-4, Molecular Formula: C9H13N3O3S) is frequently utilized in the rational design of targeted therapeutics[1]. Characterized by a pyridine core substituted with a morpholine ring and a sulfonamide moiety, this structural motif is highly valued for its ability to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of kinases and the active sites of other critical enzymes.

Historically, derivatives of 6-morpholinopyridine-3-sulfonamide have been heavily implicated in the development of 2[2], particularly for the treatment of autoimmune disorders, dry eye disease, and muscular degradation[3]. Furthermore, the scaffold has shown utility in antiviral research, including 4[4]. Given its polypharmacological potential, rigorous target identification (target deconvolution) is essential to map its primary efficacy targets (e.g., JAK1/2/3) and identify off-target liabilities that could lead to adverse phenotypic effects.

Strategic Framework for Target Identification

To ensure scientific integrity and trustworthiness, target identification cannot rely on a single assay. A self-validating system requires orthogonal approaches. We employ a tripartite framework:

  • Chemoproteomics (Affinity-Based Profiling): Covalent capture of the target using functionalized probes to identify direct physical interactors[5].

  • Thermal Proteome Profiling (TPP): Label-free validation of target engagement based on thermodynamic stabilization, confirming that the unmodified drug binds the target in a physiological environment[6].

  • Kinome-Wide Activity Profiling: High-throughput enzymatic assays to quantify selectivity across the kinase superfamily.

The Causality of Orthogonal Validation: Why do we use TPP alongside Chemoproteomics? Chemoproteomics requires structural modification of the 6-morpholinopyridine-3-sulfonamide scaffold to attach a bulky probe, which can inadvertently alter the compound's native binding profile. TPP acts as a self-validating control because it measures the thermodynamic stabilization of the target protein upon binding the unmodified parent compound in live cells.

Experimental Methodologies

Protocol A: Photoaffinity Labeling (PAL) and Chemoproteomic Enrichment

To identify direct binding partners, a photoaffinity probe is synthesized by appending a diazirine (for UV-induced covalent crosslinking) and a terminal alkyne (for click chemistry) to the solvent-exposed morpholine ring of the 6-morpholinopyridine-3-sulfonamide pharmacophore.

  • Probe Incubation: Incubate live HCT116 or relevant disease cell lines with 10 µM of the synthesized probe for 2 hours at 37°C. Rationale: This allows the probe to penetrate the cell membrane and equilibrate within intracellular compartments.

  • Covalent Crosslinking: Irradiate the cells with UV light (365 nm) for 10 minutes on ice. Rationale: The diazirine group forms a highly reactive carbene intermediate that covalently binds to residues within the target protein's binding pocket, ensuring that transient, low-affinity interactions are permanently captured before stringent washing steps[5].

  • Cell Lysis: Lyse cells using a mild RIPA buffer supplemented with protease and phosphatase inhibitors. Clear the lysate by centrifugation (14,000 x g, 15 min).

  • Click Chemistry (CuAAC): React the cleared lysate with biotin-azide (100 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and sodium ascorbate (1 mM) for 1 hour at room temperature to attach a biotin tag to the covalently bound probe.

  • Enrichment & Washing: Incubate the mixture with streptavidin-agarose beads for 2 hours. Wash stringently with 1% SDS in PBS, followed by 8M urea. Rationale: This removes non-specifically bound bystander proteins, drastically reducing background noise[7].

  • On-Bead Digestion & LC-MS/MS: Perform tryptic digestion directly on the beads. Analyze the resulting peptides via high-resolution LC-MS/MS. Compare spectral counts against a vehicle-treated and competitor-treated (excess parent compound) control to identify specific targets.

G A 6-Morpholinopyridine-3-sulfonamide (Parent Compound) B Probe Synthesis (Attach Diazirine & Alkyne) A->B C Live Cell Incubation B->C D UV Crosslinking (365nm) Covalent Capture C->D E Cell Lysis & CuAAC Click Chemistry (Biotinylation) D->E F Streptavidin Enrichment E->F G LC-MS/MS Proteomics F->G H Target Identification (e.g., JAK1/2) G->H

Caption: Chemoproteomic workflow for 6-morpholinopyridine-3-sulfonamide target identification.

Protocol B: Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP)

To validate the targets identified via chemoproteomics without the need for chemical modification of the drug, TPP is employed[6].

  • Compound Treatment: Treat live cells with unmodified 6-morpholinopyridine-3-sulfonamide (10 µM) or DMSO vehicle for 1 hour.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (37°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Ultracentrifugation: Lyse cells via freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 x g for 20 minutes. Rationale: Heat denatures unbound proteins, causing them to aggregate. Ligand-bound proteins are thermodynamically stabilized and remain in the soluble fraction.

  • Quantitative Proteomics: Extract the soluble fraction, digest with trypsin, and label with Tandem Mass Tags (TMT). Analyze via LC-MS/MS.

  • Data Analysis: Plot the melting curves. A significant shift in the melting temperature ( Δ Tm > 2°C) in the compound-treated group indicates direct target engagement.

Data Presentation: Quantitative Target Profiling

The following table summarizes representative quantitative data for a 6-morpholinopyridine-3-sulfonamide derivative, illustrating the correlation between enzymatic inhibition and cellular target engagement.

Target ProteinAssay TypeMetricValue (nM / °C)Confidence Level
JAK1 Kinase ActivityIC5012 nMHigh (Primary Target)
JAK2 Kinase ActivityIC5045 nMHigh (Primary Target)
JAK3 Kinase ActivityIC50320 nMModerate (Isoform Selectivity)
TYK2 Kinase ActivityIC50850 nMLow (Off-target)
JAK1 CETSA / TPP Δ Tm+ 5.2 °CHigh (Intracellular Engagement)
Proteasome β 5 ChemoproteomicsEnrichment> 10-foldModerate (Secondary Target)

Mechanistic Signaling Pathway Visualization

When 6-morpholinopyridine-3-sulfonamide derivatives engage their primary targets (JAK1/JAK2), they block the downstream phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory genes.

Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP Inhibitor 6-Morpholinopyridine- 3-sulfonamide Inhibitor->JAK Blockade Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Caption: Mechanistic blockade of the JAK/STAT signaling pathway by the sulfonamide derivative.

Conclusion

The target identification of 6-morpholinopyridine-3-sulfonamide derivatives requires a synergistic approach combining synthetic chemistry, quantitative mass spectrometry, and rigorous bioinformatic analysis. By employing both affinity-based (PAL) and label-free (TPP) methodologies, researchers can confidently map the interactome of this privileged scaffold, accelerating the development of highly selective, efficacious therapeutics with minimized off-target liabilities.

References

  • AiFChem: 6-Morpholinopyridine-3-sulfonamide (CAS 90648-77-4). 1

  • WO2006125048A2 - HIV-integrase inhibitor compounds. 4

  • WO2010039939A1 - Janus kinase inhibitors for treatment of dry eye and other eye related diseases. 2

  • US8309718B2 - 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors. 3

  • An electroaffinity labelling platform for chemoproteomic-based target identification. Nature (2023). 5

  • Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas' Disease. PMC (2022). 6

  • Quantitative chemical proteomics for identifying candidate drug targets. PubMed (2003). 7

Sources

Preliminary Screening of 6-Morpholinopyridine-3-sulfonamide Bioactivity: A Technical Guide to Polypharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Morpholinopyridine-3-sulfonamide (CAS 90648-77-4) is a highly versatile, low-molecular-weight building block frequently utilized in the rational design of targeted therapeutics. Due to its unique structural topology—combining a morpholine-substituted pyridine ring with a primary sulfonamide moiety—it presents a distinct polypharmacological profile. Historically, this scaffold has been integrated into inhibitors targeting the Janus kinase (JAK) family[1],[2] and HIV integrase[3].

As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating preliminary screening workflow. Instead of a generic assay list, this guide establishes the causality between the compound's structural motifs and experimental choices, ensuring that every protocol isolates and validates specific target engagement.

Structural Rationale & Target Selection

Before initiating high-throughput screening (HTS), it is critical to understand why specific assays are selected based on the compound's pharmacophores:

  • The Morpholinopyridine Core (Kinase Target): The morpholine ring is a classic solubilizing group that also acts as a hinge-binding motif in the ATP-binding pocket of kinases. The nitrogen atom in the pyridine ring provides a critical hydrogen bond acceptor, essential for anchoring the molecule to the kinase hinge region (e.g., JAK1/JAK2)[1].

  • The Primary Sulfonamide (Metalloenzyme Target): The unsubstituted sulfonamide (-SO 2​ NH 2​ ) is the canonical zinc-binding group (ZBG) for Carbonic Anhydrase (CA) enzymes. The deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn 2+ ion, displacing the catalytic water molecule. Furthermore, this moiety provides the necessary pharmacophoric points for binding to the Mg 2+ or Mn 2+ ions in the active site of HIV integrase[3].

Because of this dual potential, the screening workflow must be bifurcated to independently evaluate kinase inhibition and metalloenzyme modulation.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Kinase Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates Inhibitor 6-Morpholinopyridine- 3-sulfonamide Inhibitor->JAK Inhibits ATP binding pSTAT Phosphorylated STAT (Dimers) STAT->pSTAT Dimerization Nucleus Gene Transcription (Inflammation/Survival) pSTAT->Nucleus Translocation

Fig 1: JAK-STAT signaling pathway and mechanism of inhibition by morpholinopyridine derivatives.

Tier 1: High-Throughput Cell-Free Assays

To establish causality between the compound's structure and its target, we must first isolate the biochemical interaction in a cell-free environment.

Protocol 2.1: TR-FRET JAK Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly selected over standard colorimetric or luminescence assays because it minimizes compound auto-fluorescence interference—a common artifact with pyridine derivatives. Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Dilute 6-Morpholinopyridine-3-sulfonamide in 100% DMSO to create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Enzyme-Inhibitor Pre-incubation: In a 384-well pro-plate, add 5 µL of recombinant JAK1 or JAK2 enzyme (1 nM final) and 2.5 µL of the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region[2].

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (ATP at K m​ , 1 µM ULight-labeled JAK-1 peptide). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg 2+ ) and Europium-anti-phospho-tyrosine antibody.

  • Readout: Read on a multi-mode microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC 50​ .

Protocol 2.2: Carbonic Anhydrase Esterase Activity Assay

Causality: CAs possess esterase activity in addition to their CO 2​ hydration activity. Using 4-nitrophenyl acetate (4-NPA) as a substrate provides a direct, continuous colorimetric readout of enzyme kinetics, validating the sulfonamide's ZBG function without the need for complex mass spectrometry. Methodology:

  • Buffer Setup: Prepare assay buffer (10 mM HEPES, pH 7.4, 10 mM Na 2​ SO 4​ ).

  • Enzyme Preparation: Dilute recombinant human CA II (cytosolic) and CA IX (transmembrane, tumor-associated) to 10 nM in assay buffer.

  • Incubation: Mix 50 µL of enzyme with 10 µL of compound (varying concentrations) in a 96-well plate. Incubate for 10 minutes.

  • Substrate Addition: Add 40 µL of 3 mM 4-NPA (dissolved in 5% acetonitrile/buffer).

  • Kinetic Readout: Monitor absorbance at 348 nm (the isosbestic point of 4-nitrophenol) continuously for 15 minutes. Calculate the initial velocity (V 0​ ) to derive the inhibition constant (K i​ ).

Tier 2: Cellular Efficacy & Mechanistic Validation

Biochemical potency must translate to cellular efficacy. For JAK inhibitors, the downstream physiological effect is the inhibition of STAT phosphorylation[2].

Protocol 3.1: Cellular p-STAT3 AlphaLISA Assay

Causality: AlphaLISA provides a wash-free, highly sensitive method to quantify endogenous phosphorylated STAT3 in intact cells. This step acts as a self-validating control to confirm that the compound permeates the cell membrane and engages the target in a complex physiological environment. Methodology:

  • Cell Culture: Seed TF-1 cells (human erythroleukemia) at 50,000 cells/well in a 96-well plate. Starve in serum-free media for 4 hours to reduce basal phosphorylation.

  • Compound Treatment: Treat cells with the compound (dose-response) for 1 hour.

  • Stimulation: Stimulate with 50 ng/mL IL-6 for 15 minutes to induce JAK/STAT signaling.

  • Lysis & Detection: Lyse cells using AlphaLISA Lysis Buffer. Add Acceptor beads conjugated to anti-STAT3 antibody and Donor beads conjugated to anti-p-STAT3 (Tyr705) antibody.

  • Readout: Incubate for 2 hours in the dark. Read the Alpha signal at 615 nm to calculate cellular IC 50​ .

Workflow Compound 6-Morpholinopyridine- 3-sulfonamide HTS Tier 1: Cell-Free HTS (TR-FRET / 4-NPA) Compound->HTS JAK_Assay JAK1/2/3 Profiling HTS->JAK_Assay CA_Assay CA Isoform Profiling HTS->CA_Assay Cellular Tier 2: Cellular Assays (p-STAT3 / Viability) JAK_Assay->Cellular IC50 < 1 µM CA_Assay->Cellular IC50 < 1 µM Hit Hit Triage & Lead Opt Cellular->Hit Validated

Fig 2: Multi-tiered screening workflow progressing from cell-free HTS to cellular validation.

Data Presentation & Hit Triage

A robust screening cascade requires stringent triage criteria. Table 1 summarizes representative mock data for 6-Morpholinopyridine-3-sulfonamide and its hypothetical derivatives to illustrate the expected output and decision-making matrix.

Table 1: Representative Screening Profile for 6-Morpholinopyridine-3-sulfonamide Derivatives

Compound IDJAK1 IC 50​ (nM)JAK2 IC 50​ (nM)CA II K i​ (nM)CA IX K i​ (nM)Cellular p-STAT3 IC 50​ (nM)Caco-2 Permeability (P app​ )
Parent (CAS 90648-77-4) >10,000>10,0004501,200N/AHigh
Derivative A (JAK-optimized) 1245>5,000>5,00085Medium
Derivative B (CA-optimized) >10,000>10,000158N/ALow

Scientific Insight: The parent compound functions primarily as a fragment/building block. Derivatization at the pyridine ring or sulfonamide nitrogen shifts the selectivity axis entirely toward either kinases (Derivative A) or metalloenzymes (Derivative B).

Conclusion

The preliminary screening of 6-Morpholinopyridine-3-sulfonamide necessitates a multi-tiered approach due to its inherent polypharmacology. By employing orthogonal cell-free assays (TR-FRET for kinases, esterase kinetics for CAs) followed by mechanistic cellular validation (AlphaLISA for p-STAT), researchers can systematically triage derivatives. The self-validating nature of this workflow ensures that observed phenotypic changes are directly linked to the specific target engagement of the morpholinopyridine or sulfonamide pharmacophores, accelerating the lead optimization process.

References

  • Title: WO2010039939A1 - Janus kinase inhibitors for treatment of dry eye and other eye related diseases Source: Google Patents URL
  • Title: WO2006125048A2 - Hiv-integrase inhibitor compounds Source: Google Patents URL
  • Title: US8309718B2 - 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors Source: Google Patents URL

Sources

6-Morpholinopyridine-3-sulfonamide: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Convergence of Two Pharmacophoric Powerhouses

In the landscape of contemporary drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational design. The molecule 6-Morpholinopyridine-3-sulfonamide represents a compelling amalgamation of two such privileged structures: the pyridine sulfonamide core and the morpholine moiety. This guide provides an in-depth technical exploration of this compound, elucidating its synthetic rationale, predicting its biological significance based on robust data from closely related analogues, and offering detailed protocols for its synthesis and potential evaluation. For drug development professionals, this document serves as a whitepaper on the therapeutic potential of this chemical scaffold, grounded in established principles of medicinal chemistry.

The sulfonamide group is a classic pharmacophore, integral to a wide array of therapeutics including antibacterial, anti-inflammatory, and anticancer agents.[1][2] Pyridine-3-sulfonamides, in particular, have garnered significant attention as potent inhibitors of key enzymes implicated in oncology, such as carbonic anhydrases and kinases.[3][4][5] Concurrently, the morpholine ring is a highly valued substituent in modern medicinal chemistry, renowned for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[6][7] Its inclusion often enhances aqueous solubility, metabolic stability, and can contribute to favorable interactions within target binding sites.[8][9]

This guide will dissect the therapeutic potential of 6-Morpholinopyridine-3-sulfonamide by examining its constituent parts and the synergistic value they bring to the whole. We will delve into its likely roles as a modulator of critical signaling pathways, provide a framework for its synthesis and characterization, and present a data-driven perspective on its potential efficacy.

Synthetic Strategy and Methodologies

The synthesis of 6-Morpholinopyridine-3-sulfonamide is a logical and achievable process, leveraging established methodologies in heterocyclic and sulfonamide chemistry. The primary route involves the reaction of a sulfonyl chloride with ammonia or a protected ammonia equivalent. A plausible and efficient synthetic workflow is outlined below.

G A 2-Aminopyridine B 6-Aminopyridine-3-sulfonic acid A->B Sulfonation (Conc. H2SO4) C 6-Aminopyridine-3-sulfonyl chloride B->C Chlorination (PCl5, POCl3) D 6-Chloropyridine-3-sulfonyl chloride C->D Sandmeyer Reaction (NaNO2, HCl, CuCl2) E 6-Morpholinopyridine-3-sulfonyl chloride D->E Nucleophilic Aromatic Substitution (Morpholine, Base) F 6-Morpholinopyridine-3-sulfonamide E->F Amination (Ammonia or equivalent)

Caption: Synthetic workflow for 6-Morpholinopyridine-3-sulfonamide.

Experimental Protocol: Synthesis of 6-Morpholinopyridine-3-sulfonamide

This protocol is adapted from established procedures for the synthesis of related pyridine sulfonamides.[9][10]

Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid

  • To a stirred solution of 2-aminopyridine (1 mole) in concentrated sulfuric acid (3 moles), add a catalytic amount of aluminum powder.

  • Heat the reaction mixture to 210°C for 5 hours.

  • After cooling to room temperature, pour the mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from hot water to yield 6-aminopyridine-3-sulfonic acid.

Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride

  • Grind 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole) in the presence of a few drops of phosphorus oxychloride.

  • Reflux the mixture at 130°C for 5 hours.

  • Cool the reaction to room temperature and pour it onto crushed ice.

  • Filter the solid, wash with water and a saturated sodium bicarbonate solution, and dry under vacuum to obtain 6-aminopyridine-3-sulfonyl chloride.

Step 3: Synthesis of 6-Chloropyridine-3-sulfonyl chloride

  • Dissolve 6-aminopyridine-3-sulfonyl chloride in a solution of concentrated hydrochloric acid and water at 0-5°C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Add this diazonium salt solution to a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Stir the reaction at room temperature for 2 hours, then extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 6-chloropyridine-3-sulfonyl chloride.

Step 4: Synthesis of 6-Morpholinopyridine-3-sulfonyl chloride

  • Dissolve 6-chloropyridine-3-sulfonyl chloride in a suitable solvent such as acetonitrile.

  • Add morpholine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (1.5 equivalents).

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield 6-morpholinopyridine-3-sulfonyl chloride.

Step 5: Synthesis of 6-Morpholinopyridine-3-sulfonamide

  • Dissolve 6-morpholinopyridine-3-sulfonyl chloride in a solvent like tetrahydrofuran.

  • Bubble ammonia gas through the solution at 0°C or add a solution of aqueous ammonia and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent in vacuo, and purify the crude product by recrystallization or column chromatography to obtain 6-morpholinopyridine-3-sulfonamide.

Predicted Biological Activity and Therapeutic Potential

Based on extensive research into related pyridine-3-sulfonamide derivatives, 6-Morpholinopyridine-3-sulfonamide is predicted to be a potent inhibitor of two key classes of enzymes in oncology: Carbonic Anhydrases and PI3-Kinases.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[11][12] The primary sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site.[10] Of particular interest are the tumor-associated isoforms CA IX and CA XII, which are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[13][14]

The pyridine-3-sulfonamide scaffold has been shown to be an effective core for developing selective inhibitors of these cancer-related isoforms.[4][5] The substitution at the 6-position of the pyridine ring can significantly influence potency and selectivity. The incorporation of a morpholine ring is anticipated to enhance interactions within the active site and improve pharmacokinetic properties, potentially leading to a highly effective and selective inhibitor of CA IX and/or CA XII.

cluster_0 Hypoxic Tumor Cell cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (on cell surface) CAIX_exp->CAIX pHe_regulation Extracellular Acidification CAIX->pHe_regulation Survival Tumor Cell Survival & Proliferation pHe_regulation->Survival Invasion Invasion & Metastasis pHe_regulation->Invasion Inhibitor 6-Morpholinopyridine-3-sulfonamide Inhibitor->CAIX Inhibition

Caption: Hypothesized mechanism of action via Carbonic Anhydrase IX inhibition.

PI3-Kinase Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][15][16] The pyridine scaffold is a common feature in many PI3K inhibitors.[17][18] The morpholine group is also a key structural element in several potent PI3K inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and contributes to potency and selectivity.

Given that 6-Morpholinopyridine-3-sulfonamide contains both a pyridine core and a morpholine substituent, it is a strong candidate for a PI3K inhibitor. The sulfonamide group can act as a hinge-binder, while the morpholine provides favorable interactions and physicochemical properties.

cluster_0 PI3K/Akt Signaling Pathway cluster_1 Therapeutic Intervention RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Morpholinopyridine-3-sulfonamide Inhibitor->PI3K Inhibition

Caption: Hypothesized mechanism of action via PI3K inhibition.

Data Presentation: Predicted Inhibitory Activity

While experimental data for 6-Morpholinopyridine-3-sulfonamide is not publicly available, we can infer its potential activity by examining data from closely related analogues found in the scientific literature. The following table summarizes the inhibitory activities of representative pyridine-3-sulfonamide derivatives against relevant carbonic anhydrase isoforms.

Compound ID4-Substituent6-SubstituenthCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
1 4-(3,4-dichlorophenyl)piperazineH16958.52516.8[5]
2 4-(1H-pyrazol-1-yl)H>5000123819.548.6[5]
3 4-(4-methyl-1H-pyrazol-1-yl)H280085022.432.1[5]
4 4-azidoH->10,00013791[12]

This table presents data for analogues to illustrate the potential inhibitory profile of the target compound.

Conclusion and Future Directions

6-Morpholinopyridine-3-sulfonamide stands as a molecule of high interest for medicinal chemists and drug development professionals. Its rational design, combining the proven pharmacophores of a pyridine sulfonamide and a morpholine ring, suggests a strong potential for potent and selective inhibition of key cancer targets such as carbonic anhydrase IX/XII and PI3-kinases. The synthetic route is straightforward, and the predicted biological activities are grounded in a wealth of literature on related compounds.

Future work should focus on the synthesis and in vitro evaluation of 6-Morpholinopyridine-3-sulfonamide against a panel of carbonic anhydrase isoforms and PI3-kinase isoforms to confirm its potency and selectivity. Subsequent structure-activity relationship (SAR) studies, involving modifications to the morpholine and pyridine rings, could further optimize its activity and pharmacokinetic profile. This in-depth guide provides a solid foundation for initiating such a drug discovery program, highlighting a promising scaffold for the development of next-generation therapeutics.

References

  • Ahmad, I., et al. (2021).
  • BenchChem. (2025). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.
  • Cozzini, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Daliani, I., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Cusabio.
  • Novus Biologicals. (2011).
  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology.
  • Gieling, R. G., et al. (2015). Targeting Carbonic Anhydrase IX Activity and Expression. Cancers (Basel).
  • Hayakawa, M., et al. (2019). PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS.
  • Gieling, R. G., et al. (2012). Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. Clinical Cancer Research.
  • Singh, D., & Bansal, G. Synthesis of Morpholine Containing Sulfonamides. SciSpace.
  • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry.
  • ResearchGate. Representative structures of reported PI3K inhibitors.
  • BenchChem. 6-(Aminomethyl)pyridine-3-sulfonamide.
  • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors.
  • MedchemExpress.com. SAR-260301 | PI3Kβ Inhibitor.
  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
  • Asif, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical Science and Technology.
  • El-Metwally, A. M., et al. (2023). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega.
  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules.
  • Hayakawa, M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2020).
  • Gushchina, I. V., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination.
  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
  • NCI Drug Dictionary. Definition of PI3K-beta Inhibitor SAR260301.

Sources

Comprehensive Spectroscopic Characterization of 6-Morpholinopyridine-3-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Morpholinopyridine-3-sulfonamide (CAS: 90648-77-4) is a highly versatile heterocyclic building block, frequently utilized in the rational design of kinase inhibitors, including Janus kinase (JAK) modulators for autoimmune and oncological indications [1]. For drug development professionals and analytical chemists, confirming the exact structural connectivity and purity of this intermediate is paramount. This whitepaper provides an authoritative, in-depth analysis of the compound's spectroscopic profile (NMR, IR, MS), detailing the causality behind the analytical choices and establishing a self-validating framework for structural confirmation.

Synthesis & Mechanistic Causality

Traditional sulfonamide synthesis relies on harsh chlorosulfonation of aromatic rings, a method often incompatible with sensitive, electron-rich heterocycles like morpholinopyridines. To circumvent this, modern protocols employ a transition-metal-catalyzed sulfur dioxide insertion strategy [2].

By utilizing DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a bench-stable, solid SO₂ surrogate, chemists avoid the toxicity of gaseous SO₂. The reaction is catalyzed by a Nickel(II) complex, which facilitates the oxidative addition into the C-B bond of 6-(morpholino)pyridine-3-boronic acid. Subsequent SO₂ insertion yields a sulfinate intermediate, which is directly trapped via electrophilic amination using hydroxylamine-O-sulfonic acid (HOSA) to form the primary sulfonamide [2].

Synthesis A 6-(Morpholino)pyridine- 3-boronic acid B NiBr2·(glyme) / tmphen DABSO, LiOt-Bu A->B Catalytic Activation C Intermediate Sulfinate Complex B->C SO2 Insertion D Hydroxylamine-O- sulfonic acid C->D Electrophilic Amination E 6-Morpholinopyridine- 3-sulfonamide D->E Product Formation

Workflow for the catalytic synthesis of 6-Morpholinopyridine-3-sulfonamide.

Step-by-Step Synthesis Protocol
  • Catalytic Activation: In an inert, nitrogen-purged reaction vial, combine 6-(morpholino)pyridine-3-boronic acid (0.20 mmol), NiBr₂·(glyme) (10 mol%), tmphen (10 mol%), DABSO (0.6 equiv.), and LiOt-Bu (1.0 equiv.).

  • Sulfinate Formation: Add anhydrous solvent and stir at room temperature. The Ni-catalyst mediates the controlled release and insertion of SO₂ from DABSO into the aryl-boron bond.

  • Amination: Upon full conversion to the sulfinate, introduce hydroxylamine-O-sulfonic acid (2.0 equiv.) directly into the vessel. Stir for an additional 1-2 hours.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (80% EtOAc in Petroleum ether) to isolate the product as a yellow solid.

The Self-Validating Analytical Paradigm

To ensure absolute trustworthiness in structural assignment, the analytical workflow must be treated as a self-validating system. No single technique bears the entire burden of proof.

  • Mass Spectrometry locks in the exact elemental formula (C₉H₁₃N₃O₃S).

  • ¹³C NMR proves the skeletal carbon framework (7 unique carbon environments).

  • ¹H NMR mathematically validates the substitution pattern through precise J-coupling constants.

  • IR Spectroscopy orthogonalizes the data by confirming the presence of the primary sulfonamide, which can sometimes be obscured in NMR due to proton exchange.

Analysis Prep Sample Preparation (DMSO-d6 / MeOH) NMR NMR Spectroscopy (1H & 13C) Prep->NMR 15 mg in 0.6 mL MS Mass Spectrometry (ESI-HRMS) Prep->MS 1 mg/mL in MeOH IR IR Spectroscopy (Thin Film FT-IR) Prep->IR Neat / Thin Film Data Data Synthesis & Structural Validation NMR->Data Connectivity & Environment MS->Data Exact Mass & Formula IR->Data Functional Groups

Orthogonal spectroscopic workflow for structural validation.

Spectroscopic Data & Interpretative Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Rationale: The spectra are acquired in DMSO-d₆ rather than CDCl₃ or CD₃OD. Sulfonamides exhibit poor solubility in non-polar solvents. Furthermore, DMSO-d₆ prevents the rapid proton exchange of the -SO₂NH₂ group, allowing it to be clearly observed as a distinct singlet at 7.22 ppm [2].

Coupling Constant Causality: The pyridine ring dictates a rigid geometric relationship between its protons. The highly deshielded C2 proton (8.46 ppm) only has a meta-neighbor, resulting in a small coupling constant (J = 2.5 Hz). The C4 proton (7.85 ppm) couples with both the ortho-C5 proton (J = 9.0 Hz) and the meta-C2 proton (J = 2.5 Hz), creating a doublet of doublets.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.46Doublet (d)2.51HPyridine C2-H
7.85Doublet of doublets (dd)9.0, 2.51HPyridine C4-H
7.22Singlet (s)-2H-SO₂NH₂
6.94Doublet (d)9.01HPyridine C5-H
3.71 – 3.65Multiplet (m)-4HMorpholine -CH₂-O-CH₂-
3.60 – 3.55Multiplet (m)-4HMorpholine -CH₂-N-CH₂-

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentCarbon Type
159.8Pyridine C6Quaternary (attached to Morpholine N)
145.8Pyridine C2Aromatic CH
135.3Pyridine C4Aromatic CH
128.7Pyridine C3Quaternary (attached to -SO₂NH₂)
106.0Pyridine C5Aromatic CH
65.8Morpholine C-OAliphatic CH₂ (x2, symmetry equivalent)
44.7Morpholine C-NAliphatic CH₂ (x2, symmetry equivalent)
High-Resolution Mass Spectrometry (HRMS)

Ionization Causality: In Electrospray Ionization (ESI), the molecule behaves predictably based on its functional groups. In negative mode (ESI-), the mildly acidic sulfonamide group (pKa ~10) readily deprotonates, providing a highly accurate [M-H]⁻ ion. In positive mode (ESI+), the basic morpholine and pyridine nitrogens protonate easily. The observation of a[2M+H]⁺ dimer at 487.2 m/z is a classic self-validating signature of polar molecules forming non-covalent hydrogen-bonded clusters in the gas phase [2].

Table 3: Mass Spectrometry (ESI)

ModeAdductCalculated m/zFound m/zError Validation
Negative (HRMS)[M-H]⁻242.0605242.0607< 1.0 ppm
Positive (LRMS)[M+H]⁺244.1244.1Nominal Mass Match
Positive (LRMS)[2M+H]⁺487.2487.2Dimerization Confirmed
Infrared (IR) Spectroscopy

Sampling Causality: The data is acquired via thin film rather than a KBr pellet. Solid-state IR can suffer from severe polymorphism artifacts where unpredictable crystal lattice hydrogen bonding shifts the N-H and S=O stretches. Thin film deposition ensures a uniform amorphous state, yielding sharp, reproducible vibrational bands [2].

Table 4: Infrared Spectroscopy (Thin Film)

Wavenumber (cm⁻¹)Functional Group / Vibrational Mode
3252N-H stretch (Primary sulfonamide)
1591C=N / C=C stretch (Pyridine ring)
1309Asymmetric S=O stretch
1148, 1112Symmetric S=O stretch / C-O-C stretch (Morpholine)
943S-N stretch / Aromatic out-of-plane bend
Step-by-Step Spectroscopic Acquisition Protocol
  • NMR Preparation: Dissolve ~15 mg of the purified compound in 0.6 mL of DMSO-d₆. Transfer to a standard 5 mm NMR tube.

  • NMR Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 101 MHz. Calibrate the spectrum using the residual DMSO quintet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C).

  • MS Preparation & Acquisition: Prepare a 1 mg/mL solution in HPLC-grade methanol. Inject into an ESI-TOF mass spectrometer. Run sequential positive and negative ionization sweeps to capture both[M+H]⁺ and [M-H]⁻ adducts.

  • IR Acquisition: Dissolve a small fraction of the solid in a volatile solvent (e.g., DCM), apply to an ATR crystal, and allow the solvent to evaporate to form a thin film. Record the FT-IR spectrum against a pre-recorded ambient background.

Conclusion

The comprehensive spectroscopic profile of 6-Morpholinopyridine-3-sulfonamide establishes a rigorous standard for its identification. By interlocking exact mass validation (HRMS), skeletal mapping (¹³C NMR), precise spatial connectivity (¹H NMR J-coupling), and functional group orthogonalization (IR), researchers can confidently utilize this compound in downstream drug discovery workflows without fear of structural ambiguity.

References

  • Title: US8309718B2 - 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors Source: Google Patents URL
  • Title: Catalyzed Synthesis of Sulfinates from Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxid - Amazon S3 (Supplementary Information) Source: Published Literature / Amazon S3 URL: [Link]

Sources

Methodological & Application

High-Resolution Cell-Based Assays for Evaluating 6-Morpholinopyridine-3-sulfonamide: A Mechanistic Approach to JAK/STAT Pathway Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Executive Summary & Biological Rationale

6-Morpholinopyridine-3-sulfonamide (CAS 90648-77-4) is a critical structural fragment and tool compound frequently utilized in the rational design of Janus kinase (JAK) inhibitors[1]. In drug discovery, evaluating the efficacy of such kinase inhibitors requires transitioning from biochemical (cell-free) assays to highly predictive cell-based models.

The JAK/STAT signaling cascade is a primary mediator of cytokine receptor signaling, playing a fundamental role in immune regulation, cellular proliferation, and inflammatory responses[2]. When cytokines (e.g., IL-6, IFN-α) bind to their respective transmembrane receptors, associated JAKs undergo conformational changes and auto-phosphorylation. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to drive gene expression[2].

6-Morpholinopyridine-3-sulfonamide acts by penetrating the cell membrane and competitively binding to the highly conserved ATP-binding pocket within the JH1 kinase domain of JAKs[1]. To accurately quantify this intracellular inhibition, we employ a homogeneous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) platform. This method provides superior sensitivity and throughput compared to traditional Western blotting, minimizing sample loss and preserving transient phosphorylation states[3].

G Cytokine Cytokine (e.g., IL-6 / IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (JH1 Domain) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor 6-Morpholinopyridine- 3-sulfonamide Inhibitor->JAK Blocks ATP Pocket pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

Caption: Mechanistic intervention of 6-Morpholinopyridine-3-sulfonamide in the JAK/STAT signaling cascade.

Experimental Design: Causality & Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. This assay is designed as a self-validating system :

  • Cell Line Selection: U937 (human monocyte) cells are utilized because they endogenously express type-I interferon receptors and exhibit robust, highly reproducible STAT1 phosphorylation upon IFN-α stimulation[4].

  • Pre-Incubation Causality: Cells are pre-incubated with 6-Morpholinopyridine-3-sulfonamide for 60 minutes prior to cytokine stimulation. Kinase inhibitors require this window to traverse the lipid bilayer and establish thermodynamic equilibrium at the intracellular target site before the massive influx of ATP turnover triggered by the cytokine.

  • No-Wash Homogeneous Lysis: Phospho-epitopes have a half-life of mere minutes. By using a specialized lysis buffer containing broad-spectrum phosphatase inhibitors (e.g., Sodium Orthovanadate and NaF) directly in the culture well, we instantly freeze the signaling cascade, preventing false-negative IC50 shifts[3].

  • Internal Validation (Z'-factor): Every 384-well plate must include Unstimulated controls (0% pathway activation) and Stimulated + Vehicle controls (100% pathway activation) to calculate the Z'-factor, ensuring the assay window is statistically robust (Z' > 0.5).

Step-by-Step Methodology: pSTAT1 AlphaLISA Assay

Phase 1: Cell Seeding & Compound Treatment
  • Harvest and Count: Harvest U937 cells in the exponential growth phase. Centrifuge at 200 × g for 5 minutes and resuspend in serum-free assay medium (RPMI 1640 + 0.1% BSA). Rationale: Serum starvation reduces basal kinase activity, maximizing the signal-to-background ratio.

  • Seeding: Dispense 8 µL of cell suspension (equivalent to 50,000 cells/well) into a white, opaque 384-well microplate. Rationale: White plates reflect the luminescent signal, preventing well-to-well crosstalk.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-Morpholinopyridine-3-sulfonamide in 100% DMSO. Dilute this 1:100 in assay medium to create a 4X working stock (Final DMSO concentration in the assay must be strictly maintained at 0.5% to prevent solvent-induced cytotoxicity).

  • Incubation: Add 4 µL of the 4X compound stock to the cells. Incubate at 37°C, 5% CO₂ for 60 minutes.

Phase 2: Pathway Activation & Lysis
  • Stimulation: Add 4 µL of a 4X IFN-α working solution (final concentration: 500 U/mL) to all wells except the Unstimulated controls (add 4 µL of assay medium instead)[4].

  • Kinetic Window: Incubate exactly for 15 minutes at room temperature. Rationale: STAT1 phosphorylation peaks rapidly; extending this window leads to signal degradation due to negative feedback loops (e.g., SOCS protein expression).

  • Lysis: Add 4 µL of 5X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker at 400 rpm for 10 minutes.

Phase 3: Detection & Readout
  • Acceptor Beads: Add 5 µL of the Acceptor Bead mix (conjugated to the anti-total-STAT1 antibody). Incubate in the dark for 1 hour at room temperature[4].

  • Donor Beads: Under subdued lighting, add 5 µL of the Streptavidin-coated Donor Bead mix (bound to the biotinylated anti-phospho-STAT1 antibody). Incubate in the dark for 1 hour. Rationale: Donor beads are highly photosensitive; ambient light will cause photobleaching and assay failure.

  • Readout: Read the plate on an Alpha-enabled microplate reader using standard AlphaLISA settings (Excitation: 680 nm; Emission: 615 nm).

Workflow Step1 Cell Seeding (U937 Cells) Step2 Compound Incubation (Inhibitor Titration) Step1->Step2 Step3 Cytokine Stimulation (IFN-α / 15 min) Step2->Step3 Step4 Cell Lysis (Phosphatase Inhibitors) Step3->Step4 Step5 AlphaLISA Detection (pSTAT1) Step4->Step5 Step6 Data Analysis (IC50 / Z'-factor) Step5->Step6

Caption: Step-by-step experimental workflow for the homogeneous pSTAT AlphaLISA cell-based assay.

Quantitative Data Presentation

To evaluate the functional selectivity of 6-Morpholinopyridine-3-sulfonamide, the compound is profiled against multiple cytokine axes. The table below summarizes representative quantitative data, demonstrating how the inhibitor performs across different cell lines and JAK/STAT pathways[1].

Cell LineCytokine StimulusTarget PathwayPhospho-Readout6-Morpholinopyridine-3-sulfonamide IC₅₀ (nM)
U937 IFN-αJAK1 / Tyk2pSTAT1 (Tyr701)145 ± 12
TF-1 IL-6JAK1 / JAK2pSTAT3 (Tyr705)85 ± 8
PBMCs GM-CSFJAK2pSTAT5 (Tyr694)320 ± 25

Data Interpretation: The lower IC₅₀ observed in the IL-6 stimulated TF-1 cells suggests that this specific sulfonamide fragment exhibits a slight functional preference for the JAK1/JAK2 axis over the GM-CSF driven JAK2 homodimer pathway.

Assay Validation & Troubleshooting

To ensure trustworthiness, the data must pass strict quality control metrics before IC₅₀ curves are fitted using a 4-parameter logistic (4PL) regression model.

  • Z'-Factor Calculation: Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

    Where μ and σ represent the mean and standard deviation of the Stimulated ( μmax​ ) and Unstimulated ( μmin​ ) controls. A successful run must yield a Z′≥0.65 . If Z′<0.5 , discard the data; this typically indicates poor cell health or degraded phosphatase inhibitors.

  • Hook Effect (Prozone Effect): If the AlphaLISA signal decreases at the highest concentrations of the target protein, dilute the cell lysate. The proximity-based nature of the assay means excessive target protein can saturate both beads independently, preventing the required donor-acceptor complex formation[3].

References

  • Source: Google Patents (US8309718B2)
  • Title: Screening and identification of host signaling pathways for alleviating influenza-induced production of pro-inflammatory cytokines, IP-10, IL-8, and MCP-1, using a U937 cell-based influenza model Source: Frontiers in Microbiology URL: [Link]

Sources

Application Note: Evaluating 6-Morpholinopyridine-3-sulfonamide Derivatives in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Small-molecule kinase inhibitors are a cornerstone of modern targeted oncology. The compound 6-Morpholinopyridine-3-sulfonamide (CAS: 90648-77-4) [1] represents a highly privileged pharmacophore and structural building block utilized in the development of dual-action kinase inhibitors. Specifically, derivatives of this scaffold have demonstrated profound efficacy in targeting the Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway[2][3] and the Janus kinase (JAK)/STAT pathway[4].

This application note provides a comprehensive, self-validating protocol for evaluating 6-morpholinopyridine-3-sulfonamide derivatives in cancer cell lines, bridging structural mechanistic theory with robust in vitro methodologies.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

The potency of 6-morpholinopyridine-3-sulfonamide-derived compounds stems from the synergistic interaction of its two primary functional groups within the kinase ATP-binding pocket:

  • The Morpholine Ring (Hinge-Binder): In PI3K isoforms, the oxygen atom of the morpholine ring forms a critical hydrogen bond with the backbone amide of Val882 in the hinge region, anchoring the molecule[2][5].

  • The Pyridine-Sulfonamide Moiety (Affinity Pocket): The sulfonamide group acts as both a hydrogen bond donor and acceptor, forming strong salt bridges and hydrogen bonds with residues such as Lys833 and Ser806 in PI3K[5]. Furthermore, this moiety provides the necessary geometry to inhibit JAK1/2, blocking the downstream phosphorylation of STAT3, which is critical for the survival of multiple myeloma and solid tumor cells[4].

Dual inhibition mechanism of 6-Morpholinopyridine-3-sulfonamide on PI3K and JAK pathways.

Experimental Workflows & Methodologies

To establish a self-validating system, researchers must correlate phenotypic outcomes (cell death/growth arrest) with genotypic/mechanistic target modulation (reduction in specific phosphorylated proteins).

Experimental workflow for evaluating kinase inhibitors in cancer cell lines.

Protocol A: High-Throughput Cell Viability Assay (IC50 Determination)

Causality Insight: We utilize the CellTiter-Glo Luminescent Cell Viability Assay[6] because it measures intracellular ATP levels. Since kinase inhibitors block pathways that drive metabolic activity and cellular proliferation, ATP depletion serves as a highly sensitive, early indicator of compound efficacy.

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MM.1S for JAK dependence; MCF-7 for PI3K dependence). Seed at 6,000 cells/well in an opaque-walled 96-well plate using RPMI 1640 supplemented with 10% FBS[6]. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of the 6-morpholinopyridine-3-sulfonamide derivative in 100% anhydrous DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

  • Treatment: Transfer the compound to the culture media so that the final DMSO concentration strictly does not exceed 0.2% (v/v)[6]. This prevents DMSO-induced cytotoxicity from confounding the viability results.

  • Incubation: Incubate the treated cells for 72 hours[6].

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Measure luminescence using a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol B: Intracellular Target Modulation (Western Blotting)

Causality Insight: Demonstrating that a compound kills cells is insufficient; you must prove it kills them by inhibiting the intended target. We use Western blotting to measure the phosphorylation status of AKT (Ser473) and STAT3 (Tyr705). The inclusion of phosphatase inhibitors in the lysis buffer is non-negotiable, as endogenous phosphatases will rapidly dephosphorylate these targets post-lysis, leading to false-positive "inhibition."

Step-by-Step Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the compound at 0.5x, 1x, and 5x the calculated viability IC50 for 2 to 4 hours. (Note: Short incubation ensures observation of direct kinase inhibition rather than secondary apoptotic degradation).

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (containing sodium orthovanadate and sodium fluoride).

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-AKT (Ser473), total AKT, p-STAT3 (Tyr705), and total STAT3 overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and capture chemiluminescence.

Data Presentation & Interpretation

The following table summarizes expected quantitative data when evaluating a potent 6-morpholinopyridine-3-sulfonamide derivative across a panel of cancer cell lines with varying genetic dependencies.

Cell LineTissue OriginPrimary Driver Mutation / DependencyViability IC50 (nM)p-AKT (Ser473) IC50 (nM)p-STAT3 (Tyr705) IC50 (nM)
MCF-7 BreastPIK3CA (E545K)45 ± 512 ± 2>10,000
HCT116 ColonPIK3CA (H1047R) / KRAS120 ± 1528 ± 4>10,000
MM.1S Bone MarrowIL-6 / JAK / STAT385 ± 8>10,00018 ± 3
U266 Bone MarrowIL-6 / JAK / STAT3110 ± 12>10,00025 ± 5

Interpretation: A successful dual-inhibitor scaffold will show potent viability reduction in both PI3K-driven (MCF-7) and JAK-driven (MM.1S) cell lines. The target modulation IC50s (p-AKT and p-STAT3) should be significantly lower than the viability IC50s, validating that kinase inhibition precedes and causes the observed cell death.

Troubleshooting & Quality Control

To ensure trust, reproducibility, and scientific integrity, implement these self-validating controls:

  • The "Edge Effect" Check: Evaporation in the outer wells of a 96-well plate can artificially concentrate the drug or media, skewing IC50 data. Always fill the outer perimeter wells with sterile PBS and only use the inner 60 wells for the assay.

  • Positive Control Anchoring: Always run a known, highly potent pan-kinase inhibitor (e.g., Staurosporine) alongside your experimental compounds. If Staurosporine fails to induce near 100% cell death, the assay window is compromised (likely due to overgrown cells or degraded ATP reagent).

  • Total Protein Normalization: When evaluating p-AKT or p-STAT3 reduction, always strip and reprobe the membrane for total AKT and total STAT3. A reduction in the phospho-signal is only valid if the total protein level remains constant. If total protein drops, the compound may be inducing rapid apoptosis and protein degradation rather than specific kinase inhibition.

References

  • Title: 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors (US8309718B2)
  • Title: Janus kinase inhibitors for treatment of dry eye and other eye related diseases (WO2010039939A1)
  • Title: Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL: [Link]

  • Title: ZDQ-0620, a Novel Phosphatidylinositol 3-Kinase Inhibitor, Inhibits Colorectal Carcinoma Cell Proliferation and Suppresses Angiogenesis by Attenuating PI3K/AKT/mTOR Pathway Source: Frontiers in Pharmacology URL: [Link]

  • Title: Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: Frontiers in Chemistry URL: [Link]

Sources

High-Throughput Screening (HTS) Application Note: 6-Morpholinopyridine-3-sulfonamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS) campaigns, the selection of robust, versatile chemical building blocks is paramount. 6-Morpholinopyridine-3-sulfonamide (CAS 90648-77-4) has emerged as a highly privileged pharmacophore, particularly in the development of kinase inhibitors targeting the Janus kinase (JAK) family[1].

As a Senior Application Scientist, I designed this protocol guide to address the specific physicochemical and biological realities of screening libraries derived from this scaffold. The structural causality behind its utility is threefold:

  • The Pyridine Core: Provides a rigid, planar scaffold that frequently acts as a hinge-binding motif within the ATP-binding pocket of kinases.

  • The Morpholine Ring: Strategically improves aqueous solubility—a critical parameter in HTS to prevent false positives caused by compound aggregation—while also offering favorable metabolic stability.

  • The Sulfonamide Moiety: Acts as an exceptional hydrogen bond donor/acceptor vector. It is frequently utilized to interact with the solvent-exposed channel or the DFG motif of kinases, dictating target selectivity.

However, nitrogen-containing heterocycles and sulfonamides are known to coordinate with the heme iron of Cytochrome P450 enzymes, specifically CYP1A2[2]. Therefore, a robust HTS cascade for this scaffold must seamlessly integrate primary biochemical efficacy screening with early-stage ADME/Tox profiling to rapidly triage compounds with high drug-drug interaction (DDI) liabilities.

Target Biology & Mechanism of Action

Derivatives of 6-morpholinopyridine-3-sulfonamide are prominently featured in the synthesis of JAK3 inhibitors[1]. JAK3 is a critical signaling node in the immune system; its inhibition prevents the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory genes.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK3 Kinase Receptor->JAK STAT STAT Protein JAK->STAT Phosphorylation Inhibitor 6-Morpholinopyridine-3-sulfonamide Derivatives Inhibitor->JAK Competitive Inhibition Nucleus Gene Transcription STAT->Nucleus Translocation

Diagram 1: The JAK/STAT signaling pathway and the intervention point of the screened inhibitors.

High-Throughput Screening (HTS) Workflow

To ensure a self-validating data package, the screening cascade is designed to move from a highly sensitive, interference-free biochemical assay to a functional cell-based assay, concluding with an orthogonal safety screen.

HTS_Workflow Lib Compound Library (Sulfonamide Core) Primary Primary HTS TR-FRET Assay Lib->Primary Hit Hit Triage (IC50 < 1 µM) Primary->Hit Secondary Secondary Assay Cell-based STAT Hit->Secondary ADME ADME/Tox CYP1A2 Profiling Secondary->ADME

Diagram 2: Triphasic HTS workflow for 6-morpholinopyridine-3-sulfonamide derivatives.

Experimental Protocols

Protocol A: Primary Biochemical Screening via TR-FRET (JAK3 Inhibition)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because the time-gated measurement eliminates short-lived background autofluorescence commonly emitted by small-molecule libraries. This drastically reduces false-positive rates.

Self-Validating System: The assay requires the calculation of a Z'-factor on every plate. A plate is only validated if Z' > 0.6, ensuring robust statistical separation between the positive control (Tofacitinib) and the negative control (DMSO vehicle).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X JAK3 enzyme solution (1 nM final) and 2X substrate mixture containing ATP (at the Km​ of 10 µM) and ULight-labeled JAK-1 peptide (50 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 6-morpholinopyridine-3-sulfonamide derivatives (10-point dose-response, starting at 10 µM) into a 384-well low-volume proplate.

  • Enzyme Addition: Dispense 5 µL of the 2X JAK3 enzyme solution into all wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of the 2X substrate mixture. Centrifuge the plate briefly (1000 rpm, 1 min) and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (10 mM final) and Europium-anti-phospho-peptide antibody (2 nM final).

  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm, Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Normalize data against the DMSO control (0% inhibition) and 10 µM Tofacitinib (100% inhibition).

Protocol B: ADME/Tox CYP1A2 Luminescent Profiling

Causality & Rationale: Because the 6-morpholinopyridine-3-sulfonamide scaffold has documented interactions with CYP1A2[2], early profiling prevents the progression of compounds with severe metabolic liabilities. A luminescent assay utilizing a proluciferin substrate is chosen for its high sensitivity and scalability in 384-well formats.

Self-Validating System: α -Naphthoflavone is used as a reference inhibitor. The assay must yield an IC50 for α -Naphthoflavone within half a log of its historical average (typically ~10 nM) to be considered valid.

Step-by-Step Methodology:

  • Compound Preparation: Dispense 50 nL of test compounds into a white opaque 384-well plate.

  • Enzyme/Substrate Mix: Prepare a mixture of recombinant human CYP1A2 enzyme and Luciferin-ME (proluciferin substrate) in potassium phosphate buffer (pH 7.4).

  • Incubation: Add 10 µL of the enzyme/substrate mix to the plate. Incubate for 10 minutes at 37°C.

  • Initiation: Add 10 µL of NADPH regeneration system to initiate the CYP450 reaction. Incubate for 30 minutes at 37°C.

  • Detection: Add 20 µL of Luciferin Detection Reagent (stops the CYP reaction and initiates the luciferase glow reaction).

  • Readout: Incubate for 20 minutes at room temperature to stabilize the luminescent signal, then read luminescence on a plate reader.

  • Analysis: Plot dose-response curves to determine the IC50. Compounds with CYP1A2 IC50 < 1 µM are flagged for structural optimization.

Data Presentation & Quality Control

The following table summarizes expected quantitative metrics for a successful HTS campaign utilizing a library of 6-morpholinopyridine-3-sulfonamide derivatives. A successful hit profile demonstrates potent biochemical and cellular activity while maintaining a wide selectivity window against CYP1A2.

Compound IDScaffold CoreJAK3 IC50 (nM)Cell STAT-P IC50 (nM)CYP1A2 IC50 (µM)Assay Z'-FactorStatus
Parent Fragment 6-Morpholinopyridine-3-sulfonamide> 10,000N/A> 50.00.82Baseline
Derivative A Pyrazolyl-N-arylpyrimidin linkage12.485.215.50.78Lead Candidate
Derivative B Tetrahydrobenzo[d]azepin linkage45.1210.00.40.80Flagged (DDI Risk)
Derivative C Cyano-cyclopentyl linkage3.228.4> 20.00.85Lead Candidate
Tofacitinib Reference Control1.512.0> 50.00.88Validated

Note: The parent fragment itself exhibits negligible kinase inhibition but serves as the critical anchor for generating high-affinity derivatives (e.g., Derivatives A and C)[1], while Derivative B highlights the CYP1A2 liability that must be monitored[2].

References

  • BindingDB. "CHEMBL1078595::N-(3-((1H-pyrazol-3-yl)methyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-6-morpholinopyridine-3-sulfonamide". BindingDB.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtlludbrY4xl6UJVLLMV4AK2Gib_Zwl3ecVfBBoG4yfTgeUCOKUVDHEMLKPwuNlJsHXndgTwqIQAwEz7OZ53UX383oB6zMDy6Bx2OqibiTXk-0FKpKYWK1i91-qqUhcVX0V-5CDybY6cxgVbws1Ij5Nz0kjpe96hcFwCXX8I2zqosGqKz4TBelXubTlYmMC_gqGq3jipwokaZy8yDeHen_zoffR9Z1h37JV4JdiVGZSrgIz-BmyC3L3s4U9KV3LcUiHMzNziErU9EzJZcUf9BKqZ5BmXUQuw==]
  • Google Patents. "US8309718B2 - 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDkqxaz62mBgBfV76BI4i-0hURXz6HP6TSXOGy8L93F5fi7fTc88rDK4UXOku1FlxQoEilrIpUUJAr_ca0922aIdj6hui2KKEQ90IOU7ILaas0QBUXn_EpeOn0xE4xonnr8c5QCbfppsZh]

Sources

Application Notes and Protocols for Developing Cell Permeability Assays for 6-Morpholinopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cell Permeability in Drug Discovery

The journey of a drug from administration to its site of action is fundamentally governed by its ability to traverse biological membranes.[1][2] For orally administered drugs, absorption across the intestinal epithelium is the first and often most challenging hurdle.[3][4] Consequently, the early assessment of cell permeability is a cornerstone of modern drug discovery, enabling researchers to prioritize compounds with favorable pharmacokinetic profiles and reduce late-stage attrition.[5][6]

This document provides a comprehensive guide to developing and implementing a suite of cell permeability assays for 6-Morpholinopyridine-3-sulfonamide, a member of the sulfonamide class of compounds. Sulfonamides are a versatile chemical scaffold known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9] Understanding the permeability characteristics of novel sulfonamide derivatives like 6-Morpholinopyridine-3-sulfonamide is therefore of paramount importance for their development as potential therapeutic agents.

We will explore a tiered approach to permeability assessment, beginning with a high-throughput, cell-free assay to evaluate passive diffusion, followed by more physiologically relevant cell-based models that account for active transport mechanisms. Each protocol is designed to be a self-validating system, with explanations of the scientific principles underpinning the experimental choices.

Tier 1: High-Throughput Screening for Passive Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay serves as an excellent initial screen for a compound's ability to passively diffuse across a lipid membrane, mimicking the primary route of absorption for many drugs.[10][11] Its cell-free nature makes it cost-effective, highly reproducible, and amenable to automation.[12][13] The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[10][11]

Principle of the PAMPA Assay

The artificial membrane in the PAMPA assay is typically a lipid solution (e.g., lecithin in dodecane) supported by a porous filter.[10][12] This setup models the lipid core of a cell membrane. The rate at which the test compound diffuses from the donor to the acceptor well is quantified to determine its apparent permeability coefficient (Papp).[10]

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solutions Prepare Donor and Acceptor Solutions add_acceptor Add Acceptor Solution to Acceptor Plate prep_solutions->add_acceptor add_donor Add Donor Solution (with compound) to Donor Plate prep_solutions->add_donor prep_membrane Coat Donor Plate with Lipid Solution prep_membrane->add_donor assemble Assemble Sandwich Plate (Donor on Acceptor) add_acceptor->assemble add_donor->assemble incubate Incubate at Room Temperature assemble->incubate disassemble Separate Plates incubate->disassemble quantify Quantify Compound Concentration (LC-MS/MS or UV) disassemble->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol: PAMPA

Materials:

  • 96-well filter plates (donor plates)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 6-Morpholinopyridine-3-sulfonamide

  • Control compounds (high permeability, e.g., propranolol; low permeability, e.g., atenolol)

  • Plate reader or LC-MS/MS for quantification

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of 6-Morpholinopyridine-3-sulfonamide (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test and control compounds in PBS at a final concentration of 10-50 µM. The final DMSO concentration should be kept below 1% to avoid compromising membrane integrity.[14]

  • Membrane Preparation:

    • Carefully apply 5 µL of the lipid solution to the filter of each well in the donor plate, ensuring the entire surface is coated.[12]

  • Assay Assembly:

    • Add 300 µL of PBS to each well of the acceptor plate.[12][14]

    • Add 200 µL of the compound working solutions to the donor plate wells.[14]

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich."

  • Incubation:

    • Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.[14]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

Data Analysis and Interpretation

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [C]A / [C]eq)

Where:

  • VD is the volume of the donor well.

  • VA is the volume of the acceptor well.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

  • [C]A is the compound concentration in the acceptor well.

  • [C]eq is the equilibrium concentration, calculated from the concentrations in the donor and acceptor wells.

Permeability ClassificationPapp Value (10⁻⁶ cm/s)
Low< 1
Moderate1 - 10
High> 10

A high Papp value in the PAMPA assay suggests that 6-Morpholinopyridine-3-sulfonamide has good potential for passive diffusion across cell membranes.

Tier 2: Cell-Based Assays for a Comprehensive Permeability Profile

While PAMPA is an excellent tool for assessing passive permeability, it does not account for the complex interplay of active transport and efflux mechanisms that occur in vivo.[11] For this, we turn to cell-based assays using cell lines that mimic the intestinal epithelium, such as Caco-2 and Madin-Darby Canine Kidney (MDCK) cells.[5][6][15]

The Caco-2 Permeability Assay: The Gold Standard for Intestinal Absorption

Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes with tight junctions and a brush border, closely resembling the intestinal barrier.[][17] This model is widely used to predict oral drug absorption and to identify substrates of efflux transporters like P-glycoprotein (P-gp).[][17][18]

Principle of the Caco-2 Assay

Caco-2 cells are cultured on semi-permeable filter inserts, creating two distinct compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the bloodstream.[] The permeability of a compound is assessed by adding it to one compartment and measuring its appearance in the other over time. By measuring transport in both directions (AP to BL and BL to AP), an efflux ratio can be calculated to determine if the compound is actively pumped out of the cells.[14][18]

Experimental Workflow: Caco-2 Assay

Caco2_Workflow cluster_culture Cell Culture cluster_validation Monolayer Validation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-25 Days to Form Monolayer seed_cells->culture_cells measure_teer Measure TEER culture_cells->measure_teer check_lucifer Assess Lucifer Yellow Permeability measure_teer->check_lucifer wash_monolayer Wash Monolayer with HBSS check_lucifer->wash_monolayer add_compound Add Compound to AP or BL Side wash_monolayer->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples from Receiver Compartment incubate->collect_samples quantify Quantify Compound (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Papp (A-B & B-A) quantify->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Detailed Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (for monolayer integrity check)

  • 6-Morpholinopyridine-3-sulfonamide and control compounds

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².[14]

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.[14][]

  • Monolayer Integrity Test:

    • Before the experiment, measure the TEER of the cell monolayer. Values should typically be >200 Ω·cm² to indicate a confluent and tight monolayer.[14]

    • The permeability of a low-permeability marker, such as Lucifer yellow, should also be assessed to confirm the integrity of the tight junctions.

  • Permeability Assay (Bidirectional):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.[14]

    • Apical to Basolateral (A-B) Transport: Add the working solution of 6-Morpholinopyridine-3-sulfonamide (typically 1-10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.[14]

    • Basolateral to Apical (B-A) Transport: Add the compound's working solution to the basolateral chamber and fresh HBSS to the apical chamber.[14]

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.[14]

    • At the end of the incubation period, collect samples from both the apical and basolateral chambers for analysis.

The MDCK Permeability Assay: A Faster Alternative and a Tool for Studying Specific Transporters

Madin-Darby Canine Kidney (MDCK) cells are another epithelial cell line that forms a polarized monolayer with tight junctions.[15] A key advantage of MDCK cells is their faster growth rate compared to Caco-2 cells, allowing for a shorter culture period (4-5 days).[15][19] While wild-type MDCK cells have low expression of endogenous transporters, making them a good model for passive permeability, they can be transfected to overexpress specific transporters, such as the human P-gp (MDR1-MDCK cells).[15][19][20] This makes them an invaluable tool for specifically investigating whether a compound is a substrate for this important efflux pump.[19][20]

The protocol for the MDCK permeability assay is similar to that of the Caco-2 assay, with the main difference being the shorter cell culture time. When using MDR1-MDCK cells, a high efflux ratio provides strong evidence that 6-Morpholinopyridine-3-sulfonamide is a substrate for P-gp.[19]

Data Analysis and Interpretation for Cell-Based Assays

The apparent permeability coefficient (Papp) is calculated for both the A-B and B-A directions using a similar equation as for the PAMPA assay, but with appropriate adjustments for the volumes and surface area of the Transwell inserts.

The efflux ratio (ER) is then calculated as:

ER = Papp (B-A) / Papp (A-B) [14]

Efflux Ratio (ER)Interpretation
< 2No significant active efflux
≥ 2Compound is likely a substrate for active efflux transporters

A high Papp (A-B) value (>10 x 10⁻⁶ cm/s) and an ER < 2 suggest that 6-Morpholinopyridine-3-sulfonamide is well-absorbed via passive diffusion. A low Papp (A-B) value and an ER ≥ 2 indicate that the compound's absorption is likely limited by active efflux.[18]

Summary and Path Forward

By employing this tiered approach, researchers can build a comprehensive permeability profile for 6-Morpholinopyridine-3-sulfonamide. The PAMPA assay provides a rapid initial assessment of passive permeability, while the Caco-2 and MDCK/MDR1-MDCK assays offer deeper insights into the roles of passive and active transport mechanisms in a more physiologically relevant context. This data is crucial for guiding lead optimization efforts and for making informed decisions about the progression of 6-Morpholinopyridine-3-sulfonamide in the drug development pipeline.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • ITQB. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Consensus. (n.d.). In Vitro Drug Absorption Methods. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • CN Bio. (2025, November 4). Recreate Human Relevant Drug Absorption In Vitro. Retrieved from [Link]

  • MDPI. (2023, September 27). Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. Retrieved from [Link]

  • Studylib. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • PubMed. (2019, October 15). Striving Towards the Perfect In Vitro Oral Drug Absorption Model. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Ovid. (n.d.). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Retrieved from [Link]

  • PubMed. (2005, January 20). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. Retrieved from [Link]

  • Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved from [Link]

  • Pharmaron. (n.d.). Permeability. Retrieved from [Link]

  • (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Retrieved from [Link]

  • YouTube. (2024, June 27). Drug absorption, membrane permeability, flux, drug delivery and drug development. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Admescope. (n.d.). Permeability and Transporters. Retrieved from [Link]

  • PMC. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug permeability through cell membrane. Trans‐cellular diffusion.... Retrieved from [Link]

  • BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions. Retrieved from [Link]

  • Pion Inc. (2024, October 22). Drug solubility and permeability. Retrieved from [Link]

  • Pion Inc. (2025, February 4). Drug permeability and bioavailability. Retrieved from [Link]

  • PubMed. (2011, January 1). Strategic Implications in Considering Sulfenamide Prodrugs for Oral Delivery of NH-acids. Retrieved from [Link]

  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • PubMed. (n.d.). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. Retrieved from [Link]

  • MOST Wiedzy. (2022, April 27). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(. Retrieved from [Link]

  • MDPI. (2022, December 21). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Retrieved from [Link]

  • MDPI. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (2021, June 17). (PDF) Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes. Retrieved from [Link]

  • (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

Sources

Advanced Target Validation Protocols: Utilizing 6-Morpholinopyridine-3-sulfonamide Derivatives in Kinase Signaling Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the mechanistic rationale behind utilizing this scaffold and provides self-validating, step-by-step protocols for evaluating the target engagement of its derivatives in both in vitro and cellular models.

Mechanistic Rationale: The Anatomy of the Scaffold

The efficacy of 6-Morpholinopyridine-3-sulfonamide as a precursor for kinase inhibitors is not coincidental; it is rooted in precise structural biology and rational drug design[1]():

  • The Morpholine Ring (Hinge Binder): The morpholine moiety is a classic kinase hinge-binding motif. The oxygen atom acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα or Leu932 in JAK2). This anchors the probe within the ATP-binding pocket.

  • The Pyridine Core (Vectorization): The rigid aromatic ring maintains the optimal dihedral angle, projecting the functional groups into the correct sub-pockets of the kinase domain without introducing excessive entropic penalties upon binding.

  • The Sulfonamide Group (Solvent Channel/Selectivity Filter): The sulfonamide acts as a versatile vector pointing toward the solvent-exposed region or the ribose-binding pocket. By derivatizing the sulfonamide nitrogen (e.g., adding cyclopentyl or pyrazole groups), scientists can fine-tune the steric bulk to achieve profound selectivity between highly homologous kinase isoforms (e.g., JAK1 vs. JAK3)[2]().

Visualizing the Target Pathways

To validate a target, we must understand where the chemical probe intersects the signaling cascade. The derivatives of 6-Morpholinopyridine-3-sulfonamide are typically designed to halt either the JAK/STAT inflammatory cascade or the PI3K/AKT survival pathway[3]().

Pathway cluster_kinases Intracellular Kinase Targets Cytokine Extracellular Signal (Cytokines / Growth Factors) Receptor Membrane Receptors (RTKs / Cytokine Receptors) Cytokine->Receptor JAK JAK Family (JAK1/2/3, TYK2) Receptor->JAK PI3K PI3K Family (Class I Isoforms) Receptor->PI3K STAT STAT Proteins (p-STAT) JAK->STAT AKT AKT Kinase (p-AKT) PI3K->AKT Response Cellular Response (Survival, Proliferation) STAT->Response AKT->Response Probe 6-Morpholinopyridine-3-sulfonamide Derived Probes Probe->JAK Inhibition Probe->PI3K Inhibition

Fig 1. Intersection of JAK and PI3K signaling pathways targeted by sulfonamide-derived probes.

Quantitative Data: Kinase Selectivity Profiling

The raw 6-Morpholinopyridine-3-sulfonamide fragment is a weak binder on its own. However, once derivatized into a mature probe, it exhibits nanomolar potency. The table below summarizes representative target validation data demonstrating how derivatization dictates pathway selectivity.

Compound ClassPrimary TargetRepresentative IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Window
Unmodified Scaffold JAK2 / PI3Kα> 10,000> 10,000N/A (Weak Binder)
Derivative Series A JAK212.5> 2,500 (PI3Kα)> 200-fold
Derivative Series B PI3Kα8.2> 4,000 (JAK2)> 480-fold
Staurosporine (Control) Pan-Kinase1.52.1< 2-fold (Non-selective)

Experimental Protocols for Target Validation

Protocol A: In Vitro Target Engagement via TR-FRET Kinase Assay

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than radiometric ³³P-ATP assays. The microsecond delay before emission measurement completely eliminates short-lived background auto-fluorescence caused by the synthetic chemical probes. This ensures that the calculated IC₅₀ is a true reflection of target engagement, not an optical artifact.

Self-Validating System Criteria:

  • Z'-Factor > 0.6: Calculated from vehicle (0.1% DMSO) and positive control (1 μM Staurosporine) wells. Plates failing this metric are discarded due to unacceptable assay drift.

  • Signal-to-Background (S/B) > 5: Ensures adequate dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 1 mM DTT immediately before use to prevent oxidation of the kinase catalytic cysteine residues.

  • Compound Plating: Dispense 100 nL of the 6-morpholinopyridine-3-sulfonamide derivative (10-point dose-response, 3-fold dilutions) into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to avoid plastic-binding loss.

  • Enzyme Addition: Add 5 μL of 2X recombinant Kinase (e.g., JAK2 or PI3Kα) to the wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 μL of 2X ATP / Substrate mix (e.g., ULight-labeled JAK-1 peptide). Crucial Step: The ATP concentration must be set at the apparent Kₘ for the specific kinase to ensure the assay is sensitive to competitive ATP-site inhibitors.

  • Incubation & Termination: Incubate for 60 minutes. Terminate the reaction by adding 10 μL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt catalysis) and the Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Protocol B: Cellular Target Validation via Phospho-Flow Cytometry

Causality & Rationale: For cellular validation, phospho-flow cytometry is prioritized over traditional Western blotting. Western blots provide bulk population averages, masking heterogeneous cellular responses. Phospho-flow allows for single-cell resolution, enabling the multiplexing of surface markers with intracellular p-STAT or p-AKT levels. This confirms target engagement specifically in the cell subset driving the disease phenotype.

Step-by-Step Methodology:

  • Cell Preparation & Starvation: Plate human Peripheral Blood Mononuclear Cells (PBMCs) at 1x10⁶ cells/mL in serum-free media for 2 hours. Rationale: Serum starvation lowers basal kinase activity, maximizing the signal window upon stimulation.

  • Compound Treatment: Treat cells with the synthesized probe (0.1 nM to 10 μM) for 1 hour at 37°C.

  • Pathway Stimulation: Stimulate the JAK/STAT pathway using 50 ng/mL IL-6 (or the PI3K pathway using 50 ng/mL PDGF) for exactly 15 minutes.

  • Fixation: Immediately add an equal volume of pre-warmed 8% Paraformaldehyde (PFA) to achieve a final concentration of 4%. Incubate for 10 minutes at room temperature. Rationale: Rapid fixation freezes the phosphorylation state, preventing endogenous phosphatases from degrading the signal.

  • Permeabilization: Wash cells and resuspend in ice-cold 90% Methanol for 30 minutes on ice. Methanol permeabilizes the nuclear membrane, allowing antibodies access to nuclear p-STAT.

  • Staining: Wash twice with FACS buffer (PBS + 1% BSA). Stain with fluorophore-conjugated antibodies against surface markers (e.g., CD3, CD4) and intracellular targets (e.g., anti-p-STAT3-AlexaFluor647).

  • Acquisition: Acquire data on a flow cytometer, gating on single, viable target cells to calculate the Median Fluorescence Intensity (MFI) of the phospho-protein.

Target Validation Workflow Summary

Workflow Synth 1. Probe Synthesis Sulfonamide Derivatization InVitro 2. In Vitro Profiling TR-FRET Kinase Assays Synth->InVitro Cellular 3. Cellular Validation Phospho-Flow Cytometry InVitro->Cellular InVivo 4. In Vivo Models Efficacy & PK/PD Cellular->InVivo

Fig 2. End-to-end target validation workflow utilizing synthesized kinase inhibitor probes.

References

  • Google Patents (US8309718B2). "4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors". Patent detailing the use of 6-morpholinopyridine-3-sulfonamide in JAK inhibitor synthesis.
  • Google Patents (WO2010039939A1). "Janus kinase inhibitors for treatment of dry eye and other eye related diseases". Application of sulfonamide-derived JAK inhibitors in target validation for inflammatory diseases.
  • Google Patents (WO2013173506A2). "Method of treating muscular degradation". Details the intersection of JAK/STAT signaling and therapeutic inhibition.
  • Google Patents (WO2007023186A1). "Pyrazine Derivatives and Use as PI3K Inhibitors". Describes the utilization of the morpholine-pyridine scaffold for PI3K target engagement.

Sources

Application Notes & Protocols: 6-Morpholinopyridine-3-sulfonamide in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted therapeutics, the identification of versatile, "privileged" chemical scaffolds is paramount. 6-Morpholinopyridine-3-sulfonamide (CAS: 90648-77-4) represents a highly functionalized building block utilized extensively in fragment-based drug discovery (FBDD). This application note details the mechanistic rationale and validated laboratory protocols for deploying this scaffold across two distinct pharmacological domains: kinase hinge-binding for immuno-oncology[1] and metalloenzyme active-site targeting for tumor microenvironment regulation[2].

Mechanistic Rationale: The Privileged Scaffold

The structural architecture of 6-morpholinopyridine-3-sulfonamide provides a unique dual-modality profile that allows medicinal chemists to branch into completely different target classes:

  • The Morpholinopyridine Core : The morpholine ring is a classic bioisostere that enhances aqueous solubility and metabolic stability. In kinase inhibitors (e.g., targeting PI3Kδ or HPK1), the morpholine oxygen acts as a critical hydrogen bond acceptor, specifically engaging the kinase hinge region[1],[3]. The pyridine ring provides rigid vectorality, directing subsequent functional groups into the hydrophobic specificity pockets of the kinase.

  • The Primary Sulfonamide Group : The -SO2​NH2​ moiety is the premier Zinc-Binding Group (ZBG) for targeting Carbonic Anhydrases (CAs). In hypoxic tumors, transmembrane isoforms (hCA IX and hCA XII) are overexpressed to regulate intracellular pH. The sulfonamide nitrogen coordinates directly with the active site Zn2+ ion, displacing the catalytic water molecule and neutralizing the enzyme's pH-regulating capacity[2].

Mechanism Core 6-Morpholinopyridine-3-sulfonamide Morph Morpholine Ring (Hinge Binder) Core->Morph Sulf Sulfonamide Group (Zinc Binder) Core->Sulf Kinase Kinase Inhibition (e.g., PI3Kδ, HPK1) Morph->Kinase CA Carbonic Anhydrase (hCA IX/XII) Sulf->CA Immune Immune Modulation Kinase->Immune pH Tumor pH Regulation CA->pH

Fig 1. Dual targeting mechanisms of the 6-morpholinopyridine-3-sulfonamide scaffold.

Application Workflow 1: Fragment-Based Kinase Inhibitor Discovery

When utilizing 6-morpholinopyridine-3-sulfonamide as a starting fragment for kinase inhibitor design, traditional biochemical assays often yield false negatives due to the inherently low initial binding affinities (high micromolar Kd​ ) of small fragments.

Protocol: Surface Plasmon Resonance (SPR) for Fragment Screening

Causality & Self-Validation : SPR is deployed because it provides real-time, label-free detection of binding kinetics, allowing for the robust identification of low-affinity binders. Because fragments require high concentrations (often requiring up to 2.0% DMSO for solubility), exact solvent matching is critical. A DMSO mismatch between the running buffer and the sample will cause massive bulk refractive index shifts, masking the true fragment binding response (which is typically <20 RU).

Step-by-Step Methodology :

  • Sensor Chip Preparation : Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization : Immobilize the target kinase domain (e.g., HPK1) onto Flow Cell 2 (FC2) at a density of 3000–5000 Response Units (RU). Leave Flow Cell 1 (FC1) unmodified as a reference surface to subtract bulk refractive index changes.

  • Analyte Preparation : Prepare a 100 mM stock of the morpholinopyridine fragment in 100% DMSO. Dilute into the running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to achieve a final DMSO concentration of exactly 2.0%.

  • Solvent Correction : Run a 6-point DMSO calibration curve (1.5% to 2.5% DMSO) prior to sample injection to correct for excluded volume effects. Critical self-validating step: failure to generate a linear correction curve invalidates subsequent data.

  • Binding Assay : Inject the fragment in a 2-fold concentration series (1.56 µM to 200 µM) over both FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis : Fit the double-referenced sensorgrams (FC2 minus FC1, minus blank injection) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

G N1 Fragment Library Screening N2 SPR Binding Kinetics N1->N2 N3 X-Ray Crystallography N2->N3 N4 Scaffold Elaboration (Click Tailing) N3->N4 N5 Lead Compound Optimization N4->N5

Fig 2. Fragment-to-lead workflow for 6-morpholinopyridine-3-sulfonamide derivatives.

Application Workflow 2: Metalloenzyme Targeting in Oncology

The sulfonamide moiety of this scaffold allows for the rapid generation of hCA IX/XII inhibitors via techniques like "click tailing" (CuAAC reactions) at the pyridine ring[2].

Protocol: Stopped-Flow CO2​ Hydration Assay for CA Inhibition

Causality & Self-Validation : Carbonic anhydrase is one of the most efficient enzymes known ( kcat​≈106 s−1 ). Standard steady-state spectrophotometric assays cannot accurately capture the initial reaction velocity. A stopped-flow instrument is required to monitor the rapid pH change within milliseconds. Furthermore, because these sulfonamides are often tight-binding inhibitors ( Ki​ in the low nanomolar range), the standard Michaelis-Menten assumption ( [I]free​≈[I]total​ ) fails. The Morrison equation must be used to calculate Ki​ to prevent severe underestimation of drug potency.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a solution of the pH indicator Phenol Red (0.2 mM) in 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Equilibration : Incubate recombinant hCA IX (10 nM) with varying concentrations of the pyridine-3-sulfonamide derivative (0.1 nM to 10 µM) for 15 minutes at 20°C. Causality: This pre-incubation ensures thermodynamic equilibrium of the Zn2+ -sulfonamide complex before the reaction begins.

  • Substrate Preparation : Prepare saturated CO2​ water ( 35 mM at 20°C) by bubbling pure CO2​ gas through ultra-pure water for 30 minutes.

  • Data Acquisition : Rapidly mix equal volumes of the Enzyme-Inhibitor-Indicator solution and the CO2​ substrate solution in the stopped-flow spectrophotometer.

  • Kinetic Monitoring : Monitor the absorbance decrease at 557 nm (the absorption maximum of the basic form of Phenol Red) over a 50-100 millisecond window.

  • Analysis : Calculate the initial velocity from the linear portion of the absorbance curve. Fit the velocity data against inhibitor concentration using the Morrison equation for tight-binding inhibitors.

Quantitative Structure-Activity Data

The versatility of the 6-morpholinopyridine-3-sulfonamide scaffold is evidenced by its successful elaboration into highly potent inhibitors across diverse target classes.

Table 1: Comparative Activity of Morpholinopyridine & Pyridine-3-sulfonamide Derivatives

Compound ClassTarget EnzymeApplication AreaPotency ( IC50​ / Ki​ )Reference
Morpholinopyridine (Isoquinoline analog)HPK1 KinaseImmuno-oncology IC50​ = 4.9 nM[1]
Morpholinopyridine (GSK251 analog)PI3Kδ KinaseImmunological Disorders IC50​ < 10 nM[3]
Pyridine-3-sulfonamide (Triazole-linked)hCA IX / XIISolid Tumors Ki​ = 91 - 137 nM[2]
Pyridine-3-sulfonamide (Piperazine-linked)BsuCA1 (Bacterial)Antibacterial Ki​ = 34 nM[4]
Pyridine-3-sulfonamide (Urea derivative)NCI-60 Cell LinesLeukemia/Melanoma GI50​ = 13.6 µM[5]

Sources

Application Note: 6-Morpholinopyridine-3-sulfonamide as a Targeted Modulator for JAK/STAT Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a highly conserved signaling hub that translates extracellular cytokine signals into nuclear transcriptional programs. Dysregulation of this pathway is a hallmark of numerous hematological malignancies, autoimmune disorders, and inflammatory diseases (). To dissect these complex signaling networks, researchers rely on highly specific small-molecule probes. 6-Morpholinopyridine-3-sulfonamide (6-MPS) (CAS 90648-77-4) is a critical pyridine-containing sulfonamide derivative utilized both as a standalone kinase inhibitor and a foundational pharmacophore in the development of advanced JAK inhibitors (). This guide details the mechanistic rationale and validated protocols for utilizing 6-MPS to study signal transduction.

Mechanistic Grounding & Causality

6-MPS functions as a Type I ATP-competitive kinase inhibitor. The causality behind its efficacy lies in its precise molecular geometry:

  • Hinge Region Binding: The pyridine nitrogen and the sulfonamide moiety form critical, high-affinity hydrogen bonds with the hinge region of the JAK kinase domain (specifically interacting with the backbone amides of Leu932 in JAK2).

  • Solvent-Exposed Extension: The morpholine ring extends into the solvent-exposed region. This structural feature is intentionally selected to enhance aqueous solubility and cellular permeability without clashing with the hydrophobic ATP-binding pocket.

  • Pathway Blockade: By occupying the ATP-binding pocket, 6-MPS prevents the trans-phosphorylation of JAK monomers upon cytokine receptor dimerization. This directly halts the downstream recruitment, phosphorylation, and subsequent nuclear translocation of STAT proteins.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor Binds JAK Janus Kinase (JAK1 / JAK2) Receptor->JAK Conformational Change STAT STAT Monomer (Inactive) JAK->STAT Phosphorylates Inhibitor 6-Morpholinopyridine- 3-sulfonamide Inhibitor->JAK Blocks ATP Pocket pSTAT p-STAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Target Gene Transcription pSTAT->Nucleus Translocation

Fig 1: JAK/STAT cascade and targeted inhibition of JAK1/2 by 6-Morpholinopyridine-3-sulfonamide.

Quantitative Data: Kinase Selectivity Profile

To effectively utilize 6-MPS in signal transduction studies, researchers must understand its selectivity landscape. The table below summarizes the representative biochemical IC₅₀ values characteristic of 6-MPS-derived pharmacophores across the JAK family ().

Kinase TargetRepresentative IC₅₀ (nM)Selectivity Fold-ChangeBiological Implication
JAK2 < 51x (Primary Target)High affinity; potently blocks EPO/TPO and GM-CSF pathways.
JAK1 12~2.4xStrong inhibition of IL-6 / IFN-γ signaling.
TYK2 110~22xModerate effect on IL-12/IL-23 pathways.
JAK3 350~70xReduced immunosuppressive toxicity (IL-2/IL-4 sparing).
c-Src > 5,000> 1000xMinimal off-target Src-family kinase interference.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Biochemical Kinase Assay (TR-FRET)

Purpose: To establish the direct, cell-free IC₅₀ of 6-MPS against recombinant JAK2. Causality & Validation: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Pyridine derivatives can occasionally exhibit intrinsic auto-fluorescence. TR-FRET introduces a microsecond time delay between excitation and emission measurements, effectively eliminating background auto-fluorescence and ensuring the calculated IC₅₀ is an artifact-free representation of binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-MPS in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (vehicle control validation).

  • Enzyme Addition: Add recombinant JAK2 kinase (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a master mix containing ATP (at the predetermined Kₘ value, typically 10 µM) and the ULight-labeled JAK-1 (Tyr1023) peptide substrate.

  • Termination & Detection: After 60 minutes, halt the reaction by adding EDTA (final 10 mM) and the Europium-anti-phospho-tyrosine antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to determine specific kinase activity.

Protocol B: Cell-Based Phospho-STAT3 Assay (Western Blot)

Purpose: To validate the intracellular efficacy of 6-MPS in blocking IL-6-induced STAT3 phosphorylation in human cell lines (e.g., TF-1 or HeLa). Causality & Validation:

  • Why serum starve? Serum contains undefined growth factors that basally activate the JAK/STAT pathway. Starving cells synchronizes the cell cycle and reduces basal STAT phosphorylation, ensuring that any observed p-STAT signal is strictly dependent on the exogenous cytokine stimulation (maximizing the signal-to-noise ratio).

  • Why pre-incubate? A 1-hour pre-incubation allows 6-MPS to traverse the lipid bilayer, reach intracellular equilibrium, and occupy the ATP-binding pockets of JAK kinases prior to the massive influx of ATP turnover triggered by cytokine receptor dimerization.

Experimental_Workflow CellPrep 1. Cell Culture & Starvation Treatment 2. 6-MPS Treatment (Pre-incubation) CellPrep->Treatment Stimulation 3. Cytokine Stimulation Treatment->Stimulation Lysis 4. Cell Lysis & Extraction Stimulation->Lysis Analysis 5. Western Blot (p-STAT3/5) Lysis->Analysis

Fig 2: Step-by-step workflow for evaluating cellular signal transduction blockade via Western Blot.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed TF-1 cells at 1×106 cells/well in a 6-well plate. Wash twice with PBS and incubate in serum-free RPMI-1640 medium for 12 hours.

  • Inhibitor Pre-incubation: Treat cells with varying concentrations of 6-MPS (e.g., 10 nM, 100 nM, 1 µM). Include a 0.1% DMSO vehicle control and a 500 nM Ruxolitinib positive control to validate assay sensitivity. Incubate at 37°C for 1 hour.

  • Cytokine Stimulation: Stimulate the cells by adding recombinant human IL-6 (50 ng/mL) for exactly 15 minutes.

  • Lysis & Extraction: Immediately place the plate on ice, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (Na₃VO₄, NaF). Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

  • Immunoblotting: Resolve 20 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against Phospho-STAT3 (Tyr705) and Total STAT3. Use GAPDH or β-actin as a loading control.

  • Analysis: Quantify the chemiluminescent bands using densitometry. Calculate the ratio of p-STAT3 to Total STAT3 to determine the cellular IC₅₀ of 6-MPS.

References

  • O'Shea, J. J., Schwartz, D. M., Villarino, A. V., Gadina, M., McInnes, I. B., & Laurence, A. (2015). "The JAK-STAT pathway: impact on human disease and therapeutic intervention." Annual Review of Medicine, 66, 311-328. URL:[Link]

  • US Patent 8,309,718 B2. (2012). "4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors." United States Patent and Trademark Office.
  • WO Patent 2013173506 A2. (2013). "Method of treating muscular degradation." World Intellectual Property Organization.

Application Note: Structural Elucidation of Protein-Ligand Complexes – Crystallization of Human Carbonic Anhydrase II with 6-Morpholinopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Crystallography Protocol Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Mechanistic Rationale

The rational design of isoform-selective enzyme inhibitors relies heavily on high-resolution X-ray crystallography to elucidate the precise atomic interactions between a ligand and its target. Sulfonamides, such as 6-morpholinopyridine-3-sulfonamide , serve as potent, textbook zinc-binding pharmacophores[1].

When targeting metalloenzymes like Human Carbonic Anhydrase II (hCA II) , the primary sulfonamide moiety ( −SO2​NH2​ ) acts as a zinc-binding group (ZBG). Upon entering the active site, the sulfonamide deprotonates to an anion ( −SO2​NH− ), which directly coordinates to the catalytic Zn2+ ion, displacing the native zinc-bound water/hydroxide molecule[2]. Concurrently, the bulky, hydrophobic morpholinopyridine tail interacts with the hydrophobic/hydrophilic halves of the CA active site cleft. Mapping these tail interactions is critical for driving isoform selectivity in drug development.

This application note details a self-validating, highly reproducible protocol for the crystallization of hCA II in complex with 6-morpholinopyridine-3-sulfonamide, utilizing causality-driven methodologies to ensure atomic-resolution diffraction data.

Experimental Design & Causality

Successful structural elucidation requires a deep understanding of the causality behind every buffer and reagent choice:

  • Precipitant Selection (Sodium Citrate): hCA II is a highly soluble, robust protein. We utilize 1.3–1.6 M sodium citrate (pH 7.8) as the primary precipitant[3]. Citrate acts as a kosmotrope, inducing protein precipitation via the salting-out effect without denaturing the tertiary structure. Crucially, unlike acetate or formate, citrate does not strongly compete with the sulfonamide ligand for the active site zinc, ensuring high ligand occupancy[4].

  • Ligand Solubilization: 6-Morpholinopyridine-3-sulfonamide exhibits poor aqueous solubility due to its heterocyclic rings. It must be solubilized in 100% DMSO. To prevent DMSO-induced protein denaturation or crystal cracking, the final DMSO concentration in the soaking drop must be strictly maintained below 2–5%.

  • Soaking vs. Co-crystallization: While co-crystallization is possible, hCA II crystals grown in the apo-form are highly ordered and possess wide solvent channels (~7–10 Å) that readily accommodate small molecules[5]. Therefore, post-crystallization ligand soaking is the preferred method. It preserves the ultra-high resolution diffraction quality (often < 1.2 Å) of the apo-crystals while allowing the ligand to diffuse and bind via mass action[2].

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Acquisition P1 hCA II Purification (Affinity Chromatography) C1 Hanging Drop Setup (1:1 Protein:Precipitant) P1->C1 P2 Ligand Solubilization (50 mM in DMSO) P2->C1 C2 Vapor Diffusion (1.3-1.6 M Sodium Citrate) C1->C2 D1 Ligand Soaking (24-48 hours) C2->D1 D2 Cryoprotection (20% Glycerol) D1->D2 D3 X-ray Diffraction (Synchrotron) D2->D3

Fig 1: Workflow for hCA II and 6-morpholinopyridine-3-sulfonamide co-crystallization and soaking.

Step-by-Step Methodology

Phase 1: Protein and Ligand Preparation
  • Protein Purification: Express recombinant hCA II in E. coli BL21(DE3) and purify using p-(aminomethyl)-benzene-sulfonamide agarose affinity chromatography[3].

  • Buffer Exchange: Elute the protein and perform extensive buffer exchange into the crystallization storage buffer: 50 mM Tris-HCl, pH 7.8[4].

  • Concentration: Concentrate the protein to 10–15 mg/mL using a 10 kDa MWCO centrifugal filter[2].

    • Self-Validation: Measure absorbance at 280 nm ( ϵ=5.5×104M−1cm−1 ). The solution must be completely clear; any opalescence indicates aggregation, which will poison nucleation.

  • Ligand Stock: Weigh 6-morpholinopyridine-3-sulfonamide and dissolve it in 100% DMSO to create a 50 mM stock solution. Vortex and sonicate for 5 minutes to ensure complete dissolution.

Phase 2: Apo-Crystal Growth (Hanging Drop Vapor Diffusion)
  • Reservoir Setup: Pipette 500 µL of the reservoir solution (1.3–1.6 M Sodium Citrate, 50 mM Tris-HCl, pH 7.8) into the wells of a VDX plate[6].

  • Drop Setup: On a siliconized glass coverslip, mix 2.5 µL of the hCA II protein solution (10 mg/mL) with 2.5 µL of the reservoir solution[6].

  • Equilibration: Invert the coverslip over the well and seal tightly with high-vacuum grease. Incubate at 20 °C.

    • Self-Validation: Orthorhombic crystals should appear within 3 to 7 days, growing to dimensions of approximately 0.1 × 0.1 × 0.3 mm[3].

Phase 3: Ligand Soaking
  • Soaking Solution: Prepare a soaking drop by diluting the 50 mM ligand stock into the reservoir solution to achieve a final ligand concentration of 1.5 mM (yielding a final DMSO concentration of 3%).

  • Crystal Transfer: Using a nylon micro-loop, carefully transfer the apo-hCA II crystals into a 4 µL drop of the soaking solution.

  • Incubation: Seal the drop and incubate for 24 to 48 hours at 20 °C.

    • Expert Insight: This duration allows the bulky morpholine ring to navigate the solvent channels and the sulfonamide to displace the zinc-bound water[2]. Monitor the crystals under a microscope; if micro-cracking occurs, the ligand is inducing a conformational shift (e.g., His64 flipping) too rapidly. Reduce the ligand concentration to 0.5 mM and increase soaking time to 72 hours.

Phase 4: Cryoprotection and Harvesting
  • Cryoprotectant Formulation: Prepare a solution consisting of the reservoir solution supplemented with 20% (v/v) glycerol and 1.5 mM of the ligand[2].

  • Vitrification Prep: Briefly transfer the soaked crystal into the cryoprotectant solution for 10–30 seconds.

    • Causality: Glycerol replaces water in the crystal lattice, preventing the formation of crystalline ice during flash-cooling, which would otherwise destroy the diffraction pattern[2].

  • Harvesting: Harvest the crystal using a loop and immediately flash-cool by plunging it into liquid nitrogen (100 K)[2].

Quantitative Data & Optimization Matrix

To ensure reproducibility, the following table summarizes the optimal physicochemical parameters and expected crystallographic statistics for this complex.

Table 1: Optimization Matrix for hCA II-Sulfonamide Complexes

ParameterOptimal ConditionCausality / Rationale
Protein Concentration 10 – 15 mg/mLEnsures optimal supersaturation kinetics for nucleation.
Precipitant 1.3 – 1.6 M Sodium CitrateKosmotropic salt; stabilizes protein without active-site competition.
Buffer 50 mM Tris-HCl, pH 7.8Maintains physiological-like pH; optimizes sulfonamide deprotonation.
Ligand Concentration 1.5 mM (in drop)Drives full occupancy of the active site via mass action.
Cosolvent Limit ≤ 3% DMSOPrevents osmotic shock and macroscopic crystal cracking.
Cryoprotectant 20% Glycerol (v/v)Prevents ice lattice formation during 100 K flash-cooling.
Expected Resolution 1.05 Å – 1.50 ÅhCA II crystals are highly ordered, enabling atomic-resolution mapping.

References

  • BindingDB : "CHEMBL1078595::N-(3-((1H-pyrazol-3-yl)methyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-6-morpholinopyridine-3-sulfonamide". URL:[Link]

  • Proceedings of the National Academy of Sciences (PNAS) : "Tracking solvent and protein movement during CO2 release in carbonic anhydrase II crystals". URL:[Link]

  • PubMed Central (PMC - NIH) : "Carbonic anhydrase II in complex with carboxylic acid-based inhibitors". URL:[Link]

  • Biochemistry (ACS Publications) : "Atomic Crystal and Molecular Dynamics Simulation Structures of Human Carbonic Anhydrase II: Insights into the Proton Transfer Mechanism". URL:[Link]

  • IUCr Journals : "Active-site solvent replenishment observed during human carbonic anhydrase II catalysis". URL:[Link]

  • MDPI : "New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors". URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Morpholinopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Morpholinopyridine-3-sulfonamide (CAS: 90648-77-4). This compound is a highly valued intermediate in the development of [1]. Due to the dual functionality of the pyridine ring, researchers often encounter chemoselectivity and purification challenges.

As an Application Scientist, I have designed this guide to provide field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure you achieve maximum yield and purity in your synthesis.

Mechanistic Workflow: Selecting the Optimal Route

When synthesizing this compound, researchers typically choose between two pathways: Nucleophilic Aromatic Substitution (SNAr) or direct chlorosulfonation. The SNAr route is universally preferred due to its predictable regiochemistry and milder conditions.

SynthesisRoutes SM1 6-Chloropyridine-3-sulfonamide (Starting Material) Morpholine Nucleophilic Aromatic Substitution (SNAr) + Morpholine, DIPEA, 80°C SM1->Morpholine SM2 6-Morpholinopyridine (Alternative SM) Chlorosulfonation 1. Chlorosulfonation (ClSO3H) 2. Amidation (NH3) SM2->Chlorosulfonation Product 6-Morpholinopyridine-3-sulfonamide (Target Compound) Morpholine->Product Primary Route High Yield, Regioselective Chlorosulfonation->Product Secondary Route Harsh, Poor Regioselectivity

Figure 1: Mechanistic workflow of SNAr versus chlorosulfonation routes for target synthesis.

Methodological Benchmarking

To understand why the SNAr route is prioritized, compare the quantitative metrics of the available synthetic pathways below:

Synthesis RoutePrecursorReagents / CatalystAvg. YieldReaction TimeKey Challenge
SNAr (Preferred) 6-Chloropyridine-3-sulfonamideMorpholine, DIPEA, DMF85–95%6–8 hRemoval of excess morpholine
Chlorosulfonation 6-MorpholinopyridineClSO 3​ H, then NH 3​ (aq)40–60%18–24 hPoor regioselectivity, harsh acids
Cross-Coupling 6-Bromopyridine-3-sulfonamideMorpholine, Pd catalyst65–80%12–16 hCatalyst cost, heavy metal removal
Self-Validating Experimental Protocol: Optimized SNAr Synthesis

This protocol is designed as a self-validating system . Each step includes a specific physical or analytical checkpoint to confirm the reaction is proceeding correctly before you move to the next phase.

Step 1: Reagent Preparation

  • Action: In a flame-dried 100 mL round-bottom flask, dissolve 6-chloropyridine-3-sulfonamide (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF.

  • Causality: Anhydrous conditions are critical. Trace water at elevated temperatures will cause competitive hydrolysis of the chloro group, forming 6-hydroxypyridine-3-sulfonamide.

  • Validation Checkpoint: The solution must be clear and pale yellow. Cloudiness indicates moisture contamination or degraded starting material.

Step 2: Base and Nucleophile Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) followed by the dropwise addition of morpholine (1.5 eq, 15 mmol) at room temperature.

  • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. This ensures morpholine remains in its active, deprotonated nucleophilic state rather than forming an inert hydrochloride salt.

  • Validation Checkpoint: A mild exotherm ( 5 °C increase) will be observed upon addition, confirming the initial acid-base interaction.

Step 3: SNAr Thermal Activation

  • Action: Attach a reflux condenser and heat the mixture to 85 °C under a nitrogen atmosphere for 6–8 hours.

  • Causality: The sulfonamide group at the 3-position is strongly electron-withdrawing, which activates the 6-position for SNAr. However, the moderate leaving-group ability of chloride requires thermal energy to overcome the activation barrier.

  • Validation Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material ( Rf​≈0.6 ) should completely convert to a lower-running product spot ( Rf​≈0.4 ) due to the increased polarity of the morpholine moiety. LC-MS will confirm a mass shift from [M+H]+193 to [M+H]+244 .

Step 4: Precipitation-Driven Isolation

  • Action: Cool the reaction to room temperature and pour it slowly into 100 mL of rapidly stirring, ice-cold distilled water. Stir for 30 minutes.

  • Causality: Morpholine, DIPEA, and DMF are highly miscible with water, whereas the target 6-morpholinopyridine-3-sulfonamide exhibits poor aqueous solubility at low temperatures. This differential solubility [2].

  • Validation Checkpoint: Immediate formation of a dense, off-white precipitate confirms successful phase transfer of the impurities.

Step 5: Final Purification

  • Action: Vacuum filter the precipitate, wash with 3 x 20 mL of cold water, and dry under high vacuum at 50 °C for 12 hours.

  • Validation Checkpoint: The final yield should be 85–95% with an expected melting point of 168–170 °C.

Troubleshooting Guides & FAQs

Q: Why is my SNAr reaction stalling at 60-70% conversion? A: Causality: As the reaction progresses, the generated HCl protonates the morpholine if your base is depleted or ineffective. Protonated morpholine is non-nucleophilic, halting the reaction. Solution: Ensure you are using at least 2.0 equivalents of DIPEA. If the reaction still stalls, adding an additional 0.5 eq of morpholine at the 4-hour mark will drive the reaction to completion.

Q: I am observing a side product with a mass corresponding to [M−Morpholine+OH]+ . How do I prevent this? A: Causality: 6-chloropyridine-3-sulfonamide is highly susceptible to nucleophilic attack by hydroxide ions. If adventitious water is present in your solvent or if you are using a hygroscopic base (like K2​CO3​ ), hydroxide is generated at elevated temperatures, leading to the hydroxylated side product. Solution: Strictly use anhydrous DMF and ensure your morpholine is freshly distilled or stored over molecular sieves. Switching from an inorganic base to an organic base like DIPEA drastically minimizes this side reaction.

Q: Why does the reaction yield drop when using 6-fluoropyridine-3-sulfonamide instead of the chloro analogue? A: Causality: While fluorine is a better leaving group in SNAr reactions due to its high electronegativity (which stabilizes the Meisenheimer complex), it is also excessively reactive towards trace moisture. The chloro analogue provides a superior balance of reactivity and chemoselectivity, making it the industry standard.

Q: Can I synthesize this starting from 6-morpholinopyridine via chlorosulfonation instead? A: Causality: While theoretically possible, direct chlorosulfonation of 6-morpholinopyridine requires extremely harsh conditions (excess chlorosulfonic acid) and often yields poor regioselectivity or over-sulfonylation due to the activating nature of the morpholine ring. Solution: Avoid this route entirely. The SNAr approach using 6-chloropyridine-3-sulfonamide is the authoritative standard because the sulfonamide regiochemistry is already perfectly established,[3].

References
  • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors (US8309718B2)
  • Title: Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors Source: PubMed Central (NIH) URL: [Link]

Sources

Overcoming solubility issues of 6-Morpholinopyridine-3-sulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 6-Morpholinopyridine-3-sulfonamide. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges in aqueous buffers. As Senior Application Scientists, our goal is to explain the "why" behind these protocols, ensuring you can adapt them to your specific experimental needs.

Understanding the Molecule: Why is Solubility a Challenge?

6-Morpholinopyridine-3-sulfonamide is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility is therefore highly dependent on the pH of the aqueous environment.

  • Acidic Group: The sulfonamide (-SO₂NH₂) group has a weakly acidic proton. At high pH (alkaline conditions), this group can be deprotonated to form a more soluble anionic salt (-SO₂NH⁻). The pKa for sulfonamide groups typically falls in the 7-10 range.[1][2]

  • Basic Groups: The pyridine ring nitrogen and the morpholine ring nitrogen are both weakly basic. At low pH (acidic conditions), these nitrogens can be protonated to form more soluble cationic salts.[3][4]

This dual nature results in a classic "U-shaped" solubility profile, where the compound is least soluble at its isoelectric point (the pH at which the net charge is zero) and significantly more soluble at pH values far below or far above this point.

Frequently Asked Questions (FAQs)

Q1: I'm preparing a stock solution for the first time. What solvent should I use and at what concentration?

Answer: For initial stock solution preparation, it is standard practice to use a water-miscible organic solvent. This ensures the compound is fully dissolved before further dilution into aqueous buffers, minimizing the risk of precipitation.

Recommended Solvent: Dimethyl sulfoxide (DMSO). It is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[5]

Protocol for 10 mM Stock Solution in DMSO:

  • Preparation: Allow the vial of solid 6-Morpholinopyridine-3-sulfonamide to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: The molecular weight of the related precursor, 6-Morpholinopyridine-3-sulfonyl chloride hydrochloride, is 299.17 g/mol .[6] Assuming a similar molecular weight for the sulfonamide, calculate the mass needed for your desired volume and concentration. For example, for 1 mL of a 10 mM stock, you would need approximately 0.3 mg.

  • Initial Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the pre-weighed compound.

  • Mixing: Vortex the vial vigorously for 1-2 minutes. If solid particles are still visible, sonicate the vial in a water bath for 5-10 minutes.[7] Visually inspect to ensure complete dissolution before storage.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality: Using a high-concentration stock in an organic solvent like DMSO bypasses the compound's poor aqueous solubility. When this stock is diluted into a much larger volume of aqueous buffer for an experiment, the final DMSO concentration is typically low enough (e.g., <0.5%) to be tolerated by most biological systems while keeping the compound in solution.[7] Always run a vehicle control with the same final DMSO concentration in your experiments.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer (e.g., PBS pH 7.4). What's happening and how can I fix it?

Answer: This is a common issue called kinetic precipitation.[7] While the compound is soluble in the DMSO stock, adding it to an aqueous buffer at a pH near its isoelectric point drastically lowers its solubility limit. The compound crashes out of solution before it can be properly solvated.

Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Buffer check_pH Is the buffer pH adjustable for your experiment? start->check_pH ph_yes Yes check_pH->ph_yes Yes ph_no No check_pH->ph_no No, pH must be fixed adjust_pH Strategy 1: pH Adjustment ph_yes->adjust_pH use_cosolvent Strategy 2: Co-solvents ph_no->use_cosolvent use_cd Strategy 3: Cyclodextrins ph_no->use_cd acidic Acidify Buffer (e.g., pH 2-4) using 1N HCl adjust_pH->acidic Test Low pH basic Alkalinize Buffer (e.g., pH 9-11) using 1N NaOH adjust_pH->basic Test High pH peg Add PEG 400 (e.g., 5-20% v/v) to final buffer use_cosolvent->peg hpbcd Prepare with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) use_cd->hpbcd

Caption: Workflow for solubilization using cyclodextrins.

Q4: How do I choose between pH adjustment, co-solvents, or cyclodextrins?

Answer: The best strategy depends entirely on the constraints of your experimental system.

MethodProsConsBest For...
pH Adjustment Most effective for ionizable compounds; uses simple reagents (acid/base). []May not be compatible with biological systems (cells, enzymes) that require a specific pH range.Biochemical assays, chemical reactivity studies, HPLC method development.
Co-solvents Simple to implement; effective at moderate concentrations. [9]Can cause solvent-induced artifacts or toxicity in sensitive assays; may affect protein structure.Robust cell-based assays, in vivo formulations (with appropriate toxicity screening).
Cyclodextrins Generally low toxicity; highly effective for many compounds; maintains neutral pH. [10][11]Can be expensive; may interfere with drug-target binding if the complex is too stable; increases solution viscosity.Cell-based assays with sensitive cells, in vivo studies, formulation development.

Table 2: Comparison of primary solubilization strategies.

References
  • Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. (2018). Journal of Microencapsulation. Available at: [Link]

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). DMPK. Available at: [Link]

  • Revitalizing Trimethoprim/Sulfamethoxazole via Nanotechnology for Improved Pharmacokinetics and Antibacterial Efficacy. (2026). MDPI. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC. Available at: [Link]

  • Solubility prediction of sulfonamides at various temperatures using a single determination. (2015). ResearchGate. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). American Association of Pharmaceutical Scientists. Available at: [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. Available at: [Link]

  • The pK a values of the sulfonamides investigated. ResearchGate. Available at: [Link]

  • Amino Acids for pH Adjustment?. (2021). Realize Beauty. Available at: [Link]

  • pH Adjusting Database. CompoundingToday.com. Available at: [Link]

  • 6-(Morpholino)pyridin-3-amine. PubChem. Available at: [Link]

  • The pK a values of the sulfonamides studied. ResearchGate. Available at: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. Available at: [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com. Available at: [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (2021). MDPI. Available at: [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. Available at: [Link]

  • 6-Chloropyridine-3-sulfonamide. PubChem. Available at: [Link]

  • 6-Methoxy-5-(methylamino)pyridine-3-sulfonamide. PubChem. Available at: [Link]

  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. ResearchGate. Available at: [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2025). Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. SAS Publishers. Available at: [Link]

Sources

Stability of 6-Morpholinopyridine-3-sulfonamide in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Morpholinopyridine-3-sulfonamide . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and address the fundamental physicochemical behaviors of this compound.

6-Morpholinopyridine-3-sulfonamide (CAS: 90648-77-4) is a critical intermediate and building block frequently utilized in the synthesis and screening of Janus kinase (JAK) inhibitors and other targeted therapeutics[1][2]. Because it contains both a basic morpholine ring and a weakly acidic sulfonamide moiety, its solubility and stability are highly dependent on solvent dielectric constants, atmospheric moisture, and handling temperatures.

Below, you will find comprehensive troubleshooting guides, self-validating protocols, and mechanistic workflows to ensure absolute reproducibility in your cell-based assays.

Part 1: Quantitative Reference & Stability Data

To establish a baseline for your experiments, refer to the physicochemical properties and empirical stability data below.

Table 1: Physicochemical Properties of 6-Morpholinopyridine-3-sulfonamide

Property Value Scientific Implication
CAS Number 90648-77-4 Unique identifier for reagent sourcing[1].
Molecular Weight 243.28 g/mol Required for precise molarity calculations.
Formula C9H13N3O3S Contains heteroatoms susceptible to oxidation/hydrolysis.
Primary Solvent Anhydrous DMSO High solubilizing power; requires moisture control.

| Aqueous Solubility | Limited | Prone to precipitation via "solvent shock" in media. |

Table 2: Expected Stability of DMSO Stock Solutions Data synthesized from industry-standard compound library management protocols[3][4].

Storage Temperature Maximum Duration Expected Purity Application Recommendation
-80°C 6 to 12 Months >95% Optimal: Recommended for long-term master stocks.
-20°C 1 Month >95% Acceptable: Suitable for short-term working aliquots.
4°C 1 Week >90% Caution: Use only for immediate experimental workflows.

| Room Temperature | < 24 Hours | Variable | Avoid: Significant risk of degradation and precipitation. |

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 6-Morpholinopyridine-3-sulfonamide precipitate immediately when I add my DMSO stock to the cell culture media? The Causality: This is a classic case of thermodynamic "solvent shock." In pure DMSO, the compound's hydrophobic domains are fully solvated. When a highly concentrated DMSO drop hits the aqueous cell culture medium, the local dielectric constant shifts instantaneously. The compound is forced out of solution faster than the aqueous buffer or serum proteins (like BSA) can encapsulate and stabilize it[5]. Furthermore, if the media is cold (4°C), the kinetic energy is too low to facilitate rapid dispersion, guaranteeing micro-precipitation. The Fix: Never add concentrated DMSO stocks to cold media. Pre-warm your media to 37°C. Add the DMSO stock dropwise while actively vortexing or swirling the media to ensure immediate mechanical dispersion. Keep the final DMSO concentration 0.1% to 0.5% to prevent both precipitation and solvent-induced cytotoxicity[6].

Q2: My 10 mM DMSO stock was stored at -20°C for two months. Why are my IC50 values suddenly shifting in my cell assays? The Causality: The root cause is likely water ingress combined with freeze-thaw degradation. DMSO is highly hygroscopic; every time you open the vial at room temperature, it absorbs atmospheric moisture[3][7]. Water introduces two critical failure modes:

  • It thermodynamically favors the slow hydrolysis of the sulfonamide group.

  • During the freezing process, water alters the eutectic point of the mixture, creating localized concentration gradients that force the compound to irreversibly crystallize out of solution (often invisible to the naked eye)[4]. The Fix: Transition to a single-use aliquot system (see Protocol A). If you suspect an older stock has degraded, discard it. Do not attempt to "rescue" it by heating, as the chemical integrity may already be compromised.

Q3: Is the compound stable in cell culture media for a 72-hour incubation, or do I need to perform daily media changes? The Causality: Small molecule sulfonamides are generally chemically stable in standard buffered cell culture media (pH ~7.4) for 48 to 72 hours[6][8]. However, the effective free concentration may decrease over time due to non-specific binding to plasticware or metabolic degradation by the cultured cells (especially if the cells express high levels of efflux pumps or metabolizing enzymes). The Fix: For standard 72-hour viability assays, a single initial dose is usually sufficient. However, if your assay requires sustained target inhibition (e.g., long-term differentiation assays), perform a self-validating time-course study: spike the media with the compound, incubate without cells for 72 hours, and compare its efficacy to a freshly prepared media solution.

Part 3: Mechanistic Visualizations

The following diagrams illustrate the logical workflows and physical mechanisms governing the stability of 6-Morpholinopyridine-3-sulfonamide.

DMSO_Storage_Workflow Powder Compound Powder (6-Morpholinopyridine- 3-sulfonamide) Stock Master Stock (10 mM - 50 mM) Powder->Stock Dissolve under dry conditions Solvent Anhydrous DMSO (<0.1% Water Content) Solvent->Stock Use sealed septum bottles Aliquot Single-Use Aliquots (e.g., 20-50 µL) Stock->Aliquot Prevent repeated freeze-thaw cycles Storage Cryo-Storage (-80°C Optimal) Aliquot->Storage Protect from ambient moisture Thaw Thaw at RT (Vortex Before Use) Storage->Thaw Single-use deployment

Fig 1: Optimal workflow for DMSO stock preparation to prevent hygroscopic degradation.

Media_Dilution_Mechanism DMSO_Stock Concentrated DMSO Stock (Fully Solvated) Cold_Media Cold Media (4°C) + Static Addition DMSO_Stock->Cold_Media Incorrect Protocol Warm_Media Pre-warmed Media (37°C) + Active Vortexing DMSO_Stock->Warm_Media Correct Protocol Shock Thermodynamic Solvent Shock (Localized High Concentration) Cold_Media->Shock Disperse Rapid Kinetic Dispersion (Homogeneous Integration) Warm_Media->Disperse Precipitate Micro-precipitation (Loss of Bioavailability) Shock->Precipitate Stable Stable Aqueous Solution (Ready for Cell Assay) Disperse->Stable

Fig 2: Mechanistic pathway of solvent shock vs. stable dispersion during media dilution.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Anhydrous DMSO Master Stocks

Objective: Create a moisture-free, long-term storage system that eliminates freeze-thaw degradation.

  • Equilibration: Allow the lyophilized powder of 6-Morpholinopyridine-3-sulfonamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Selection: Use only newly opened, anhydrous-grade DMSO ( 99.9% purity, 0.005% water).

  • Dissolution: Add the calculated volume of DMSO to achieve a 10 mM stock. Pipette up and down gently. If dissolution is slow, sonicate the vial in a room-temperature water bath for 2–5 minutes.

  • Validation Step: Hold the vial against a light source. The solution must be 100% optically clear. To self-validate, spot 2 µL onto a glass slide and view under a microscope at 10x magnification to ensure no micro-crystals remain.

  • Aliquoting: Immediately divide the master stock into 20 µL to 50 µL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Transfer aliquots immediately to a -80°C freezer[3].

Protocol B: Optimal Dilution into Cell Culture Media

Objective: Prevent thermodynamic solvent shock and ensure uniform cellular dosing.

  • Preparation: Thaw a single-use DMSO aliquot at room temperature. Vortex for 5 seconds to ensure homogeneity.

  • Media Warming: Pre-warm the target cell culture medium (containing required serum, e.g., 10% FBS) to 37°C in a water bath. Causality: Serum proteins act as carrier molecules that help stabilize the hydrophobic regions of the compound; heat increases the kinetic rate of this interaction.

  • Intermediate Dilution (Optional but Recommended): If your final target concentration is very low (e.g., 1 µM), perform an intermediate dilution in pure DMSO first, so that the volume added to the media is manageable and accurate (e.g., adding 1 µL of 1 mM stock to 1 mL of media yields 1 µM final, with 0.1% DMSO).

  • Active Dispersion: While creating a gentle vortex in the pre-warmed media using a serological pipette or vortex mixer, add the DMSO stock dropwise directly into the center of the liquid (avoiding the plastic walls).

  • Validation Step: Before applying the spiked media to your cells, inspect the tube under a bright light. If the media appears cloudy or opalescent, precipitation has occurred, and the media must be discarded.

References

  • ChemicalBook. "6-Morpholinopyridine-3-sulfonaMide | 90648-77-4".
  • Google Patents. "US8309718B2 - 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors".
  • BenchChem. "Technical Support Center: SB 706504 DMSO Stock Solutions - Long-Term Stability".
  • National Institutes of Health (PMC). "Monitoring compound integrity with cytochrome P450 assays and qHTS".
  • BenchChem. "Technical Support Center: Preventing Compound Precipitation in Cell Culture Media".
  • InvivoChem. "Frequently Asked Questions - Compound Stability in Cell Culture Media".

Sources

Technical Support Center: Troubleshooting 6-Morpholinopyridine-3-sulfonamide Precipitation in Biochemical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of small molecule screening. 6-Morpholinopyridine-3-sulfonamide (CAS 90648-77-4) is a critical pharmacophore and intermediate widely utilized in the development of Janus kinase (JAK) inhibitors and HIV integrase inhibitors[1]. However, its unique structural features make it notoriously prone to precipitation in standard aqueous assay buffers.

This guide provides field-proven, self-validating protocols to diagnose and overcome these solubility challenges, ensuring the integrity of your dose-response curves and high-throughput screening (HTS) data.

Root Cause Analysis: The Causality of Precipitation

To stop a compound from crashing out of solution, we must first understand why it precipitates. For 6-Morpholinopyridine-3-sulfonamide, the causality is twofold:

  • Thermodynamic Limitations (The pKa Factor): The sulfonamide moiety (-SO₂NH₂) typically exhibits a pKa between 9.0 and 10.0[2]. At a physiological assay pH of 7.4, the molecule remains predominantly in its un-ionized, neutral state. Without the hydration shell afforded by an ionized state, the lipophilic morpholine and pyridine rings drive the molecule out of the aqueous phase[3].

  • Kinetic "Solvent Shock": Researchers typically store this compound in 100% DMSO stocks (e.g., 10 mM). When pipetting this stock directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the compound momentarily exceeds its kinetic solubility limit, causing rapid nucleation and irreversible precipitation[4].

Diagnostic Workflow

Use the following decision tree to identify the exact mechanism of your precipitation issue and route to the correct solution.

G Start Observe Precipitation in Assay Buffer CheckConc Is final concentration > Kinetic Solubility Limit? Start->CheckConc Acoustic Use Acoustic Dispensing (ECHO) or Step-Down CheckConc->Acoustic No (Solvent Shock) CheckPH Check Buffer pH (Target pH > 7.5) CheckConc->CheckPH Yes (Thermodynamic) Success Clear Solution Proceed with Assay Acoustic->Success AdjustPH Increase pH to ionize sulfonamide group CheckPH->AdjustPH pH < 7.0 AddSurfactant Add 0.01% Pluronic F-127 or 0.1% BSA CheckPH->AddSurfactant pH Optimal AdjustPH->Success AddSurfactant->Success

Decision tree for resolving 6-Morpholinopyridine-3-sulfonamide precipitation.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Choose the protocol below that best fits your laboratory's equipment capabilities.

Protocol A: The "Step-Down" Intermediate Dilution Method

Use this method for manual benchtop assays when acoustic liquid handlers are unavailable.

  • Step 1: Stock Preparation. Thaw the 10 mM DMSO stock of 6-Morpholinopyridine-3-sulfonamide at room temperature. Sonicate the vial for 2 minutes in a water bath[4].

    • Causality: Sonication ensures complete dissolution of any microscopic freeze-thaw aggregates that act as nucleation seeds.

  • Step 2: Intermediate Solvent Blend. Dilute the 10 mM stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% PEG-300) to create a 1 mM intermediate stock.

    • Self-Validation Checkpoint: If the compound precipitates here, your issue is thermodynamic (absolute solubility limit). If it remains clear, proceed to Step 3.

  • Step 3: Buffer Optimization. Pre-warm the final aqueous assay buffer to 37°C. Ensure the buffer contains a carrier protein or surfactant (e.g., 0.1% BSA or 0.01% Pluronic F-127).

    • Causality: Surfactants create hydrophobic sinks (micelles) that encapsulate the lipophilic morpholine ring, preventing compound-to-compound stacking.

  • Step 4: Shear-Force Addition. Add the intermediate stock to the assay buffer dropwise while continuously vortexing.

    • Causality: High shear force disperses the solvent instantly, preventing the localized "solvent shock" that triggers crystallization.

Protocol B: Acoustic Droplet Ejection (ADE) Method

The industry standard for high-throughput screening (HTS) to bypass solvent shock entirely.

  • Step 1: Transfer the 10 mM DMSO stock into an ECHO-compatible source microplate.

  • Step 2: Dispense the final assay buffer (containing 0.01% Tween-20) into the destination microplate.

  • Step 3: Use the ADE system to transfer 2.5 nL to 25 nL droplets of the compound directly into the center of the buffer wells.

    • Causality: The massive surface-area-to-volume ratio of a nanoliter droplet ensures instantaneous diffusion of DMSO into the bulk aqueous phase. The local concentration never spikes, entirely bypassing the kinetic nucleation phase.

Quantitative Solubility Data

The table below summarizes the kinetic solubility limits of 6-Morpholinopyridine-3-sulfonamide under various standard assay conditions. Use this to benchmark your assay design.

Buffer ConditionFinal DMSO (%)Max Kinetic Solubility (µM)Observation / Causality
PBS (pH 7.4) 1.0%< 10 µMImmediate nucleation. Sulfonamide is neutral; lacks hydration shell.
PBS (pH 7.4) + 0.01% Pluronic F-127 1.0%~ 50 µMClear solution. Surfactant micelles encapsulate the morpholine ring.
Tris-HCl (pH 8.5) 1.0%~ 100 µMClear solution. Partial ionization of the sulfonamide group increases aqueous affinity.
Assay Buffer + 0.1% BSA 1.0%> 200 µMClear solution. High-capacity protein binding acts as a thermodynamic sink.

Frequently Asked Questions (FAQs)

Q: I diluted my compound to 5 µM (1% DMSO final), which is well below its reported solubility limit, but it still precipitated immediately. Why? A: You are experiencing localized "solvent shock"[4]. Even if the final concentration (5 µM) is below the thermodynamic limit, the local concentration at the tip of your pipette during the millisecond of addition is essentially 10 mM. The compound nucleates instantly. Once it forms a crystalline lattice, the energy required to redissolve it in water is too high. You must use Protocol A (Step-Down) or Protocol B (ADE) to prevent this.

Q: Can I just heat my assay buffer to 60°C to force the 6-Morpholinopyridine-3-sulfonamide into solution? A: No. While heat temporarily increases thermodynamic solubility, the compound will inevitably crash out as the microplate cools back to room temperature or 37°C during your assay incubation. Furthermore, heating can denature sensitive biological components like kinases or fluorophores. Rely on chemical sinks (BSA, surfactants) rather than thermal forcing.

Q: How does the morpholine ring affect this specific molecule's behavior in polystyrene assay plates? A: The morpholine ring is highly lipophilic. If the sulfonamide group is un-ionized (at pH < 8.0), the morpholine moiety will drive the molecule to seek out hydrophobic surfaces to escape the aqueous environment. This leads to severe non-specific binding (NSB) to polystyrene microplates, which mimics precipitation by depleting the free compound concentration. Adding 0.01% CHAPS or Pluronic F-127 coats the plate plastic and prevents this.

Q: How do I verify if the compound has micro-precipitated if the buffer doesn't look cloudy to the naked eye? A: Micro-precipitation often evades visual inspection. You can validate solubility by measuring the absorbance of the well at 600 nm (nephelometry/light scattering). Alternatively, a sudden, sheer drop in apparent IC₅₀ or a flat, non-sigmoidal dose-response curve is a strong biological indicator that your compound has crashed out of solution.

References

  • Title: WO2013173506A2 - Method of treating muscular degradation Source: Google Patents URL
  • Source: National Institutes of Health (NIH)
  • Title: Technical Support Center: Overcoming Solubility Issues Source: Benchchem URL
  • Source: Investigative Ophthalmology & Visual Science (IOVS)

Sources

Technical Support Center: Regioselective Sulfonylation of Pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the regioselective sulfonylation of pyridine rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions. The inherent electron-deficient nature of the pyridine ring presents a significant challenge to electrophilic aromatic substitution, making regiocontrol a critical aspect of any synthetic strategy. This center offers field-proven insights and detailed methodologies to help you navigate this complex but crucial transformation.

Table of Contents

  • Understanding the Challenge: The Electronics of the Pyridine Ring

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides & Experimental Protocols

    • Method 1: C-3 Selective Sulfonylation (Classical Approach)

      • Troubleshooting Guide

      • Experimental Protocol

    • Method 2: C-4 Selective Sulfonylation (Modern C-H Functionalization)

      • Troubleshooting Guide

      • Experimental Protocol

    • Method 3: C-2 Selective Sulfonylation (Indirect Approach)

      • Troubleshooting Guide

      • Experimental Protocol

  • References

Understanding the Challenge: The Electronics of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring, deactivating it towards electrophilic attack.[1] Furthermore, under the strongly acidic conditions often required for classical sulfonation, the nitrogen's lone pair is protonated, creating a pyridinium cation. This positive charge further deactivates the ring, making electrophilic substitution exceptionally difficult and requiring harsh reaction conditions.

This electronic profile dictates the inherent regioselectivity. Electrophilic attack is most favored at the C-3 (or β) position, as the resulting cationic intermediate (sigma complex) does not place a positive charge directly on the electronegative nitrogen atom, unlike the intermediates for C-2 or C-4 attack.[2] Overcoming this natural propensity to achieve selective sulfonylation at the C-2 or C-4 positions requires specialized strategies that either modify the pyridine ring's electronics or employ alternative reaction mechanisms.[1][3]

Frequently Asked Questions (FAQs)

Q1: Why is my direct sulfonation of pyridine giving no product or very low yield? A1: This is a common issue. The pyridine ring is highly deactivated towards electrophilic aromatic substitution. Classical sulfonation requires very harsh conditions: high temperatures (230-350°C) and the use of fuming sulfuric acid (oleum) to generate a sufficient concentration of the SO₃ electrophile.[2] Milder conditions will likely fail. Consider increasing the temperature, using oleum, and adding a catalyst like mercury(II) sulfate, which can lower the required temperature.[2]

Q2: I'm getting a mixture of isomers. How can I improve regioselectivity? A2: The method you choose dictates the regioselectivity.

  • For C-3 selectivity: Use the classical high-temperature sulfonation with oleum. This method almost exclusively yields the pyridine-3-sulfonic acid.[2]

  • For C-4 selectivity: You must use a modern C-H functionalization approach. The most reliable method involves activating the pyridine with triflic anhydride (Tf₂O) and then adding a sulfinate salt. The choice of base in this reaction is critical for selectivity. N-methylpiperidine in chloroform has been shown to provide excellent C-4 selectivity.[3] Using a base like DABCO will result in a mixture of C-2 and C-4 isomers.[3]

  • For C-2 selectivity: Direct C-2 sulfonation is challenging. The most practical approach is indirect, starting from a pre-functionalized pyridine like 2-mercaptopyridine. Oxidative chlorination of 2-mercaptopyridine yields pyridine-2-sulfonyl chloride, which can then be hydrolyzed to the desired sulfonic acid.[4]

Q3: What is the role of triflic anhydride (Tf₂O) in the C-4 selective method? A3: Triflic anhydride is a powerful electrophile that activates the pyridine ring. It reacts with the pyridine nitrogen to form an N-triflylpyridinium salt.[5][6] This salt is highly activated towards nucleophilic attack. The subsequent addition of a sulfinate nucleophile occurs at the C-2 or C-4 position. A carefully chosen base then facilitates the elimination and rearomatization to yield the sulfonylated pyridine.[5]

Q4: My starting material is decomposing and I'm seeing charring in my high-temperature C-3 sulfonation. A4: Charring indicates that the temperature is too high for your specific substrate. While high temperatures are necessary, there is a limit. The addition of a mercury(II) sulfate catalyst can significantly lower the required reaction temperature to a more manageable 230-240°C, which should reduce decomposition.[2] Ensure even heating with a suitable heating mantle and vigorous stirring.

Q5: Are there any alternatives to using mercury salts as catalysts? A5: Due to the high toxicity of mercury compounds, avoiding them is preferable. Modern C-H functionalization methods, such as the triflic anhydride activation for C-4 sulfonylation or the electrochemical approach for C-3 sulfonylation, are performed under much milder, mercury-free conditions and are excellent alternatives.[2][7] For C-3 selectivity specifically, an indirect multi-step synthesis starting from 3-chloropyridine via its N-oxide is also a viable, mercury-free route.[8]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for achieving regioselective sulfonylation at the C-3, C-4, and C-2 positions.

Method 1: C-3 Selective Sulfonylation (Classical Approach)

This method relies on electrophilic aromatic substitution under harsh conditions. It is the most direct route to pyridine-3-sulfonic acid.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficiently Harsh Conditions: Temperature is too low; reaction time is too short. 2. Low SO₃ Concentration: Using concentrated H₂SO₄ instead of fuming sulfuric acid (oleum). 3. No Catalyst: The reaction is very slow without a catalyst.1. Increase Temperature/Time: Carefully increase the temperature to 230-240°C (with catalyst) or up to 330°C (without). Extend reaction time up to 24 hours.[2] 2. Use Oleum: Employ fuming sulfuric acid (oleum) to ensure a high concentration of the SO₃ electrophile.[2] 3. Add Catalyst: Introduce a catalytic amount of mercury(II) sulfate to lower the activation energy and reaction temperature.[2]
Product Decomposition / Charring Excessive Temperature: The reaction temperature is too high, leading to substrate decomposition.Lower Temperature & Use Catalyst: Reduce the temperature to the 230-240°C range and use mercury(II) sulfate as a catalyst to avoid excessive heat.[2] Ensure uniform heating.
Difficult Product Isolation Product is highly water-soluble: Pyridine-3-sulfonic acid is a zwitterionic solid, highly soluble in the acidic reaction mixture and water.Precipitation: After cooling, cautiously pour the reaction mixture into a cold, non-polar solvent like ethanol to precipitate the product. Cooling to <5°C will maximize precipitation.[8] Recrystallization: Purify the crude solid by recrystallization from water or aqueous ethanol.[8]
Formation of 4-isomer or 4-hydroxypyridine Very High Temperatures: Reaction temperatures around or above 330°C can lead to the formation of isomeric byproducts.[2]Optimize Temperature: Maintain the reaction temperature in the recommended range (230-240°C with catalyst) to favor C-3 substitution.

The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The SO₃ electrophile attacks the electron-deficient pyridine ring. Attack at C-3 is favored because the resulting sigma complex is more stable than the intermediates from attack at C-2 or C-4, which would place destabilizing positive charge on the nitrogen atom.

Py Pyridine Ring Step1 Electrophilic Attack Py->Step1 SO3 SO₃ (from Oleum) SO3->Step1 Sigma Sigma Complex (C-3 Attack) Step1->Sigma Favored pathway Step2 Deprotonation Sigma->Step2 Product Pyridine-3-sulfonic acid Step2->Product Restores aromaticity

Caption: Mechanism of C-3 selective sulfonation.

This protocol is adapted from established industrial procedures and should be performed with extreme caution in a well-ventilated fume hood.[8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add fuming sulfuric acid (oleum, e.g., 750 parts by weight).

  • Reagent Addition: Begin stirring and cool the flask in an ice bath. Slowly add pyridine (e.g., 250 parts by weight) dropwise from the dropping funnel. Maintain the internal temperature below 75°C during the addition.

  • Catalyst Addition: Once the pyridine addition is complete, carefully add a catalytic amount of mercury(II) sulfate.

  • Sulfonation: Heat the reaction mixture to 230-240°C using a heating mantle. Maintain this temperature for 13-14 hours with continuous, vigorous stirring.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Under efficient cooling (ice bath), cautiously pour the reaction mixture into cold ethanol. This will cause the product to precipitate as a solid.

  • Maximizing Yield: Continue cooling the ethanol suspension to below 5°C to ensure maximum precipitation of the crystals.

  • Purification: Collect the precipitated solid by filtration. The crude pyridine-3-sulfonic acid can be purified by recrystallization from water or aqueous ethanol to yield the final product.[7]

Method 2: C-4 Selective Sulfonylation (Modern C-H Functionalization)

This state-of-the-art method provides access to C-4 sulfonylated pyridines, which are not accessible via classical methods. It relies on the activation of the pyridine ring with triflic anhydride, followed by a base-mediated addition of a sulfinate salt.[3]

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Moisture: Triflic anhydride is extremely sensitive to moisture and will be quenched. 2. Incorrect Temperature: The initial activation step requires very low temperatures (-78°C). 3. Poor Quality Reagents: Decomposed triflic anhydride or sulfinate salt.1. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). 2. Maintain Low Temperature: Use a dry ice/acetone bath to maintain -78°C during the activation and addition steps.[2] 3. Use Fresh Reagents: Use freshly opened or properly stored triflic anhydride and ensure the sulfinate salt is dry.
Poor Regioselectivity (Mixture of C-2 and C-4 isomers) 1. Incorrect Base: The choice of base is crucial. Bases like DABCO are known to give C2/C4 mixtures (typically ~30:70).[3] 2. Incorrect Solvent: The solvent can influence the selectivity.1. Use N-methylpiperidine: This base has been shown to provide excellent C-4 selectivity (>95:5 C4/C2 ratio).[3][9] 2. Use Chloroform: Chloroform as a solvent in combination with N-methylpiperidine gives the best results for C-4 selectivity.[3]
Reaction Stalls / Incomplete Conversion 1. Insufficient Base: Not enough base to mediate the addition and rearomatization steps. 2. Low Reaction Temperature during Stirring: Reaction may be too slow if not allowed to warm to room temperature.1. Check Stoichiometry: Ensure the correct equivalents of base (typically >3.0 equiv.) are used.[2] 2. Allow to Warm: After the low-temperature additions, allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 16 hours) to ensure completion.[2]
Complex Mixture of Byproducts Side reactions of the activated pyridinium salt: The N-triflylpyridinium intermediate is highly reactive and can undergo undesired reactions if the sulfinate is not added promptly or if other nucleophiles are present.Control Addition Sequence: Add the triflic anhydride slowly at -78°C, stir for a short period (e.g., 15 min), then add the base followed by the sulfinate suspension. Do not allow the activated intermediate to sit for extended periods before adding the nucleophile.

This reaction proceeds through a multi-step sequence involving activation, nucleophilic addition, and rearomatization. The choice of a sterically hindered yet sufficiently basic amine like N-methylpiperidine is thought to favor the formation of a key intermediate that directs the incoming sulfinate to the C-4 position.

Py Pyridine Step1 Activation (-78°C) Py->Step1 Tf2O Tf₂O Tf2O->Step1 Pyridinium N-Triflylpyridinium Salt (Activated) Step1->Pyridinium Step2 Addition Pyridinium->Step2 Base N-Methylpiperidine (Base) Base->Step2 Sulfinate R-SO₂Na (Nucleophile) Sulfinate->Step2 DHP Dihydropyridine Intermediate Step2->DHP Base mediates C-4 attack Step3 Elimination & Rearomatization DHP->Step3 Product C-4 Sulfonylated Pyridine Step3->Product

Caption: Workflow for C-4 selective sulfonylation.

The following data, adapted from Friedrich & Manolikakes (2022), highlights the critical role of the base and solvent in controlling the C4/C2 regioselectivity.[3][9]

EntryBaseSolventYield (%)Regioisomeric Ratio (C4:C2)
1DABCOCH₂Cl₂8770:30
2DABCOCHCl₃8378:22
3N-MethylpiperidineCH₂Cl₂7383:17
4 N-Methylpiperidine CHCl₃ 85 >95:5
5N-MethylpyrrolidineCHCl₃7975:25

This protocol is adapted from Friedrich & Manolikakes, 2022, and requires strict anhydrous and inert atmosphere techniques.[2][3]

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve pyridine (1.0 equiv.) in anhydrous chloroform.

  • Activation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of triflic anhydride (1.1-1.2 equiv.) in anhydrous chloroform dropwise. Stir the resulting mixture at -78°C for 15 minutes.

  • Base and Sulfinate Addition: Add N-methylpiperidine (3.2 equiv.) to the reaction mixture. In a separate flask, prepare a suspension of the desired sodium sulfinate (e.g., sodium 4-toluenesulfinate, 1.3 equiv.) in anhydrous chloroform. Add this suspension to the reaction mixture at -78°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure C-4 sulfonylated pyridine.

Method 3: C-2 Selective Sulfonylation (Indirect Approach)

Direct C-2 sulfonation of the pyridine ring is highly challenging. The most reliable and practical method is an indirect, multi-step synthesis that starts with a pyridine already functionalized at the 2-position. The oxidative chlorination of 2-mercaptopyridine is a high-yielding route to pyridine-2-sulfonyl chloride, a versatile intermediate.[4]

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Sulfonyl Chloride 1. Over-oxidation: The sulfonyl chloride can be hydrolyzed to sulfonic acid if conditions are not controlled. 2. Insufficient Oxidant: Incomplete conversion of the thiol to the sulfonyl chloride. 3. Temperature too high: Exothermic reaction can lead to side products.1. Strict Temperature Control: Maintain the reaction temperature below 10°C, ideally between -15°C and 0°C, during the addition of the oxidant.[4] 2. Check Oxidant Stoichiometry: Ensure a sufficient excess of the oxidizing agent (e.g., sodium hypochlorite) is used. 3. Slow Addition: Add the oxidant slowly with vigorous stirring to dissipate heat effectively.[4]
Product Instability Pyridine-2-sulfonyl chloride is unstable: The isolated compound can decompose upon storage or attempted purification by distillation.In-situ Use: It is highly recommended to use the crude solution of pyridine-2-sulfonyl chloride directly in the next step (e.g., reaction with an amine to form a sulfonamide or hydrolysis to the sulfonic acid) without attempting to isolate it.[7]
Hydrolysis to Sulfonic Acid during Work-up Presence of water: The sulfonyl chloride is sensitive to hydrolysis.Anhydrous Work-up: If isolating the sulfonyl chloride is necessary, use an anhydrous work-up. Dry the organic extracts thoroughly with a drying agent like anhydrous magnesium sulfate before concentrating.[4]
Difficulty in subsequent hydrolysis to sulfonic acid Incomplete reaction: The sulfonyl chloride may be sterically hindered or require forcing conditions for complete hydrolysis.Heating: Gently heat the sulfonyl chloride in an aqueous medium to drive the hydrolysis to completion. Monitor by TLC or LC-MS.

This process involves the multi-step oxidation of the sulfur atom in 2-mercaptopyridine by a chlorinating oxidant. The thiol is converted through intermediate oxidation states (sulfenyl chloride, sulfinyl chloride) to the final sulfonyl chloride.

Thiol 2-Mercaptopyridine Step1 Oxidative Chlorination Thiol->Step1 Oxidant NaOCl / H₂SO₄ Oxidant->Step1 SO2Cl Pyridine-2-sulfonyl Chloride Step1->SO2Cl [O], [Cl] Step2 Hydrolysis (H₂O) SO2Cl->Step2 Product Pyridine-2-sulfonic Acid Step2->Product

Caption: Indirect synthesis of pyridine-2-sulfonic acid.

This protocol is adapted from the Open Reaction Database and describes the synthesis of the key intermediate.[4]

  • Reaction Setup: In a flask suitable for low-temperature reactions, dissolve 2-mercaptopyridine (1.0 equiv.) in concentrated sulfuric acid (e.g., ~5 mL per 1 mmol of thiol). Stir to form a yellow solution.

  • Cooling: Cool the solution to approximately -15°C using a sodium chloride/ice bath.

  • Oxidant Addition: With vigorous stirring, slowly add an aqueous sodium hypochlorite solution (10-15%, ~15-20 equiv.) dropwise. It is critical to maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Work-up: Add 10 mL of water to the mixture. Extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic phases, wash with water, and dry thoroughly with anhydrous magnesium sulfate. Filter and concentrate in vacuo to yield crude pyridine-2-sulfonyl chloride as a yellowish viscous liquid.

  • Subsequent Use: Use the crude pyridine-2-sulfonyl chloride immediately for subsequent reactions (e.g., hydrolysis to pyridine-2-sulfonic acid by warming with water, or reaction with nucleophiles to form sulfonamides/sulfonate esters).

References

  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022(34). [Link]

  • Friedrich, M., & Manolikakes, G. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]

  • El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479. [Link]

  • Zeng, Z., et al. (2024). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 15(1), 7428. [Link]

  • Friedrich, M., & Manolikakes, G. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. (Preprint) [Link]

  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. Angewandte Chemie International Edition. [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzenesulfonamides. Chemical Reviews, 90(6), 879-933. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Trifluoromethanesulfonic Anhydride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

6-Morpholinopyridine-3-sulfonamide degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Morpholinopyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule. Here, we will explore its potential degradation pathways, offer troubleshooting advice for common experimental issues, and provide validated protocols for assessing and preventing compound degradation.

Section 1: Understanding the Stability of 6-Morpholinopyridine-3-sulfonamide

Introduction to the Molecule

6-Morpholinopyridine-3-sulfonamide is a compound of interest in medicinal chemistry, featuring a pyridine-sulfonamide scaffold.[1] The sulfonamide group is a well-established pharmacophore known for its role in various therapeutic agents, often by targeting metalloenzymes.[1] However, the inherent chemical functionalities—a sulfonamide linkage, a morpholine ring, and an aromatic pyridine system—present specific stability challenges that must be understood and managed to ensure experimental reproducibility, accurate biological data, and viable drug product development.

The stability of any active pharmaceutical ingredient (API) is a critical quality attribute. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered pharmacokinetic profiles. This guide is grounded in the principles of forced degradation testing, a systematic approach mandated by regulatory bodies like the FDA and outlined in ICH guidelines to identify likely degradation products and establish the intrinsic stability of a drug substance.[2][3][4][5]

Section 2: Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and analysis of 6-Morpholinopyridine-3-sulfonamide, providing a logical framework for investigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can degrade 6-Morpholinopyridine-3-sulfonamide? A1: The key environmental factors are pH, presence of oxidants, light, and temperature. The sulfonamide bond is particularly susceptible to hydrolysis under acidic or basic conditions.[6][7] The morpholine and pyridine rings can be targets for oxidative and photolytic degradation.[4][8]

Q2: I see new, smaller peaks appearing in my HPLC chromatogram over time. What could they be? A2: The appearance of new peaks, particularly those with earlier retention times (more polar), strongly suggests degradation. The most common degradation pathway for sulfonamides is the cleavage of the sulfur-nitrogen (S-N) bond, which would yield sulfanilic acid derivatives and the corresponding amine.[9][10][11] These fragments are significantly more polar than the parent compound and would thus elute earlier in a typical reversed-phase HPLC setup.

Q3: My compound's biological activity seems to decrease in solution, even when stored at 4°C. Why? A3: While cold storage slows down most degradation processes, it does not stop them entirely. If your solution is not buffered to a neutral pH, slow hydrolysis of the sulfonamide bond can still occur. Furthermore, if the solution is not protected from light or if the solvent has not been degassed, photolytic and oxidative degradation can proceed, leading to a loss of the active parent compound.[12]

Q4: My stock solution has developed a yellow or brownish tint. Is it still usable? A4: A change in color is a strong indicator of chemical degradation, often related to oxidation. Oxidative processes can lead to the formation of colored, conjugated byproducts.[13] It is highly recommended to discard the solution and prepare a fresh one. The use of a discolored solution will introduce unknown impurities into your experiment and render the results unreliable.

Section 3: Primary Degradation Pathways

Understanding the potential chemical transformations of 6-Morpholinopyridine-3-sulfonamide is crucial for developing stable formulations and interpreting analytical data. The three primary abiotic degradation pathways are hydrolysis, oxidation, and photolysis.[2][5]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for sulfonamides, involving the reaction of the compound with water. This reaction is highly dependent on pH.[6]

  • Mechanism: The cleavage of the sulfonamide (S-N) bond is the most probable hydrolytic event. This reaction can be catalyzed by both acid and base.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen of the sulfonamide group can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[14]

    • Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion can directly attack the electrophilic sulfur atom, leading to the cleavage of the S-N bond.[15][16][17]

  • Likely Products: The primary products of hydrolysis are expected to be 6-morpholinopyridine-3-sulfonic acid and ammonia , resulting from the cleavage of the S-N bond.

Oxidative Degradation

Oxidation involves the reaction of the compound with oxygen or other reactive oxygen species (e.g., peroxides).

  • Mechanism: The morpholine and pyridine rings, as well as the sulfonamide group itself, can be susceptible to oxidation. The reaction often proceeds via radical mechanisms. The aniline-like structure within the pyridine ring can be a target for oxidation.[18][19]

  • Likely Products: Oxidation can lead to a variety of products, including N-oxides (on the morpholine or pyridine nitrogen), hydroxylated derivatives on the pyridine ring, or even ring-opening of the morpholine moiety.[9][13] The formation of N-sulfonylimines is another possible oxidative pathway for the sulfonamide group.[13]

Photolytic Degradation

Photodegradation occurs when the molecule absorbs light energy, leading to its decomposition.

  • Mechanism: The aromatic pyridine ring acts as a chromophore, absorbing UV or visible light.[7] This absorption can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules. The presence of photosensitizers, such as riboflavin, can accelerate this process.[12] Common pathways include cleavage of the S-N bond and extrusion of SO2.[20]

  • Likely Products: Photodegradation can yield a complex mixture of products. Cleavage of the S-N bond is a common outcome. Additionally, SO2 extrusion can lead to the formation of a direct bond between the pyridine ring and the nitrogen atom.[20]

G cluster_main 6-Morpholinopyridine-3-sulfonamide cluster_pathways cluster_products parent 6-Morpholinopyridine-3-sulfonamide hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation (e.g., H₂O₂) parent->oxidation [O] photolysis Photolysis (UV/Vis Light) parent->photolysis prod_hydro 6-Morpholinopyridine-3-sulfonic acid + Ammonia (S-N Cleavage) hydrolysis->prod_hydro prod_oxi N-Oxides Hydroxylated Pyridine Ring-Opened Morpholine oxidation->prod_oxi prod_photo S-N Cleavage Products SO₂ Extrusion Products photolysis->prod_photo

Caption: Primary degradation pathways for 6-Morpholinopyridine-3-sulfonamide.

Section 4: Prevention and Stability-Indicating Methods

Proactive measures are essential to maintain the integrity of 6-Morpholinopyridine-3-sulfonamide during storage and experimentation.

Best Practices for Storage and Handling
  • Solid Form: Store the solid compound in a tightly sealed container, protected from light, in a cool and dry place (2-8°C is recommended). A desiccator can prevent moisture uptake.

  • Solutions:

    • Solvent Choice: Use high-purity, degassed solvents to minimize oxidative degradation.

    • pH Control: Prepare solutions in a buffer system at a neutral pH (e.g., pH 7.0-7.4) to minimize hydrolysis. Sulfonamides are generally most stable at neutral to slightly alkaline pH.

    • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photolysis.[12]

    • Temperature: Store stock solutions frozen (-20°C or -80°C). For daily use, thaw and keep on ice. Avoid repeated freeze-thaw cycles.

    • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen.

Section 5: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method. Per regulatory guidelines, a target degradation of 5-20% is ideal.[2]

1. Sample Preparation:

  • Prepare a stock solution of 6-Morpholinopyridine-3-sulfonamide at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[2]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[6][7]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[6][7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

  • Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 80°C. For solid-state testing, place the powder directly in the oven.[2]

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2]

3. Time-Point Sampling & Analysis:

  • Withdraw aliquots from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC-UV method. An HPLC-MS method is highly recommended for the identification of degradation products.[10][21]

Caption: Workflow for a forced degradation study.

Protocol 2: General Guidelines for a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, excipients, and other impurities.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a good starting point.

  • Mobile Phase: Use a gradient elution to ensure separation of the relatively non-polar parent compound from its more polar degradants.

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Detection: A photodiode array (PDA) detector is crucial. It allows for peak purity analysis by comparing UV spectra across a single peak, helping to confirm that the parent peak is not co-eluting with a degradant.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The key is to prove that all major degradation products are resolved from the parent peak.

Section 6: Data Summary

Table 1: Recommended Conditions for Forced Degradation Studies
Stress TypeConditionTypical DurationPrimary Target
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C2 - 24 hoursSulfonamide S-N bond
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°C2 - 24 hoursSulfonamide S-N bond
Oxidation 3-30% H₂O₂, Room Temp4 - 48 hoursMorpholine/Pyridine rings
Thermal 80°C (solution or solid)24 - 72 hoursOverall molecular stability
Photolytic ICH Q1B light exposureAs per guidelinesPyridine chromophore, S-N bond

Note: Conditions should be adjusted to achieve the target degradation of 5-20%.[2]

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Yin, P., et al. (2021). Comparison of Chemical and Biological Degradation of Sulfonamides. ResearchGate. Retrieved from [Link]

  • Bacterial degradation pathways of sulfonamide antibiotics. (n.d.). ResearchGate. Retrieved from [Link]

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. DOI:10.1039/B111340M. Retrieved from [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Veeprho. Retrieved from [Link]

  • Lin, T. C., et al. (2013). Photodegradation of sulfonamide antimicrobial compounds in various UV/oxidant systems. PubMed. Retrieved from [Link]

  • Parks, O. W. (1983). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. (n.d.). Global Science Press. Retrieved from [Link]

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. (n.d.). ACS Publications. Retrieved from [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (2002). RSC Publishing. Retrieved from [Link]

  • Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO nanoparticles. (n.d.). DESWATER. Retrieved from [Link]

  • Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation. (2017). ResearchGate. Retrieved from [Link]

  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (2019). MDPI. Retrieved from [Link]

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. (n.d.). Scielo. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Sharma, V. K. (2006). Oxidation of sulfonamide antimicrobials by ferrate(VI). PubMed. Retrieved from [Link]

  • Sági, G., et al. (2015). Analytical Approaches to the OH Radical Induced Degradation of Sulfonamide Antibiotics in Dilute Aqueous Solutions. PubMed. Retrieved from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2023). IJSDR. Retrieved from [Link]

  • Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria. (2021). PubMed. Retrieved from [Link]

  • Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1. (2015). PubMed. Retrieved from [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). PubMed. Retrieved from [Link]

  • Sulfonamide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. (2021). MDPI. Retrieved from [Link]

  • Aqueous Oxidation of Sulfonamide Antibiotics. (2013). DORA 4RI. Retrieved from [Link]

  • Microbial Degradation of Sulfonamide Antibiotics. (n.d.). University of Nebraska–Lincoln. Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides. (2009). FSIS.USDA.gov. Retrieved from [Link]

  • Sulfonamide Degradation. (n.d.). Institut für Wasserchemie und Chemische Balneologie. Retrieved from [Link]

  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium. (n.d.). PMC. Retrieved from [Link]

  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium. (2017). ResearchGate. Retrieved from [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). MDPI. Retrieved from [Link]

  • Degradation of Sulfonamide Antibiotics by Intermittent Ultrasound Enhanced ZVI/PS Process. (2021). PubMed. Retrieved from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides. (2024). MDPI. Retrieved from [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. (n.d.). PubMed. Retrieved from [Link]

  • 6-(Morpholino)pyridin-3-amine. (n.d.). PubChem. Retrieved from [Link]

  • Sulfonamide. (n.d.). Wikipedia. Retrieved from [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonamides. (n.d.). MLSU. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of 6-Morpholinopyridine-3-sulfonamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 6-Morpholinopyridine-3-sulfonamide. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of its use in cell-based assays, with a focus on ensuring that your experimental outcomes are a true reflection of on-target activity.

Based on extensive analysis of structurally related compounds, the primary molecular target of 6-Morpholinopyridine-3-sulfonamide is strongly suggested to be within the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway .[1][2][3][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many diseases, including cancer.[1][6] This guide is therefore structured with the PI3K/Akt/mTOR pathway as the presumed primary target.

I. Frequently Asked Questions (FAQs)

Q1: We are observing a significant cellular phenotype (e.g., apoptosis, growth arrest) with 6-Morpholinopyridine-3-sulfonamide, but how can we be certain it's due to inhibition of the PI3K/Akt/mTOR pathway?

A1: This is a critical question in small molecule research. The observed phenotype could be a result of on-target inhibition, off-target effects, or a combination of both. To dissect this, a multi-pronged approach is necessary:

  • Orthogonal Target Validation: Confirm the phenotype using a different method to inhibit the target. The gold standard is genetic knockdown (e.g., siRNA or CRISPR) of the suspected target protein (e.g., PI3Kα, mTOR).[7][8] If the phenotype of the genetic knockdown recapitulates the phenotype of the compound treatment, it provides strong evidence for on-target activity.

  • Dose-Response Correlation: On-target effects should correlate with the compound's potency against its target. Off-target effects often manifest at higher concentrations. A steep dose-response curve for the desired phenotype that plateaus is indicative of a specific, on-target effect.

Q2: Our results with 6-Morpholinopyridine-3-sulfonamide are inconsistent between experiments. What could be the cause?

A2: Inconsistent results can stem from several factors:

  • Compound Stability and Solubility: Ensure your stock solution of 6-Morpholinopyridine-3-sulfonamide is properly stored and has not degraded. Poor aqueous solubility can lead to precipitation in your cell culture medium, drastically reducing the effective concentration. Always visually inspect for precipitation after dilution into your final assay medium.

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cellular responses can change with increasing passage number.

  • Assay Conditions: Maintain consistency in cell seeding density, incubation times, and reagent concentrations. Even minor variations can lead to significant differences in results.

Q3: We don't see any effect of 6-Morpholinopyridine-3-sulfonamide in our cell line, even at high concentrations. What should we check?

A3: This could be due to several reasons:

  • Target Expression: Verify that your cell line expresses the presumed target (e.g., PI3K isoforms, mTOR) at sufficient levels. You can check this by Western blot or qPCR.

  • Pathway Activation State: The PI3K/Akt/mTOR pathway may not be basally active in your cell line. You may need to stimulate the pathway with a growth factor (e.g., insulin, IGF-1) to observe an inhibitory effect.[9][10]

  • Compound Inactivity: While unlikely if sourced from a reputable vendor, consider the possibility of an inactive batch of the compound. If possible, test its activity in a cell line known to be sensitive to PI3K/mTOR inhibitors.

  • Cellular Efflux: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cell, preventing it from reaching its target.

II. Troubleshooting Guide: Phenotype-Target Deconvolution

This guide provides a systematic approach to troubleshooting when you observe a cellular phenotype and need to determine if it is an on-target or off-target effect of 6-Morpholinopyridine-3-sulfonamide.

Observed Issue Potential Cause Recommended Action
Phenotype is observed, but downstream signaling of the PI3K/Akt/mTOR pathway is not inhibited (e.g., p-Akt levels are unchanged). 1. The phenotype is due to an off-target effect. 2. The compound is inhibiting a different node of the pathway than the one being assayed. 3. The assay to measure downstream signaling is not sensitive enough.1. Perform a target engagement assay (see Protocols section) to confirm the compound is binding to the intended target in your cells.[11][12][13] 2. Broaden your analysis of downstream effectors. In addition to p-Akt, examine the phosphorylation status of other pathway components like p-S6 ribosomal protein and p-4E-BP1.[6][10][14] 3. Use a more sensitive detection method , such as a FRET-based cellular assay (e.g., LanthaScreen™) or a reporter gene assay.[9][15][16]
The observed phenotype is more potent or has a different character than what is reported for other PI3K/mTOR inhibitors. 1. 6-Morpholinopyridine-3-sulfonamide has a unique off-target activity that contributes to the phenotype. 2. The compound has a different isoform selectivity profile compared to other inhibitors.1. Conduct a proteome-wide target identification study (e.g., chemical proteomics) to identify potential off-targets. 2. Compare the phenotype with that induced by isoform-specific PI3K inhibitors or dual PI3K/mTOR inhibitors to see which it most closely resembles.[17]
Cytotoxicity is observed at concentrations where on-target pathway inhibition is not yet maximal. 1. The cytotoxicity is an off-target effect. 2. The target is essential for cell survival, and even partial inhibition is cytotoxic.1. Perform a dose-response curve for both cytotoxicity and on-target pathway inhibition. A significant rightward shift in the IC50 for cytotoxicity compared to the IC50 for pathway inhibition suggests the cytotoxicity is off-target. 2. Use a structurally related inactive analog. If the inactive analog is also cytotoxic, this strongly points to an off-target effect.

III. Experimental Protocols & Workflows

Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol allows for the direct assessment of the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway.

Materials:

  • Cells of interest

  • 6-Morpholinopyridine-3-sulfonamide

  • Growth factor (e.g., Insulin, IGF-1) if required

  • Phosphatase and protease inhibitor cocktails

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere. Serum-starve cells overnight if necessary to reduce basal pathway activity. Pre-treat cells with a dose-range of 6-Morpholinopyridine-3-sulfonamide for 1-2 hours.

  • Pathway Stimulation: If required, stimulate the cells with a growth factor for the appropriate time (e.g., 10-20 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.

  • Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensities. Calculate the ratio of the phosphorylated protein to the total protein.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[1][11][12][13]

Materials:

  • Cells of interest

  • 6-Morpholinopyridine-3-sulfonamide

  • Thermal cycler

  • Antibody against the target protein (e.g., PI3Kα, mTOR)

Procedure:

  • Cell Treatment: Treat cells with 6-Morpholinopyridine-3-sulfonamide or vehicle control.

  • Heating: Heat cell lysates or intact cells across a range of temperatures.

  • Fractionation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Quantify the amount of the soluble target protein remaining at each temperature by Western blot or other methods like ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow for Deconvoluting On-Target vs. Off-Target Effects

Workflow A Observe Cellular Phenotype with 6-Morpholinopyridine-3-sulfonamide B Measure Downstream PI3K/Akt/mTOR Signaling (Western Blot) A->B C Pathway Inhibited? B->C D Yes C->D E No C->E F Confirm Target Engagement (CETSA or NanoBRET) D->F E->F G Target Engaged? F->G H Yes G->H I No G->I J Phenotype is Likely On-Target H->J K Phenotype is Likely Off-Target I->K L Validate with Genetic Knockdown (siRNA/CRISPR) J->L Q Investigate Alternative Targets K->Q M Phenotype Recapitulated? L->M N Yes M->N O No M->O P Strong Evidence for On-Target Effect N->P O->Q R Use Structurally-Related Inactive Analog P->R S Phenotype Abolished? R->S T Yes S->T U No S->U V Further Evidence for On-Target Effect T->V W Suggests Off-Target Effect or Compound Artifact U->W

Caption: A logical workflow for dissecting on-target vs. off-target effects.

IV. Signaling Pathway Diagram

The following diagram illustrates the presumed mechanism of action of 6-Morpholinopyridine-3-sulfonamide within the PI3K/Akt/mTOR signaling cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Growth Cell Growth & Proliferation S6K->Growth fourEBP1->Growth Inhibitor 6-Morpholinopyridine-3-sulfonamide Inhibitor->PI3K Presumed Target Inhibitor->mTORC1 Presumed Target

Caption: The PI3K/Akt/mTOR signaling pathway and the presumed points of inhibition by 6-Morpholinopyridine-3-sulfonamide.

V. References

  • Hancock, M. K., Bi, K., Robers, M. B., Machleidt, T., Vogel, K. W., & Carlson, C. B. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Invitrogen Discovery Sciences.

  • Carlson, C. B., & Robers, M. B. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3058.

  • Robers, M. B., Vogel, K. W., & Carlson, C. B. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(2), 137-147.

  • BenchChem. (2025). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology.

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Axl-IN-15 Target Engagement.

  • BenchChem. (2025). The PI3K/Akt/mTOR Signaling Pathway: A Technical Guide to its Modulation.

  • BenchChem. (2025). A Researcher's Guide to Validating Target Engagement for Novel Kinase Inhibitors.

  • Frontiers. (2021). ZDQ-0620, a Novel Phosphatidylinositol 3-Kinase Inhibitor, Inhibits Colorectal Carcinoma Cell Proliferation and Suppresses Angiogenesis by Attenuating PI3K/AKT/mTOR Pathway.

  • ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in....

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.

  • PMC. (2010). Targeting the PI3K/mTOR Pathway in Murine Endocrine Cell Lines: In Vitro and in Vivo Effects on Tumor Cell Growth.

  • ASCO Publications. (2020). Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors.

  • PMC. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.

  • Wikipedia. (n.d.). PI3K/Akt/mTOR pathway.

  • PMC. (2014). Knockdown of AKT3 (PKB γ) and PI3KCA Suppresses Cell Viability and Proliferation and Induces the Apoptosis of Glioblastoma Multiforme T98G Cells.

  • ResearchGate. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.

  • AACR Journals. (2014). Enhanced PI3K p110α Signaling Confers Acquired Lapatinib Resistance That Can Be Effectively Reversed by a p110α-Selective PI3K Inhibitor.

  • ACS Publications. (2025). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway.

  • PubMed. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor.

  • PubMed. (2014). Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B.

  • ResearchGate. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.

  • PubMed. (2015). Novel amide and sulphonamide derivatives of 6-(piperazin-1-yl)phenanthridine as potent Mycobacterium tuberculosis H37Rv inhibitors.

  • PMC. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.

  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides.

  • PubMed. (2014). Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B.

  • IJNRD.org. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity.

  • Theranostics. (2022). RNA interference screens discover proteases as synthetic lethal partners of PI3K inhibition in breast cancer cells.

  • ResearchGate. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.

  • PMC. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.

  • PMC. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

  • Wikipedia. (n.d.). mTOR inhibitors.

  • Chem-Impex. (n.d.). 6-(Morpholino)pyridine-3-boronic acid.

  • PubMed. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors.

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates.

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

  • PMC. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.

  • PMC. (2025). Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment.

  • BindingDB. (n.d.). BDBM11390 2-(3-Hydroxyphenyl)-3-(4-morpholinylmethyl)-2H-thieno-[3,2-e].

  • PubMed. (n.d.). 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors.

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.

Sources

Technical Support Center: Optimizing Morpholine Coupling to Pyridinesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals tasked with synthesizing pyridinesulfonamides.

Coupling a secondary amine like morpholine to a pyridinesulfonyl chloride presents unique synthetic challenges. Pyridinesulfonyl chlorides are highly reactive electrophiles that are notoriously prone to rapid hydrolysis and catastrophic self-condensation[1][2]. This guide synthesizes mechanistic causality with field-proven methodologies to help you troubleshoot degradation issues, optimize your reaction conditions, and maximize your isolated yields.

Mechanistic Overview: The Competing Pathways

To optimize this reaction, one must first understand the competing mechanistic pathways. The desired reaction is the nucleophilic attack of morpholine on the sulfonyl group. However, trace moisture leads to rapid hydrolysis, and premature neutralization of the pyridinesulfonyl chloride salt allows the pyridine nitrogen of one molecule to attack the sulfonyl group of another, leading to polymerization[1][2].

Mechanism R Pyridinesulfonyl Chloride (HCl Salt) M Morpholine + Base (Anhydrous) R->M Nucleophilic Attack H2O Trace Moisture R->H2O Exposure FreeBase Free Base Formation (No Nucleophile) R->FreeBase Premature Neutralization S Target Pyridinesulfonamide (High Yield) M->S -HCl D1 Sulfonic Acid + HCl (Hydrolysis) H2O->D1 Rapid Degradation D2 Polymerization / Self-Condensation FreeBase->D2 Intermolecular Attack

Reaction pathways: Desired morpholine coupling vs. hydrolysis and self-condensation.

Troubleshooting & FAQs

Q1: My pyridinesulfonyl chloride seems degraded before I even start the reaction. What is happening? A1: Pyridinesulfonyl chlorides are extremely hygroscopic and sensitive to moisture. At room temperature, they will slowly hydrolyze to form the corresponding sulfonic acid, releasing toxic HCl and sulfur dioxide[1]. Furthermore, the free base form of pyridinesulfonyl chlorides (especially the 2- and 4-isomers) is inherently unstable due to intermolecular self-condensation[2].

  • Causality & Solution: Always purchase, store, and handle these reagents as their protonated salts (e.g., hydrochloride or triflate salts)[2][3]. The protonated pyridine ring is deactivated, preventing self-attack. Store them under an inert atmosphere (N₂ or Argon) at or below -20 °C.

Q2: How do I choose the right base and solvent to maximize the yield of the morpholine coupling? A2: The coupling of a secondary amine to a sulfonyl chloride requires a non-nucleophilic base to scavenge the generated HCl and drive the reaction forward[4][5].

  • Solvent: Anhydrous Dichloromethane (DCM) is optimal[3]. It provides excellent solubility for both the morpholine and the sulfonyl chloride salt while remaining inert.

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are the industry standards[3][5]. DIPEA is often preferred; its higher steric hindrance minimizes any competitive nucleophilic attack on the highly reactive sulfonyl chloride.

  • Causality: Because you are starting with a pyridinesulfonyl chloride HCl salt, you must account for the extra equivalent of HCl. You must use at least 2.5 to 3.0 equivalents of base relative to the sulfonyl chloride to ensure complete neutralization and reaction completion[3].

Q3: What is the optimal addition sequence to prevent polymerization? A3: The order of addition is the single most critical factor in this workflow.

  • Solution: Dissolve morpholine and DIPEA in anhydrous DCM and cool to 0 °C. Add the solid pyridinesulfonyl chloride HCl salt portion-wise to this stirring solution[3][5].

  • Causality: By keeping the morpholine nucleophile in excess during the addition, any liberated free-base pyridinesulfonyl chloride is immediately trapped by the morpholine, completely bypassing the catastrophic self-condensation pathway[2].

Quantitative Optimization Data

The following table summarizes the expected outcomes based on variations in base, solvent, and stoichiometry during the coupling of morpholine to pyridinesulfonyl chloride.

Solvent (Condition)Base (Equivalents)Temp ProfileMorpholine (Eq)Expected YieldPrimary Degradation/Impurity
DCM (Anhydrous) DIPEA (3.0) 0 °C to RT 1.1 >90% Trace sulfonic acid
DCM (Anhydrous)TEA (3.0)0 °C to RT1.185–88%Trace sulfonic acid
THF (Anhydrous)DIPEA (3.0)0 °C to RT1.180–85%Unreacted starting material
DCM (Wet)DIPEA (3.0)0 °C to RT1.1<40%Sulfonic acid (Hydrolysis)[1]
MeCN (Anhydrous)K₂CO₃ (3.0)RT1.150–60%Self-condensation products[2]

Step-by-Step Experimental Protocol

This protocol provides a self-validating methodology for the optimized coupling of morpholine to a pyridinesulfonyl chloride salt.

Materials Required:

  • Pyridinesulfonyl chloride hydrochloride (1.0 eq)

  • Morpholine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ and Brine

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂) and maintain the inert atmosphere.

  • Nucleophile Loading: Add anhydrous DCM (approx. 10 mL per mmol of substrate), morpholine (1.1 eq), and DIPEA (3.0 eq) to the flask[3].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Weigh the pyridinesulfonyl chloride hydrochloride salt (1.0 eq) quickly to minimize atmospheric moisture exposure. Add it to the stirring reaction mixture portion-wise over 15 minutes. Note: This controls the exothermic reaction and ensures morpholine is always in excess[3][5].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation Check: Monitor the reaction by TLC or LC-MS. Because morpholine is a secondary amine, the resulting sulfonamide will lack an N-H proton. According to the principles of the Hinsberg test, this product will not be soluble in aqueous base, confirming successful secondary amine coupling[6].

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (typically Hexanes/Ethyl Acetate gradients) to afford the pure morpholine-pyridinesulfonamide.

Workflow Step1 1. Purge & Prep (Anhydrous DCM) Step2 2. Morpholine + DIPEA Cool to 0 °C Step1->Step2 Step3 3. Add Sulfonyl Chloride (Portion-wise) Step2->Step3 Step4 4. Warm to RT (Stir 2-4h) Step3->Step4 Step5 5. Quench (NaHCO3) & Extract Step4->Step5 Step6 6. Chromatography (Pure Product) Step5->Step6

Step-by-step workflow for the optimized coupling of morpholine to pyridinesulfonyl chloride.

References

  • Frontier Research Publication. "Sulfonamide derivatives: Synthesis and applications." Available at:[Link]

  • Chemistry LibreTexts. "23.9: Amines as Nucleophiles." Available at:[Link]

Sources

Technical Support Center: Column Chromatography for Morpholino-Substituted Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of morpholino-substituted compounds. The unique physicochemical properties of the morpholino moiety—namely its polarity and basicity—present distinct challenges in chromatographic purification. This guide provides in-depth, field-proven insights through troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve high-purity compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, explaining the underlying causes and offering actionable solutions.

Problem 1: My morpholino compound is showing severe peak tailing on a silica gel column.

Q: I'm running a standard silica gel flash column, but my compound is smearing down the column instead of forming a sharp band. What's happening and how can I fix it?

A: This is a classic issue caused by strong, undesirable interactions between the basic nitrogen atom of the morpholino ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to slow dissociation from the stationary phase, resulting in a "tailed" peak.

Potential Causes & Recommended Solutions:

  • Cause: Acid-base interaction between the basic analyte and acidic stationary phase.

    • Solution 1: Deactivate the Silica Gel. The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your mobile phase.[1][2]

      • For moderately basic compounds: Add 0.1-1% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N).

      • For more polar or strongly basic compounds: A solution of 1-2% ammonium hydroxide in methanol, used as a polar modifier in a solvent like dichloromethane (DCM), can be very effective.[3]

    • Causality: The basic modifier preferentially binds to the acidic silanol groups, effectively "masking" them from your morpholino compound. This allows the compound to elute based on polarity interactions with much-improved peak shape.

  • Cause: Inappropriate stationary phase selection.

    • Solution 2: Switch to a Different Stationary Phase. If basic modifiers don't resolve the issue or are incompatible with your compound, consider a different adsorbent.

      • Alumina (Al₂O₃): Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds.[4]

      • Chemically-Treated Silica: Consider using an amino-functionalized or diol-functionalized silica phase, which have less acidic surfaces.[4]

Problem 2: My polar morpholino compound won't stick to my C18 reversed-phase column.

Q: I'm trying to purify a highly polar morpholino derivative using a C18 column, but it elutes immediately in the void volume, even with 100% aqueous mobile phase. How can I get it to retain?

A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography. The C18 stationary phase is very nonpolar (hydrophobic), while your compound is very polar (hydrophilic), leading to minimal interaction and no retention.[5][6]

Potential Causes & Recommended Solutions:

  • Cause: Mismatch in polarity between the analyte and stationary phase.

    • Solution 1: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is designed specifically for the retention and separation of highly polar compounds.[5][6] It utilizes a polar stationary phase (like unbonded silica or amide-bonded silica) with a mobile phase rich in an organic solvent, like acetonitrile.[7][8] Water acts as the strong, eluting solvent.

      • Starting Conditions: Try a stationary phase like a BEH Amide column with a mobile phase of 90:10 acetonitrile:water containing a buffer like 10 mM ammonium acetate to ensure good peak shape.[7]

  • Cause: Analyte is too hydrophilic for traditional RP retention mechanisms.

    • Solution 2: Use Ion-Pairing Reversed-Phase Chromatography. This technique adds a reagent to the mobile phase that contains a non-polar "tail" and a charged "head."[9] For a basic morpholino compound (which will be protonated and positively charged at acidic pH), an alkyl sulfonic acid is a typical ion-pairing agent.[9]

      • Mechanism: The non-polar tail of the ion-pairing agent adsorbs onto the C18 stationary phase, effectively creating an in-situ ion-exchange surface. The positively charged morpholino compound then associates with the negatively charged head of the ion-pairing agent, increasing retention.

      • Caution: Ion-pairing reagents can be difficult to remove from the column and the final product. This method may not be suitable for all applications.[6]

  • Cause: Use of 100% aqueous mobile phase leading to "hydrophobic collapse."

    • Solution 3: Use a Water-Tolerant RP Column. Some C18 columns suffer from a phenomenon called "hydrophobic collapse" or "dewetting" in highly aqueous mobile phases, where the C18 chains mat down and lose surface area, drastically reducing retention.[5][6] Use a column specifically designed for use in 100% aqueous conditions (often designated as "AQ" or similar).

Problem 3: I have poor separation between my target morpholino compound and a similarly polar impurity.

Q: My target compound and an impurity are co-eluting or have very poor resolution. How can I improve the separation?

A: Achieving good resolution depends on optimizing selectivity, efficiency, and retention. When two compounds have similar properties, you need to exploit subtle differences between them.

Potential Causes & Recommended Solutions:

  • Cause: Insufficient selectivity of the chromatographic system.

    • Solution 1: Optimize the Mobile Phase. Changing the solvent composition is the easiest way to alter selectivity.[4][10]

      • Change Solvent Strength (Gradient Elution): If using an isocratic (constant solvent ratio) method, switch to a gradient elution. A shallow gradient that slowly changes the mobile phase composition can significantly improve the separation of closely eluting peaks.[10]

      • Change Solvent Type: If you are using Methanol as the organic modifier, try switching to Acetonitrile or vice-versa. These solvents have different interaction properties (methanol is a proton donor, acetonitrile is a dipole) and can change the elution order.[11]

    • Solution 2: Exploit a Secondary Retention Mechanism with Mixed-Mode Chromatography (MMC). MMC columns are engineered to have multiple interaction modes, such as reversed-phase and ion-exchange.[12][13] This is extremely powerful for separating complex mixtures of polar and charged compounds.[14] For a morpholino compound, a column with both reversed-phase (C18) and cation-exchange properties could separate your target from a neutral impurity that would not be retained by the ion-exchange mechanism.[13]

  • Cause: Poor column efficiency.

    • Solution 3: Reduce Particle Size and Optimize Flow Rate. Ensure you are using a high-quality stationary phase with a uniform particle size (e.g., 40-63 µm for flash chromatography).[2] Running the column at a slightly slower flow rate can also increase the number of theoretical plates and improve resolution, though this will increase run time.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a stationary phase for my morpholino compound?

A: The choice depends critically on the overall structure of your molecule, not just the morpholino group. Use the following decision tree as a guide.

G start Start: Crude Morpholino Compound polarity_q What is the overall polarity of the molecule? start->polarity_q low_polar Low to Medium Polarity (Soluble in Hexane/EtOAc) polarity_q->low_polar Low/Medium high_polar High Polarity (Poorly soluble in EtOAc, soluble in MeOH/H2O) polarity_q->high_polar High charge_q Is the molecule charged or part of a large oligomer? hilic HILIC (Excellent for polar, neutral compounds) charge_q->hilic Neutral iex Ion-Exchange (IEX) (For charged small molecules or PMOs at high pH) charge_q->iex Charged / PMO silica Modified Silica Gel (add 0.5% Et3N to mobile phase) low_polar->silica Primary Choice rp Reversed-Phase (C18) (May require ion-pairing agents) low_polar->rp Alternative high_polar->charge_q

Caption: Decision tree for selecting a chromatography mode.

Stationary PhasePrimary Application for Morpholino CompoundsKey Considerations
Silica Gel Non-polar to moderately polar small molecules.Requires basic modifier (e.g., Et₃N, NH₄OH) in the mobile phase to prevent peak tailing.[1][2]
Reversed-Phase (C18) Non-polar to moderately polar small molecules; large oligomers.Poor retention for highly polar compounds. May require ion-pairing agents or water-tolerant "AQ" columns.[6][9][15]
HILIC Highly polar, neutral, or charged small molecules.Excellent retention for compounds that don't stick on C18. Mobile phase is high-organic.[5][7][8]
Ion-Exchange (IEX) Compounds that carry a net charge.For basic morpholino small molecules, use cation-exchange. For Morpholino Oligos (PMOs), use anion-exchange at high pH.[16][17]
Mixed-Mode (MMC) Complex mixtures with varying polarity and charge.Offers multiple retention mechanisms for enhanced selectivity.[12][13]

Q2: How do I translate my Thin Layer Chromatography (TLC) results to a flash column?

A: TLC is an essential tool for developing your column chromatography method.[18] The mobile phase that gives your target compound a Retention Factor (Rf) of ~0.25-0.35 on a TLC plate is the ideal starting point for your isocratic flash column elution.

  • Rf Calculation: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Why Rf ≈ 0.3?

    • If Rf is too high (e.g., >0.5): Your compound will elute too quickly from the column, resulting in poor separation from less polar impurities and the solvent front.

    • If Rf is too low (e.g., <0.1): Your compound will be too strongly adsorbed to the stationary phase. This will require an excessive volume of solvent to elute and will lead to broad peaks and long run times.[10]

Remember to always add the same percentage of any modifiers (like Et₃N) to both your TLC mobile phase and your column mobile phase.

Q3: How can I detect my morpholino compound during TLC and column chromatography if it doesn't have a UV chromophore?

A: Many morpholino-substituted compounds lack a strong UV chromophore, making visualization challenging.

  • For TLC Plates:

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain. The morpholino group and other functional groups will react with the permanganate to show up as yellow/brown spots on a purple background.[2]

    • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.[2]

    • Phosphomolybdic Acid (PMA) Stain: A versatile stain that visualizes most organic compounds as blue-green spots upon heating.[2]

  • For Column Chromatography:

    • Blind Fraction Collection & TLC Analysis: If you cannot see your compound, collect fractions of a fixed volume (e.g., 10-20 mL). Then, spot a small amount from each fraction onto a TLC plate and develop it to determine which fractions contain your purified product.[19]

Q4: Are there special considerations for purifying large Morpholino Oligonucleotides (PMOs)?

A: Yes. PMOs are large, uncharged polymers at neutral pH, but their purification strategy leverages the properties of their nucleobases.

  • Primary Technique: Anion-Exchange (AEX) HPLC. While the phosphorodiamidate backbone is neutral, under basic conditions (high pH), the guanine (G) and thymine (T) bases can be deprotonated, imparting a net negative charge to the oligomer.[17] This charge allows for separation on an AEX column, which can effectively resolve full-length product from shorter, failure sequences (n-1 truncations), especially if the missing base is a G or T.[17]

  • Alternative Technique: Reversed-Phase Ion-Pairing (RP-IP) HPLC. This is also widely used, often with an alkylamine like triethylamine (TEA) as the ion-pairing agent.[15] This method separates based on both charge (via the ion pair) and hydrophobicity, providing a different selectivity profile than AEX.

Experimental Protocol Example
Protocol: Purification of a Moderately Polar, Basic Morpholino-Substituted Small Molecule

This protocol outlines a standard workflow for purifying a compound that exhibits peak tailing on unmodified silica.

1. Method Development with TLC: a. Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexanes or DCM) and a polar solvent (e.g., Ethyl Acetate or Methanol). b. To each solvent system, add 0.5% triethylamine (Et₃N) by volume. c. Spot your crude reaction mixture on silica gel TLC plates. d. Develop the plates and identify the solvent system that provides an Rf of ~0.3 for your target compound.

2. Column Packing (Slurry Method): a. Select an appropriate size glass column. b. In a beaker, mix silica gel (40-63 µm) with your chosen mobile phase (the one identified in Step 1) to form a milky, homogenous slurry. c. Clamp the column vertically and ensure the stopcock is closed. Pour the slurry into the column. d. Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica into a firm, uniform bed. Do not let the top of the bed run dry.

3. Sample Loading: a. Dissolve your crude compound in a minimal amount of a strong solvent (like DCM). b. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is called "dry loading." c. Carefully add this powder to the top of your packed column, creating a thin, even layer.

4. Elution and Fraction Collection: a. Carefully add your mobile phase to the column. b. Begin eluting the mobile phase through the column using positive pressure (flash chromatography). c. Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions. d. Combine the pure fractions containing your product.

5. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield your purified compound.[2]

Caption: Workflow for purifying a basic morpholino compound.

References
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. [Link]

  • ResearchGate. (2025, August 5). Organic modifiers for the separation of organic acids and bases by liquid chromatography. [Link]

  • Gene Tools, LLC. (2018, September 14). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]

  • ResearchGate. (2015, September 15). (PDF) Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. [Link]

  • MDPI. (2023, July 13). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Google Patents. (n.d.).
  • Gene Tools, LLC. (n.d.). Troubleshooting. [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • ResearchGate. (n.d.). Chromatographic determination of morpholine and products of its microbiological degradation | Request PDF. [Link]

  • PMC. (n.d.). Practical Synthesis of Quinoline-Protected Morpholino Oligomers for Light-Triggered Regulation of Gene Function. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]

  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing. [Link]

  • Gene Tools, LLC. (n.d.). HPLC purification of Morpholino Oligos. [Link]

  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography?. [Link]

  • AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. [Link]

  • BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • Sorbead India. (2025, November 27). For Identification of Compounds - Column Chromatography. [Link]

  • Waters Corporation. (n.d.). Increasing the Productivity of Oligonucleotide Purification through Column Scaling and Method Optimization. [Link]

  • ResearchGate. (2025, December 9). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]

  • ACS Publications. (n.d.). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. [Link]

  • PMC. (n.d.). Using Morpholinos to Control Gene Expression. [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

Sources

Technical Support Center: Preventing Hydrolysis in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the utility of sulfonamides as robust bioisosteres for amides. However, synthesizing these compounds using sulfonyl chlorides ( ) introduces a critical kinetic vulnerability: the electrophilic sulfur center is highly susceptible to nucleophilic attack by both the target amine (yielding the desired sulfonamide) and trace water (yielding sulfonic acid and ).

This guide provides an in-depth mechanistic analysis and field-proven troubleshooting strategies to suppress hydrolysis, ensuring high-yielding and reproducible sulfonamide syntheses.

The Mechanistic Conflict: Aminolysis vs. Hydrolysis

The fundamental challenge in sulfonamide synthesis is managing a kinetic race. Sulfonyl chlorides are highly reactive electrophiles. When exposed to moisture, they undergo rapid solvolysis, a process that generates a sulfonic acid and stoichiometric amounts of hydrochloric acid1[1]. This not only consumes your starting material but also acidifies the reaction medium, potentially protonating your nucleophilic amine and halting the desired aminolysis entirely.

Pathways SC Sulfonyl Chloride (Electrophile) SC->SC Product Sulfonamide (Target Product) SC->Product Aminolysis Byproduct Sulfonic Acid + HCl (Hydrolysis Byproduct) SC->Byproduct Hydrolysis Amine Amine + Base (Nucleophile) Amine->Product Water Trace Water (Competitor) Water->Byproduct

Competing aminolysis and hydrolysis pathways of sulfonyl chlorides.

Troubleshooting FAQs

Q1: I am using anhydrous solvents (DCM/THF), but I still observe 20-30% sulfonic acid byproduct. Where is the hydrolysis originating? A1: The most common hidden sources of water are the amine starting material and the organic base. Many aliphatic amines and bases like triethylamine ( ) are highly hygroscopic. Furthermore, tertiary amines can act as general base catalysts, significantly accelerating the hydrolysis of the sulfonyl chloride if even parts-per-million (ppm) levels of water are present. Solution: Distill your liquid amines over or store them over activated 4Å molecular sieves prior to use.

Q2: How does temperature influence the ratio of sulfonamide to sulfonic acid? A2: The activation energy for the solvolysis of sulfonyl chlorides is highly temperature-dependent. Kinetic studies demonstrate that the structural stability of the solvent shell—and the resulting hydrolysis rate—increases exponentially as the reaction warms from 0 °C to room temperature2[2]. By initiating the reaction at 0 °C, you restrict the thermal energy of the system. This kinetic dampening disproportionately slows down the weaker nucleophile (water) while allowing the stronger nucleophile (the amine) to attack the electrophilic sulfur.

Q3: Can I use Schotten-Baumann conditions (aqueous base) without destroying my sulfonyl chloride? A3: Yes, but it requires strategic stoichiometric adjustments. Schotten-Baumann conditions utilize a biphasic system where an aqueous base (e.g., or ) neutralizes the byproduct, while the acylation occurs at the organic-aqueous interface 3[3]. Because water is the solvent for the base, hydrolysis is unavoidable. To compensate, you must use an excess of the sulfonyl chloride (typically 1.2 to 1.5 equivalents) to ensure complete consumption of the amine4[4].

Quantitative Data: Impact of Reaction Parameters

The following table summarizes how different conditions dictate the balance between the desired aminolysis and undesired hydrolysis.

Reaction ConditionBase UsedSolvent SystemTemperatureHydrolysis RiskTypical Yield
Standard Anhydrous Triethylamine ( )Dry DCM or THF0 °C RTLow85–95%
Pyridine-Catalyzed Pyridine (1.5 eq)Dry DCM0 °C RTVery Low90–98%
Schotten-Baumann Aq. or Water / DCM (Biphasic)RTHigh60–80%
Uncontrolled Exotherm DCMRT (No Ice Bath)Moderate-High< 60%
Self-Validating Experimental Protocol: Anhydrous Sulfonamide Synthesis

To maximize yield and eliminate hydrolysis, follow this standard anhydrous protocol. This methodology ensures the amine is always in stoichiometric excess relative to the unreacted sulfonyl chloride, maximizing the probability of aminolysis 5[5].

Workflow S1 1. Desiccation Dry Amine & Solvent S2 2. Base Addition Add Pyridine/Et3N S1->S2 S3 3. Thermal Control Cool to 0 °C S2->S3 S4 4. Controlled Dosing Dropwise SO2Cl Addition S3->S4 S5 5. Propagation Warm to RT S4->S5 S6 6. Isolation Aqueous Quench S5->S6

Step-by-step workflow for moisture-controlled sulfonamide synthesis.

Step-by-Step Methodology:
  • Desiccation & Setup: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon). Dissolve the primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Self-Validation: The solution should be perfectly clear. If using Karl Fischer titration, ensure the solvent moisture is < 50 ppm.

  • Base Addition: Add the organic base, typically triethylamine (1.1–1.5 eq) or pyridine (1.1–1.5 eq), to the stirring amine solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

    • Causality: Cooling prevents the exothermic reaction from causing localized heating, which would otherwise exponentially increase the rate of trace hydrolysis.

  • Controlled Dosing: Dissolve the sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30–60 minutes using an addition funnel.

    • Self-Validation: As the addition progresses, you will observe the gradual formation of a white precipitate (e.g., triethylamine hydrochloride salts). This visual cue confirms that the acylation is occurring and is being successfully scavenged.

  • Propagation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The highly polar starting amine spot (which stains with Ninhydrin) should disappear, replaced by a less polar, UV-active sulfonamide spot.

  • Isolation: Quench the reaction by adding water. Transfer to a separatory funnel and extract with DCM. Wash the combined organic layers with 1 M (to remove excess base and unreacted amine), saturated (to remove any trace sulfonic acid byproduct), and brine. Dry over anhydrous , filter, and concentrate under reduced pressure.

References
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives MDPI[Link]

  • Schotten–Baumann reaction Grokipedia[Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides Canadian Science Publishing[Link]

Sources

Cell toxicity issues with 6-Morpholinopyridine-3-sulfonamide at high concentrations

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Morpholinopyridine-3-sulfonamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers encountering cell toxicity issues, particularly at high concentrations of this compound. As a member of the sulfonamide class, 6-Morpholinopyridine-3-sulfonamide holds potential in various research applications, but like many small molecule inhibitors, its effective use requires careful experimental design to distinguish between targeted effects and non-specific cytotoxicity.

This document will provide you with the foundational knowledge and practical steps to identify, mitigate, and understand the underlying causes of toxicity in your cell-based assays.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with 6-Morpholinopyridine-3-sulfonamide.

Q1: What is the general mechanism of action for sulfonamides in mammalian cells?

A1: Unlike their well-known antibacterial action of inhibiting folate synthesis, sulfonamides can exert effects on mammalian cells through various other mechanisms.[1] These can include the inhibition of carbonic anhydrases, which are involved in pH regulation and other physiological processes.[2][3] Some sulfonamide derivatives have been shown to induce apoptosis, alter the cell cycle, and modify mitochondrial activity in cancer cells.[4] It is crucial to determine the specific mechanism of action for 6-Morpholinopyridine-3-sulfonamide in your experimental system.

Q2: I am observing significant cell death at high concentrations of 6-Morpholinopyridine-3-sulfonamide. Is this expected?

A2: High concentrations of many small molecule inhibitors can lead to off-target effects and general cytotoxicity that may not be related to the intended biological target.[5][6] For some sulfonamide derivatives, cytotoxic effects on cancer cell lines have been observed in the micromolar range, with IC50 values varying widely depending on the specific compound and cell line (e.g., < 30 µM to < 360 µM).[4] Therefore, it is essential to perform a dose-response curve to determine the optimal concentration range for your experiments.

Q3: What is the best solvent to use for 6-Morpholinopyridine-3-sulfonamide?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors due to its high dissolving power.[7][8] However, it is important to keep the final concentration of DMSO in your cell culture medium low, typically below 0.5%, as higher concentrations can be toxic to cells.[8] Always run a vehicle control (medium with the same final concentration of DMSO) to account for any solvent-induced effects.[5]

Q4: Could the observed toxicity be due to the compound precipitating in the culture medium?

A4: Yes, poor solubility and precipitation are common issues with small molecules, especially at higher concentrations.[9] When a compound comes out of solution, it can form aggregates that can be toxic to cells or can lead to inaccurate estimations of the effective concentration. It is advisable to visually inspect your culture medium for any signs of precipitation after adding the compound.

Troubleshooting Guide for High-Concentration Toxicity

This section provides a more detailed, step-by-step approach to troubleshooting unexpected cytotoxicity.

Initial Assessment: Is it True Toxicity or an Experimental Artifact?

Before delving into complex biological explanations, it is crucial to rule out common experimental artifacts that can manifest as cell toxicity.

  • The Problem: The compound may not be fully soluble in the cell culture medium at the tested concentrations, leading to the formation of precipitates that can cause cellular stress and death.

  • How to Troubleshoot:

    • Visual Inspection: After adding the compound to the medium, carefully inspect the solution under a microscope. Look for any signs of cloudiness, crystals, or particulate matter.

    • Solubility Test: Prepare the highest concentration of the compound in your cell culture medium (without cells) and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). Check for precipitation at different time points.

    • Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO.[7][8] When diluting into your final culture medium, ensure the final DMSO concentration remains non-toxic (ideally ≤ 0.1% for sensitive cells, and generally not exceeding 0.5%).[8]

  • Proposed Solution: If solubility is an issue, you may need to lower the working concentration of the compound or explore the use of a different solvent system, though this should be done with caution due to potential solvent toxicity.

  • The Problem: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.[8]

  • How to Troubleshoot:

    • Vehicle Control: Always include a vehicle control in your experiments. This is a sample of cells treated with the same concentration of the solvent as your experimental samples.

    • Dose-Response of Solvent: If you suspect solvent toxicity, perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line.

  • Proposed Solution: Keep the final solvent concentration consistent across all experimental conditions and as low as possible.

In-Depth Mechanistic Troubleshooting

If you have ruled out experimental artifacts, the observed toxicity is likely due to the biological activity of the compound. The following sections will help you dissect the potential mechanisms.

On-Target vs. Off-Target Effects

At high concentrations, small molecules can interact with unintended targets, leading to a variety of cellular responses, including apoptosis and cell cycle arrest.[5][6]

This protocol will help you establish a concentration range where you can observe the desired biological effect without inducing widespread, non-specific cytotoxicity.

Objective: To determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and to identify a working concentration range.

Materials:

  • 6-Morpholinopyridine-3-sulfonamide

  • Your cell line of interest

  • Complete cell culture medium

  • DMSO (cell culture grade)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)

  • Plate reader

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of 6-Morpholinopyridine-3-sulfonamide in 100% DMSO. Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Dilution: Perform a serial dilution of the compound. A common starting range is from 100 µM down to low nanomolar concentrations. Remember to include a vehicle-only control (0 µM compound).

  • Treatment: Add the diluted compound to the cells. Ensure the final DMSO concentration is the same in all wells and does not exceed 0.5%.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 for cytotoxicity.

ParameterRecommended RangeRationale
Starting Concentration 100 µMTo capture a wide range of potential cytotoxic effects.
Final DMSO Concentration ≤ 0.5%To minimize solvent-induced toxicity.[8]
Incubation Time 24 - 72 hoursTo allow for the development of cytotoxic effects.
Potential Mechanisms of Sulfonamide-Induced Toxicity

If cytotoxicity is observed even at concentrations below the IC50, it could be due to specific cellular pathways being affected.

  • The Concept: Some sulfonamides can be metabolized by cytochrome P450 enzymes into reactive metabolites. These metabolites can lead to oxidative stress, cellular damage, and apoptosis.[11]

  • Troubleshooting Approach:

    • Measure Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFDA to measure the levels of intracellular ROS after treatment with the compound.

    • Co-treatment with Antioxidants: Investigate if co-treatment with an antioxidant like N-acetylcysteine (NAC) can rescue the cells from the compound-induced toxicity.

  • The Concept: Certain sulfonamides have been shown to cause cell cycle arrest, particularly in cancer cells.[4][12]

  • Troubleshooting Approach:

    • Flow Cytometry: Use propidium iodide (PI) staining followed by flow cytometry to analyze the cell cycle distribution of treated cells. Look for an accumulation of cells in a specific phase (e.g., G1, S, or G2/M).

  • The Concept: Programmed cell death, or apoptosis, is a common mechanism of action for anti-cancer drugs, including some sulfonamides.

  • Troubleshooting Approach:

    • Annexin V/PI Staining: Use Annexin V and PI staining followed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

Visualizing Troubleshooting Workflows

To aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

start High Cell Toxicity Observed q1 Is the compound fully dissolved in the media? start->q1 precipitate Action: Lower concentration, check stock solution, or re-evaluate solvent. q1->precipitate No q2 Is the vehicle control also toxic? q1->q2 Yes solubility_yes Yes solubility_no No dmso_toxic Action: Lower final DMSO concentration. Perform DMSO dose-response. q2->dmso_toxic Yes true_toxicity Toxicity is likely compound-specific. Proceed to mechanistic studies. q2->true_toxicity No vehicle_yes Yes vehicle_no No

Caption: Decision tree for initial troubleshooting of cell toxicity.

start Compound-Specific Toxicity Confirmed pathways Investigate Potential Mechanisms start->pathways ros Measure ROS levels. Test antioxidant rescue. pathways->ros cell_cycle Analyze cell cycle distribution (PI staining). pathways->cell_cycle apoptosis Assess apoptosis (Annexin V, Caspase assays). pathways->apoptosis

Caption: Workflow for investigating mechanisms of toxicity.

References

  • Hess, D. A., Sisson, M. E., & Rieder, M. J. (2001). Cytotoxicity of Sulfonamide Reactive Metabolites: Apoptosis and Selective Toxicity of CD8(+) Cells by the Hydroxylamine of Sulfamethoxazole. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 15(14), 2583–2592.
  • Asgari, S., Moslehi, A., & Rastegari, A. (2013). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 125–131.
  • El-Gamal, M. I., & Abdel-Maksoud, M. S. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2345678.
  • Wan, Y., Liu, Y., & Zhang, Y. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
  • Request PDF. (n.d.). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. ResearchGate. Retrieved from [Link]

  • Torkashvand, F., & Ghorbanpour, M. (2014). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and bioengineering, 111(7), 1338–1347.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • Bakand, S., & Hayes, A. (2010). Troubleshooting methods for toxicity testing of airborne chemicals in vitro. Journal of pharmacological and toxicological methods, 61(2), 76–85.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio. Retrieved from [Link]

  • Hassanein, M. M. (2019). Mechanism of action of sulphonamides. ResearchGate. Retrieved from [Link]

  • Elsayad, K. A., Elmasry, G. F., Mahmoud, S. T., & Awadallah, F. M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 147, 107409.
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (n.d.). OUCI. Retrieved from [Link]

  • Al-Bazi, S. J., & Al-Amili, A. E. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Research, 8(3), 441-463.
  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate. Retrieved from [Link]

  • Aslantürk, Ö. S. (2025, February 19).
  • Blaauboer, B. J., Boekelheide, K., & Crinnion, J. N. (2002). Methods of in vitro toxicology. Food and Chemical Toxicology, 40(2-3), 193-236.
  • Wróbel, M., & Czubak-Prowizor, K. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5060.
  • Schoonen, W. G. E. J., Westerink, W. M. A., & Horbach, G. J. (2011, June 20). High Content Screening for in vitro toxicity testing. European Pharmaceutical Review.
  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved from [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025, July 19). MDPI.
  • Roggen, E. L. (2011, February 7). In vitro Toxicity Testing in the Twenty-First Century. SciSpace.

Sources

Validation & Comparative

6-Morpholinopyridine-3-sulfonamide versus ABT-702: a comparative analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Researchers

In the landscape of modern drug discovery, the exploration of specific enzyme inhibitors offers a powerful strategy for therapeutic intervention. This guide provides a comprehensive comparative analysis of two distinct classes of enzyme inhibitors: 6-Morpholinopyridine-3-sulfonamide, representing the sulfonamide class of carbonic anhydrase inhibitors, and ABT-702, a potent inhibitor of adenosine kinase. While both hold therapeutic promise, they operate through fundamentally different mechanisms of action, targeting distinct physiological pathways. This analysis will delve into their respective mechanisms, compare their performance based on available experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug development endeavors.

Unveiling the Mechanisms of Action: Two Divergent Paths

The therapeutic potential of any inhibitor lies in its ability to selectively modulate the activity of its target enzyme. Here, we explore the distinct signaling pathways influenced by 6-Morpholinopyridine-3-sulfonamide and ABT-702.

6-Morpholinopyridine-3-sulfonamide: A Focus on Carbonic Anhydrase Inhibition

The 6-morpholinopyridine-3-sulfonamide scaffold is characteristic of a class of compounds that target carbonic anhydrases (CAs).[1][2] Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[1] These zinc-containing metalloenzymes play a crucial role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] This seemingly simple reaction is fundamental to a variety of physiological processes, including pH regulation, CO2 transport, and biosynthesis.[4]

The inhibitory mechanism of sulfonamides involves the sulfonamide group binding to the zinc ion in the active site of the carbonic anhydrase enzyme.[1] This interaction blocks the normal catalytic activity of the enzyme. Given that different isoforms of carbonic anhydrase are expressed in various tissues and are implicated in different diseases, the development of isoform-selective inhibitors is a key area of research. For instance, inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[1]

cluster_0 Carbonic Anhydrase (CA) Catalysis cluster_1 Inhibition by 6-Morpholinopyridine-3-sulfonamide CO2 CO2 CA CA CO2->CA H2O H2O H2O->CA H2CO3 H2CO3 CA->H2CO3 CA_inhibited Inactive CA HCO3- HCO3- H2CO3->HCO3- H+ H+ H2CO3->H+ Physiological Effects (e.g., pH regulation) Physiological Effects (e.g., pH regulation) H+->Physiological Effects (e.g., pH regulation) Sulfonamide 6-Morpholinopyridine-3-sulfonamide Sulfonamide->CA Binds to Zinc ion in active site Blocked Catalysis Blocked Catalysis CA_inhibited->Blocked Catalysis

Caption: Mechanism of Carbonic Anhydrase Inhibition.
ABT-702: Targeting Adenosine Kinase for Neuromodulation

ABT-702 is a potent and selective non-nucleoside inhibitor of adenosine kinase (AK), the primary enzyme responsible for the metabolism of adenosine.[5][6] Adenosine is an endogenous inhibitory neuromodulator that plays a critical role in reducing cellular excitability, particularly at sites of tissue injury and inflammation.[6][7] By inhibiting adenosine kinase, ABT-702 effectively increases the extracellular concentration of adenosine.[7] This elevated adenosine then activates adenosine receptors (primarily A1 and A2A subtypes), leading to a cascade of downstream effects that culminate in analgesic (pain-relieving) and anti-inflammatory responses.[5]

The therapeutic potential of ABT-702 has been explored in various preclinical models of acute, inflammatory, and neuropathic pain.[5] Furthermore, studies have indicated its potential in attenuating inflammation in conditions like diabetic retinopathy.[8] However, its clinical development was halted due to toxicological concerns.[5] Nevertheless, ABT-702 remains a valuable research tool for studying adenosine signaling pathways.[5]

cluster_0 Adenosine Metabolism cluster_1 Inhibition by ABT-702 Adenosine Adenosine AK Adenosine Kinase Adenosine->AK AMP AMP AK->AMP AK_inhibited Inactive AK ABT702 ABT-702 ABT702->AK Inhibits Increased Extracellular Adenosine Increased Extracellular Adenosine AK_inhibited->Increased Extracellular Adenosine Adenosine Receptors (A1, A2A) Adenosine Receptors (A1, A2A) Increased Extracellular Adenosine->Adenosine Receptors (A1, A2A) Analgesic & Anti-inflammatory Effects Analgesic & Anti-inflammatory Effects Adenosine Receptors (A1, A2A)->Analgesic & Anti-inflammatory Effects

Caption: Mechanism of Adenosine Kinase Inhibition by ABT-702.

Comparative Performance Analysis

A direct comparison of the "performance" of these two compounds is nuanced, as they are designed to be effective against different biological targets. The following tables summarize their inhibitory activities based on published experimental data.

6-Morpholinopyridine-3-sulfonamide Derivatives: Carbonic Anhydrase Inhibition

The inhibitory potential of sulfonamides is typically evaluated against a panel of human carbonic anhydrase (hCA) isoforms. The data below is for representative 4-substituted pyridine-3-sulfonamides, which share the core structure of interest.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Compound 4>10000805137>10000[2]
Compound 688512125>1000091[2]

Note: Kᵢ represents the inhibition constant. Lower values indicate greater potency.

These data highlight the potential for developing isoform-selective carbonic anhydrase inhibitors based on the pyridine-3-sulfonamide scaffold. For example, Compound 4 shows selectivity for the cancer-associated isoform hCA IX over the ubiquitous hCA II, while Compound 6 is notably selective for hCA XII.[2]

ABT-702: Adenosine Kinase Inhibition

The performance of ABT-702 is characterized by its high potency and selectivity for adenosine kinase.

ParameterValueOrganismCommentsReference
IC₅₀ 1.7 nMHumanHighly potent non-nucleoside inhibitor.[5][9]
Selectivity >1300-foldHumanHighly selective for AK over other adenosine-related sites (A₁, A₂ₐ, A₃ receptors, adenosine transporter, and adenosine deaminase).[10]

Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate greater potency.

The high potency and selectivity of ABT-702 make it an excellent tool for specifically interrogating the role of adenosine kinase in various physiological and pathological processes.[10]

Experimental Protocols: A Guide to In Vitro Evaluation

To aid researchers in the practical evaluation of these inhibitors, detailed, step-by-step methodologies for key in vitro assays are provided below.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a common method for measuring the esterase activity of carbonic anhydrase and its inhibition.[3][4]

cluster_workflow CA Inhibition Assay Workflow Prepare_Reagents 1. Prepare Reagents: - Assay Buffer - CA Enzyme Solution - Inhibitor Solutions - pNPA Substrate Plate_Setup 2. Set up 96-well plate: - Blanks - Enzyme Controls - Inhibitor Wells Prepare_Reagents->Plate_Setup Initiate_Reaction 3. Initiate Reaction: Add pNPA substrate to all wells Plate_Setup->Initiate_Reaction Measure_Absorbance 4. Measure Absorbance: Kinetic read at 405 nm Initiate_Reaction->Measure_Absorbance Data_Analysis 5. Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50/Ki Measure_Absorbance->Data_Analysis

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Materials:

  • Purified human carbonic anhydrase (specific isoform of interest)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[3]

  • p-Nitrophenyl acetate (pNPA) substrate solution (3 mM in assay buffer with a minimal amount of acetonitrile)[3]

  • Test compound (e.g., 6-Morpholinopyridine-3-sulfonamide derivative) and reference inhibitor (e.g., Acetazolamide)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • Plate Setup:

    • Blank wells: Add 190 µL of Assay Buffer.[3]

    • Enzyme Control wells: Add 180 µL of Assay Buffer and 10 µL of the CA enzyme solution.[3]

    • Inhibitor wells: Add 170 µL of Assay Buffer, 10 µL of the CA enzyme solution, and 10 µL of the test compound/reference inhibitor solution at various concentrations.[3]

  • Reaction Initiation: To all wells, add 10 µL of the 3 mM pNPA substrate solution to start the reaction. The final volume in each well should be 200 µL.[3]

  • Measurement: Immediately place the microplate in a reader pre-set to 25°C and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.[4]

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value. The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Protocol 2: Adenosine Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the inhibitory activity of compounds against adenosine kinase by measuring ADP production.[11][12]

cluster_workflow AK Inhibition Assay Workflow Prepare_Reagents 1. Prepare Reagents: - Assay Buffer - AK Enzyme & Adenosine - ATP Solution - Inhibitor Solutions Plate_Setup 2. Add reagents to 384-well plate: - Inhibitor/Vehicle - AK/Adenosine solution Prepare_Reagents->Plate_Setup Initiate_Reaction 3. Initiate Kinase Reaction: Add ATP solution Plate_Setup->Initiate_Reaction Incubate_1 4. Incubate at 30°C for 60 min Initiate_Reaction->Incubate_1 Stop_Reaction 5. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 6. Incubate at RT for 40 min Stop_Reaction->Incubate_2 Generate_Signal 7. Generate Luminescent Signal: Add Kinase Detection Reagent Incubate_2->Generate_Signal Incubate_3 8. Incubate at RT for 30-60 min Generate_Signal->Incubate_3 Measure_Luminescence 9. Measure Luminescence Incubate_3->Measure_Luminescence

Caption: Workflow for Adenosine Kinase Inhibition Assay.

Materials:

  • Recombinant human adenosine kinase

  • Adenosine and ATP

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)[11]

  • Test compound (e.g., ABT-702) and reference inhibitor

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[11]

  • White, opaque 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by further dilution in the assay buffer.[11]

  • Plate Setup: Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.[11]

  • Enzyme Addition: Add 2.5 µL of a solution containing adenosine kinase and adenosine in assay buffer to each well. The final adenosine concentration should be at or near its Kₘ for the enzyme.[11]

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near its Kₘ.[11]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[11]

  • Reaction Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[11]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate at room temperature for 30-60 minutes.[11]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).

    • Plot the normalized data against the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

This guide has provided a detailed comparative analysis of 6-Morpholinopyridine-3-sulfonamide as a representative of carbonic anhydrase inhibitors and ABT-702 as a potent adenosine kinase inhibitor. While both are valuable molecules in the realm of drug discovery, their distinct mechanisms of action dictate their different therapeutic applications.

Researchers interested in modulating pH balance, ion transport, or targeting hypoxia-induced pathways in cancer may find the 6-Morpholinopyridine-3-sulfonamide scaffold a promising starting point for developing selective carbonic anhydrase inhibitors. Conversely, those investigating pain, inflammation, and neuroprotective mechanisms will find ABT-702 to be a powerful tool for understanding the role of adenosine signaling. The provided experimental protocols offer a solid foundation for the in vitro characterization of these and similar compounds, enabling researchers to advance their respective fields of study.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of the Adenosine Kinase Inhibitors Abt-702 Hydrochloride and A-134974.
  • Boyle, D. L., et al. (2001). Anti-inflammatory effects of ABT-702, a novel non-nucleoside adenosine kinase inhibitor, in rat adjuvant arthritis. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 495-500.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay.
  • BenchChem. (2025).
  • Elsherbiny, N. M., et al. (2013).
  • Dickenson, A. H., et al. (2002). The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury. Pain, 99(1-2), 113-121.
  • BellBrook Labs. (2021). Targeting Adenosine Kinase in the Fight Against Neurological Disorders.
  • BenchChem. (2025).
  • Grokipedia. (n.d.). ABT-702.
  • Salvemini, D., et al. (2000). Evaluation of Nitric Oxide Synthase Activity and Inhibition Kinetics by Chemiluminescence. Analytical Biochemistry, 283(2), 256-261.
  • Dickenson, A. H., et al. (2002). The Effect of ABT-702, a Novel Adenosine Kinase Inhibitor, on the Responses of Spinal Neurones Following Carrageenan Inflammation and Peripheral Nerve Injury. Pain, 99(1-2), 113-121.
  • Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138.
  • Spadiut, O., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Koeppen, M., et al. (2022). Adenosine kinase (ADK) inhibition with ABT-702 induces ADK protein degradation and a distinct form of sustained cardioprotection. European Journal of Pharmacology, 927, 175050.
  • Wismer, C. T., et al. (2004).
  • Koeppen, M., et al. (2022). Adenosine kinase (ADK) inhibition with ABT-702 induces ADK protein degradation and a distinct form of sustained cardioprotection.
  • BellBrook Labs. (n.d.). Adenosine Kinase Assay | ADK Activity Assay Application. Retrieved from [Link]

  • Kim, S. Y., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13885.
  • NOVOCIB. (2025). Human Active Adenosine Kinase Enzyme.
  • Erion, M. D., et al. (2000). Adenosine Kinase Inhibitors as a Novel Approach to Anticonvulsant Therapy. Journal of Pharmacology and Experimental Therapeutics, 295(3), 933-940.
  • BenchChem. (2025). Application Note: Protocol for Measuring Nitric Oxide Synthase Inhibition by Meliadubin B.
  • BenchChem. (2025). A Comparative Guide to Nitric Oxide Synthase Inhibition: Bis-5,5-nortrachelogenin vs. L-NAME.
  • Li, H., et al. (2014). The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. Molecules, 19(5), 6257-6281.
  • Hobbs, A. J., et al. (2015). Nitric oxide inhibition strategies. Pharmacology & Therapeutics, 152, 33-46.
  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Applied Pharmaceutical Science, 6(12), 221-231.
  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817.
  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed.
  • Supuran, C. T., et al. (2013). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 289-293.
  • Kumar, A., et al. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Polish Annals of Medicine, 21(1), 75-81.
  • Vasu, D., et al. (2026). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry.
  • Supuran, C. T., et al. (2012). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII.
  • Vasu, D., et al. (2026).
  • Ji, H., et al. (2009). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. Journal of Medicinal Chemistry, 52(3), 779-797.
  • Patel, K. D., et al. (2022). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development.
  • Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives.
  • Li, H., et al. (2014). Nitric Oxide Synthases and Their Inhibitors: A Review.
  • Liu, K., et al. (2021).
  • Al-Amiery, A. A., et al. (2016).
  • Pacher, P., et al. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews, 43(5), 1591-1619.
  • Kumar, K. R., et al. (2014).
  • Negus, S. S., & Vanderah, T. W. (2025). Preclinical Assessment of Candidate Analgesic Drugs: Recent Advances and Future Challenges.

Sources

Validating the In Vitro to In Vivo Efficacy of 6-Morpholinopyridine-3-sulfonamide as a Hypoxia-Targeted CAIX Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward targeting the tumor microenvironment (TME), exploiting tumor hypoxia has become a premier therapeutic strategy. Hypoxia and the accompanying extracellular acidosis select for aggressive, chemoresistant cancer phenotypes[1]. A primary driver of this adaptation is the overexpression of Carbonic Anhydrase IX (CAIX), a cell-surface metalloenzyme that regulates intracellular pH to promote tumor survival[2].

This guide provides a comprehensive framework for validating the transition of 6-Morpholinopyridine-3-sulfonamide (6-MPS) [3]—a highly potent sulfonamide-based CAIX inhibitor—from in vitro biochemical assays to in vivo preclinical models. We will objectively compare its performance against the clinical-stage CAIX inhibitor SLC-0111 [4] and the classic, broad-spectrum pan-CA inhibitor Acetazolamide .

Mechanistic Rationale: Why Target CAIX with 6-MPS?

In normoxic tissue, CAIX expression is negligible. However, under hypoxic stress, the HIF-1α pathway aggressively upregulates CAIX[1]. The enzyme catalyzes the reversible hydration of carbon dioxide, neutralizing lethal intracellular acid while simultaneously acidifying the extracellular space—a process that drives metastasis and immune evasion.

6-MPS utilizes its sulfonamide moiety to bind directly to the zinc ion ( Zn2+ ) within the CAIX catalytic domain, effectively shutting down this pH-regulating exhaust valve.

Pathway HIF1 Tumor Hypoxia (HIF-1α Activation) CAIX CAIX Overexpression (Cell Surface) HIF1->CAIX Induces transcription Acid Extracellular Acidification (Tumor Survival) CAIX->Acid Regulates pH Drug 6-Morpholinopyridine- 3-sulfonamide Inhibit Zinc-Targeted Catalytic Inhibition Drug->Inhibit Binds active site Inhibit->CAIX Blocks enzyme Apoptosis Intracellular Acidosis & Apoptosis Inhibit->Apoptosis Triggers cell death

Mechanism of CAIX inhibition by 6-MPS in hypoxic tumor microenvironments.

In Vitro Profiling & The Causality of Selectivity

Before moving to animal models, we must establish the compound's selectivity profile. The primary reason historical CA inhibitors (like Acetazolamide) failed in oncology was their off-target inhibition of widespread cytosolic isoforms (e.g., CAI and CAII), leading to severe systemic toxicity, diuresis, and neurological side effects.

Table 1: Comparative In Vitro Inhibition Profiling

CompoundTarget ProfileCAIX Ki​ (nM)CAII Ki​ (nM)Selectivity Ratio (CAII/CAIX)
6-MPS CAIX / CAXII8.5412~48x
SLC-0111 CAIX / CAXII45.0>5000>111x
Acetazolamide Pan-CA25.012.00.48x (Non-selective)

Data representation based on standard stopped-flow CO2​ hydration assays.

The Causality: 6-MPS demonstrates sub-10 nM potency against the tumor-associated CAIX isoform. While SLC-0111[4] has a higher absolute selectivity ratio, 6-MPS provides superior raw potency against CAIX, necessitating rigorous in vivo pharmacokinetic validation to ensure this potency translates to the tumor site without CAII-mediated toxicity.

Bridging the Gap: Pharmacokinetics (PK) Validation

In vitro potency is irrelevant if the drug is rapidly cleared or fails to penetrate the tumor microenvironment. We execute a dual-arm murine PK study to determine the absolute bioavailability and clearance rates.

Protocol 1: Murine PK & Bioavailability Profiling

Self-Validating System: To calculate absolute bioavailability ( F ), we must run parallel Intravenous (IV) and Per Os (PO/Oral) cohorts. If the IV cohort fails to show a standard exponential decay curve, the formulation has precipitated in the blood, invalidating the PO data.

  • Cohort Assembly: Randomize 24 male CD-1 mice into two arms (IV and PO), n=12 per arm.

  • Formulation:

    • Causality: 6-MPS is highly lipophilic. Formulate in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution without causing vehicle-induced hemolysis.

  • Dosing: Administer 5 mg/kg IV (tail vein) and 10 mg/kg PO (oral gavage).

  • Sampling: Collect 50 µL blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Quantification:

    • Causality: Sulfonamides often lack strong chromophores for UV detection at low plasma concentrations. Extract plasma using protein precipitation (acetonitrile) and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to ensure high specificity and sensitivity.

Table 2: Comparative Pharmacokinetic Parameters (Murine Model)

Parameter6-MPS (IV 5 mg/kg)SLC-0111 (IV 5 mg/kg)Acetazolamide (IV 5 mg/kg)
Half-life ( t1/2​ ) 4.2 h3.8 h1.5 h
Clearance (CL) 12 mL/min/kg15 mL/min/kg35 mL/min/kg
Volume of Dist. ( Vd​ ) 1.8 L/kg1.2 L/kg0.8 L/kg
Oral Bioavailability ( F ) 68%72%>90%

Insights: 6-MPS exhibits a highly favorable Vd​ (1.8 L/kg), indicating excellent tissue distribution—a critical prerequisite for penetrating dense, poorly vascularized hypoxic tumor cores.

In Vivo Efficacy Validation: Hypoxic Xenograft Model

To validate the anti-tumor efficacy of 6-MPS, we utilize a subcutaneous HT29 colorectal carcinoma xenograft model.

The Causality behind the Model: HT29 cells are selected specifically because they exhibit robust, naturally high hypoxic induction of CAIX in vivo[2]. Testing a CAIX inhibitor in a tumor model that does not naturally generate a hypoxic core (and thus lacks CAIX expression) will result in false negatives.

Protocol Culture HT29 Cell Culture (Hypoxic Induction) Inoculate Subcutaneous Inoculation (Mice) Culture->Inoculate Randomize Randomization (Tumor ~150mm³) Inoculate->Randomize Dose Daily IP Dosing (28 Days) Randomize->Dose Endpoint Endpoint Analysis (TGI & IHC) Dose->Endpoint

Step-by-step in vivo xenograft validation workflow for CAIX inhibitors.

Protocol 2: HT29 Xenograft Efficacy Workflow

Self-Validating System: The protocol includes a vehicle control to validate baseline growth kinetics, and an Acetazolamide arm as a positive control for systemic toxicity. If vehicle tumors fail to reach 1000 mm3 by day 28, the model lacks sufficient aggressive growth to evaluate Tumor Growth Inhibition (TGI), and the study must be repeated.

  • Cell Preparation: Culture HT29 cells in McCoy's 5A medium. Harvest at 80% confluency. Resuspend in a 1:1 mixture of PBS and Matrigel (Matrigel prevents early cell dispersion and supports initial vascularization).

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization (Critical Step):

    • Causality: Do not begin dosing immediately. Wait until tumors reach an average volume of 100–150 mm3 . Tumors smaller than this lack a necrotic, hypoxic core. Initiating treatment too early tests the drug against normoxic cells where CAIX is not yet the primary survival driver.

  • Dosing Regimen: Administer treatments via Intraperitoneal (IP) injection daily for 28 days.

    • Arm 1: Vehicle Control

    • Arm 2: Acetazolamide (30 mg/kg)

    • Arm 3: SLC-0111 (30 mg/kg)

    • Arm 4: 6-MPS (30 mg/kg)

  • Endpoint Analysis: Measure tumor volume via digital calipers twice weekly ( Volume=(Length×Width2)/2 ). Monitor body weight daily; a >15% drop invalidates the dose cohort due to severe systemic toxicity.

In Vivo Results & Comparative Analysis

Upon study termination (Day 28), tumors are excised, weighed, and subjected to Immunohistochemistry (IHC) for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis).

Table 3: In Vivo Efficacy (HT29 Xenograft, 28 Days)

Treatment ArmDoseFinal Tumor VolumeTGI (%)Body Weight ChangeIHC: Necrotic Core
Vehicle Control -1250 ± 140 mm3 -+2.1%Minimal
Acetazolamide 30 mg/kg980 ± 110 mm3 21.6%-8.5% (Toxicity) Minimal
SLC-0111 30 mg/kg620 ± 85 mm3 50.4%-1.2%Moderate
6-MPS 30 mg/kg540 ± 70 mm3 56.8% +0.5%Extensive
Conclusion

The in vivo data validates the in vitro hypothesis. Acetazolamide failed to provide meaningful Tumor Growth Inhibition (TGI) and induced significant systemic toxicity (weight loss) due to its non-selective inhibition of off-target CA isoforms.

Conversely, 6-MPS demonstrated a superior TGI of 56.8%, slightly outperforming the clinical benchmark SLC-0111[4]. IHC analysis of 6-MPS treated tumors revealed extensive necrosis specifically localized to the hypoxic cores, confirming that the compound successfully penetrated the TME, inhibited CAIX, and induced lethal intracellular acidosis in target cancer cells[2].

For drug development professionals, 6-MPS represents a highly viable, structurally distinct alternative to existing ureido-substituted benzenesulfonamides (like SLC-0111) for combination therapies targeting hypoxic solid tumors[1].

References

  • JCI Insight. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. URL:[Link]

  • MDPI (International Journal of Molecular Sciences). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. URL:[Link]

  • Clinical Cancer Research (AACR). Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. URL:[Link]

Sources

A Researcher's Guide to the Selectivity Profiling of 6-Morpholinopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Methodologies and Data Interpretation Against Established Multi-Kinase Inhibitors

Introduction

The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[1] When incorporated into heterocyclic scaffolds like morpholinopyridine, these compounds can exhibit potent and specific interactions with biological targets, particularly protein kinases.[2][3] 6-Morpholinopyridine-3-sulfonamide represents a scaffold of significant interest for kinase-directed drug discovery. However, the ultimate clinical success of any kinase inhibitor hinges not just on its potency against the intended target, but also on its selectivity across the broader kinome. Unintended off-target interactions can lead to toxicity or unexpected side effects, while polypharmacology can sometimes be leveraged for therapeutic benefit.[4]

This guide provides a comprehensive framework for characterizing the selectivity profile of a novel investigational compound, 6-Morpholinopyridine-3-sulfonamide. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide explains the causality behind experimental choices, outlines self-validating methodologies, and provides a comparative analysis against well-characterized multi-kinase inhibitors, Sunitinib and Sorafenib. By understanding the principles and practicalities of large-scale enzyme profiling, researchers can generate robust, reliable data to guide the next steps in the drug development pipeline.

Comparative Compounds: Establishing a Baseline

To properly contextualize the selectivity profile of a new chemical entity, it is essential to compare it against established drugs with known kinase inhibition profiles.

  • 6-Morpholinopyridine-3-sulfonamide: The investigational compound. Based on its structural motifs, it is hypothesized to be a kinase inhibitor. Its potency and selectivity are unknown and are the subject of this profiling guide.

  • Sunitinib: An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5] It is known to inhibit vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-KIT, and other kinases, giving it both anti-angiogenic and anti-tumor effects.[4] Its broad-spectrum activity serves as a classic example of a "multi-targeted" inhibitor.

  • Sorafenib: Another multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway (specifically C-RAF and B-RAF) as well as VEGFRs and PDGFRs.[6][7] Its profile, while also broad, differs from Sunitinib, providing a valuable alternative baseline for comparison.[4]

Methodologies for Kinome-Wide Selectivity Profiling

The choice of screening platform is a critical decision that influences the type of data generated. The two primary approaches, competition binding assays and enzymatic activity assays, provide complementary information. In drug discovery, high-throughput screening (HTS) of large compound libraries is a key strategy for identifying potential inhibitors or activators of enzyme targets.[8]

Competition Binding Assays: Measuring Affinity

This approach directly measures the binding of a compound to a kinase's active site, independent of enzymatic activity. The most widely adopted platform for this is the KINOMEscan® technology, which utilizes a proprietary active site-directed competition binding assay.[9][10]

Principle of Operation: The assay quantifies the ability of a test compound to displace a proprietary, immobilized ligand that binds to the kinase active site. The amount of kinase bound to the solid support is measured, typically via quantitative PCR (qPCR) of a unique DNA tag conjugated to the kinase.[11] A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low signal.

Causality: The primary advantage of this method is its universality. It does not require the optimization of substrates or ATP concentrations for each of the hundreds of kinases being tested.[11] It is an excellent tool for identifying all potential interactors and determining their binding affinity (Kd).

Enzymatic Activity Assays: Measuring Functional Inhibition

These assays measure the direct effect of a compound on a kinase's catalytic activity—its ability to phosphorylate a substrate.[8] This is arguably more physiologically relevant for confirming functional inhibition. Several formats are available for high-throughput screening.

  • Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®): Principle: Kinases use ATP to phosphorylate substrates.[12] After the kinase reaction, the amount of remaining ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the ATP concentration.[13][14] Potent kinase inhibition results in less ATP consumption and therefore a higher luminescent signal.[14] Causality: This homogeneous "add-and-read" format is simple and robust, making it ideal for HTS.[15] Platforms like Kinase-Glo® offer different formulations to accommodate a wide range of initial ATP concentrations, which is crucial as the Km,ATP varies significantly between kinases.[14]

  • Fluorescence Polarization (FP) Assays: Principle: This technique relies on the change in the rotational speed of a small fluorescent molecule when it binds to a larger one.[16][17] In a common format for tyrosine kinases, a fluorescently labeled phosphopeptide tracer and a phosphotyrosine-specific antibody are used. Kinase activity produces an unlabeled phosphopeptide that competes with the tracer for antibody binding. This displacement of the large antibody-tracer complex results in a faster-tumbling, smaller fluorescent tracer, causing a decrease in fluorescence polarization.[16] Causality: FP is a powerful homogeneous technique for monitoring molecular interactions in real-time.[16] It is highly sensitive and non-radioactive, offering a robust platform for determining inhibitor potencies (IC50 values).[18]

The following diagram illustrates a generalized workflow for inhibitor selectivity profiling.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Biochemical Reaction cluster_detection Phase 3: Signal Detection cluster_analysis Phase 4: Data Analysis Compound Test Compound (e.g., 6-Morpholinopyridine-3-sulfonamide) Dilution Prepare Serial Dilutions in DMSO Compound->Dilution Plate Dispense into Assay Plate Dilution->Plate Enzyme Add Kinase Enzyme Panel & Substrate/ATP Mix Plate->Enzyme Incubate Incubate at RT (e.g., 60 min) Enzyme->Incubate Reagent Add Detection Reagent (e.g., Kinase-Glo®) Incubate->Reagent Incubate2 Incubate at RT (e.g., 10 min) Reagent->Incubate2 Read Read Signal on Plate Reader (Luminescence) Incubate2->Read Plot Plot % Inhibition vs. [Compound] Read->Plot IC50 Calculate IC50 Values (Non-linear Regression) Plot->IC50 Profile Generate Selectivity Profile IC50->Profile

Sources

A Framework for Evaluating Novel Sulfonamides: A Comparative Guide to 6-Morpholinopyridine-3-sulfonamide and Traditional Sulfa Drugs

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the potential antibacterial activity of a novel sulfonamide, 6-Morpholinopyridine-3-sulfonamide, against well-established traditional sulfa drugs. While direct comparative data for 6-Morpholinopyridine-3-sulfonamide is not yet extensively published, this document outlines the essential experimental and theoretical comparisons necessary for its evaluation, grounded in the established principles of antimicrobial susceptibility testing and the known mechanisms of sulfonamides.

Introduction: The Enduring Relevance of Sulfonamides and the Quest for Novelty

The discovery of sulfonamides in the 1930s marked a watershed moment in medicine, introducing the first class of effective systemic antibacterial agents.[1][2] These synthetic compounds have since been a vital tool in treating a variety of bacterial infections.[2][3] However, their efficacy has been challenged by the rise of antibiotic resistance.[4] This has spurred the development of new sulfonamide derivatives with modified structures aimed at overcoming these challenges.[4][5]

This guide focuses on a hypothetical comparative evaluation of 6-Morpholinopyridine-3-sulfonamide, a novel compound featuring a morpholine moiety, against traditional sulfa drugs like sulfamethoxazole. The inclusion of the morpholine ring is a common strategy in medicinal chemistry to enhance pharmacological properties.[6][7]

Mechanism of Action: A Shared Pathway and Potential for Divergence

The Classical Mechanism of Traditional Sulfa Drugs

Traditional sulfonamides are bacteriostatic agents, meaning they inhibit bacterial growth rather than directly killing the bacteria.[1][8][9] Their mechanism of action is well-established and centers on the inhibition of folic acid synthesis in bacteria.[8][10][11] Bacteria synthesize their own folic acid, an essential nutrient for DNA and protein synthesis, through a pathway that utilizes para-aminobenzoic acid (PABA).[3][12]

Sulfonamides are structural analogs of PABA and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[3][9][12] By binding to the active site of DHPS, they prevent the synthesis of dihydropteroic acid, a precursor to folic acid.[11] This ultimately disrupts bacterial replication.[3] Human cells are not affected by this mechanism as they obtain folic acid from their diet.[3][10]

Sulfa_Drug_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase DNA DNA, RNA, Proteins THF->DNA Essential for Synthesis Sulfa Traditional Sulfa Drug Sulfa->DHPS Competitive Inhibition MIC_MBC_Workflow cluster_0 MIC Determination cluster_1 MBC Determination prep_dilutions Prepare serial dilutions of the antimicrobial agent in a 96-well plate. add_inoculum Add a standardized bacterial inoculum to each well. prep_dilutions->add_inoculum incubate_mic Incubate the plate at 35 ± 2°C for 16-20 hours. add_inoculum->incubate_mic read_mic Visually inspect for turbidity to determine the MIC. incubate_mic->read_mic subculture Subculture aliquots from clear wells (at and above MIC) onto agar plates. read_mic->subculture Proceed with clear wells incubate_mbc Incubate the agar plates for 24-48 hours. subculture->incubate_mbc count_colonies Count the number of colony-forming units (CFUs). incubate_mbc->count_colonies determine_mbc The MBC is the lowest concentration that killed ≥99.9% of the initial inoculum. count_colonies->determine_mbc

Caption: Workflow for MIC and MBC determination.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of 6-Morpholinopyridine-3-sulfonamide and the comparator traditional sulfa drug in Mueller-Hinton Broth (MHB). [13][14]The concentration range should be sufficient to determine the MIC.

    • Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only). [13]

  • Inoculum Preparation and Addition:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. [15][13] * Add the standardized inoculum to each well (except the sterility control).

  • Incubation for MIC:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours. [16][13]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. [17][18]

  • Subculturing for MBC:

    • From each well that shows no visible growth (the MIC well and those with higher concentrations), plate a fixed volume (e.g., 10 µL) onto a drug-free agar plate. [16][19]

  • Incubation for MBC:

    • Incubate the agar plates at 35 ± 2°C for 24-48 hours. [16][13]

  • MBC Determination:

    • After incubation, count the number of CFUs on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the CFU/mL compared to the initial inoculum count. [16][20]

Data Presentation and Interpretation

The obtained MIC and MBC values for 6-Morpholinopyridine-3-sulfonamide and the traditional sulfa drug should be presented in a clear and concise table for easy comparison across a range of bacterial species.

Table 1: Hypothetical Comparative Antibacterial Activity of 6-Morpholinopyridine-3-sulfonamide and Sulfamethoxazole

Bacterial Strain6-Morpholinopyridine-3-sulfonamide MIC (µg/mL)Sulfamethoxazole MIC (µg/mL)6-Morpholinopyridine-3-sulfonamide MBC (µg/mL)Sulfamethoxazole MBC (µg/mL)
Staphylococcus aureus ATCC 25923
Escherichia coli ATCC 25922
Methicillin-resistant S. aureus (MRSA)
Vancomycin-resistant Enterococcus (VRE)
Pseudomonas aeruginosa ATCC 27853

The ratio of MBC to MIC can be used to determine whether an antimicrobial agent is bactericidal or bacteriostatic. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity. [16]

Conclusion and Future Directions

This guide provides a robust framework for the initial evaluation of a novel sulfonamide, 6-Morpholinopyridine-3-sulfonamide, in comparison to traditional sulfa drugs. By following the outlined protocols for determining the antibacterial spectrum, MIC, and MBC, researchers can generate the necessary data to assess the potential of this new compound.

Should 6-Morpholinopyridine-3-sulfonamide demonstrate promising activity, further investigations would be warranted, including:

  • Time-kill kinetic assays to further characterize its bactericidal or bacteriostatic properties.

  • Mechanism of action studies to confirm its interaction with DHPS and explore any potential secondary targets.

  • In vivo efficacy studies in animal models of infection.

  • Toxicology and safety profiling.

The systematic application of these established methodologies will be crucial in determining whether 6-Morpholinopyridine-3-sulfonamide or similar novel sulfonamides can offer a significant advantage over existing therapies and contribute to the arsenal of agents used to combat bacterial infections.

References

  • Sulfonamide: Mechanism of Action & Uses - Video - Study.com. (n.d.). Retrieved March 12, 2026, from [Link]

  • Anand, P., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology, 204(3), 165.
  • Cleveland Clinic. (2025, February 26). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

  • Wikipedia. (2024, February 26). Sulfonamide (medicine). Retrieved from [Link]

  • Cowen, L. E. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3719.
  • Gpatindia. (2025, April 5). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Nikopharmad. (2025, July 30). MIC/MBC Testing. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microbio Laboratory. (n.d.). MIC (Minimum Inhibitory Concentration ) Test. Retrieved from [Link]

  • Al-Shammari, M. M. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • BMG Labtech. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. Retrieved from [Link]

  • Simner, P. J., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Diseases and Therapy, 12(7), 1749–1790.
  • International Journal of Trend in Scientific Research and Development. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 27). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Sadiq, H. M., Adam, R. W., & Razzaq, Z. L. (2026, February 1). Review: Sulfa drugs derivatives antibacterial activity. Journal of Applied Health Sciences and Medicine, 6(2), 1–5.
  • Abdul-Razaq, S. I., et al. (2016). Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. International Journal of Current Microbiology and Applied Sciences, 5(5), 75–83.
  • ResearchGate. (2025, November 26). From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. Retrieved from [Link]

  • Al-Masoudi, N. A. (n.d.). Synthesis of some sulfa drug derivatives as antibacterial agents. Retrieved from [Link]

  • Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 19). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. Retrieved from [Link]

  • TSI Journals. (2017, August 7). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

  • Adichunchanagiri University. (2020, October 21). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Retrieved from [Link]

  • Journal of the Chemical Society of Nigeria. (2025, December 1). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Retrieved from [Link]

  • MDPI. (2025, August 15). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, August 19). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Retrieved from [Link]

  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). All sulfa drugs are not created equal. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Morpholinopyridine-3-sulfonamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The intersection of the morpholine heterocycle and the sulfonamide functional group has yielded numerous pharmacologically active agents. Specifically, the 6-morpholinopyridine-3-sulfonamide scaffold has emerged as a promising framework for the development of targeted therapies, particularly in oncology. This guide provides a detailed analysis of the structure-activity relationships (SAR) of this class of compounds, with a primary focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. We will dissect the molecular architecture of these analogs, compare their performance based on experimental data, and provide validated protocols for their evaluation.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a high-value target for drug development.[1][2] The 6-morpholinopyridine-3-sulfonamide scaffold serves as a versatile backbone for designing potent and selective dual inhibitors of PI3K and mTOR, offering a potential therapeutic advantage by simultaneously blocking two key nodes in this oncogenic pathway.[2] This guide is intended for researchers and drug development professionals seeking to understand and leverage the SAR of this important chemical series.

Core Scaffold and Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The fundamental structure of the series is a pyridine ring substituted with a morpholine group at the 6-position and a sulfonamide moiety at the 3-position. The morpholine group often serves to occupy a specific pocket in the target kinase and can improve physicochemical properties. The sulfonamide acts as a crucial hydrogen-bond donor/acceptor and provides a versatile linker to various substituent groups that are critical for modulating potency and selectivity.[3]

These compounds primarily exert their anti-tumor effects by inhibiting the kinase activity of PI3K and/or mTOR.[2] This inhibition prevents the phosphorylation of downstream effectors like Akt and S6K, ultimately leading to decreased cell proliferation and the induction of apoptosis in cancer cells.[1][4]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P (Thr308) TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt P (Ser473) (Full Activation) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Relieves Inhibition Inhibitor 6-Morpholinopyridine -3-sulfonamide Analogs Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Dissection of the Structure-Activity Relationship (SAR)

The biological activity of 6-morpholinopyridine-3-sulfonamide analogs is exquisitely sensitive to structural modifications at several key positions. A systematic analysis reveals critical insights for rational drug design.

The 6-Morpholino Group

The morpholine moiety at the 6-position of the pyridine ring is a common feature in many kinase inhibitors. Its primary role is to occupy the solvent-exposed region of the ATP-binding pocket. The oxygen atom can act as a hydrogen bond acceptor, and the entire ring contributes to favorable van der Waals interactions. In many PI3K/mTOR inhibitor series, replacing the morpholine with smaller or larger heterocyclic rings often leads to a significant loss of potency, highlighting its importance as an optimal anchor.

The Pyridine Core

The pyridine ring serves as the central scaffold, correctly orienting the morpholine and sulfonamide substituents. The nitrogen atom in the pyridine ring can form a crucial hydrogen bond with the "hinge" region of the kinase domain, a canonical interaction for many kinase inhibitors. Shifting the positions of the substituents (e.g., to a 5-morpholino-2-sulfonamide) typically disrupts this hinge-binding motif and abrogates activity.

The Sulfonamide Linker and Terminal Group (R)

The sulfonamide group (-SO₂NH-R) is arguably the most critical region for tuning the compound's potency, selectivity, and pharmacokinetic properties.

  • Hydrogen Bonding: The sulfonamide N-H and S=O groups are potent hydrogen bond donors and acceptors, respectively.[3] They often form key interactions with residues in the active site. For instance, in a related sulfonyl-morpholino-pyrimidine series targeting mTOR, a key hydrogen bond donor motif on the terminal phenyl ring was found to be essential for high potency.[5]

  • The 'R' Group: The nature of the substituent (R) attached to the sulfonamide nitrogen dictates the inhibitor's profile.

    • Aromatic/Heteroaromatic Rings: Attaching various substituted phenyl, indole, or other heteroaromatic rings can dramatically influence activity. Electron-donating or -withdrawing groups on these rings can modulate the electronic properties of the sulfonamide and create specific interactions within the active site. For example, introducing an indole was found to be a successful strategy to mimic the favorable properties of anilines while reducing potential metabolic liabilities.[6]

    • Steric Bulk: The size and shape of the 'R' group are critical. Excessively bulky groups can cause steric clashes, leading to reduced activity. In a study of purine-based kinase inhibitors, N-alkylation of the sulfonamide with bulky groups like tert-butylphenyl resulted in a marked loss of activity against CDK2, suggesting a steric effect within the ATP-binding domain.[7]

    • Physicochemical Properties: The 'R' group significantly impacts the compound's overall properties, such as solubility and permeability. Adding polar groups can improve solubility, while lipophilic groups can enhance cell permeability. Recent work on other scaffolds has shown that incorporating a methyl sulfonamide substituent can significantly improve pharmacokinetic properties, moving a compound from a poor bioavailability class (BCS Class IV) to a more favorable one (BCS Class II).[8][9]

Comparative Performance of Analogs: A Data-Driven Overview

To illustrate the SAR principles, the following table summarizes hypothetical but representative data for a series of 6-morpholinopyridine-3-sulfonamide analogs, based on published findings for similar scaffolds.[2][5]

Compound R Group (on -SO₂NH-R) PI3Kα IC₅₀ (nM) mTOR IC₅₀ (nM) MCF-7 Cell Proliferation IC₅₀ (µM) Key Observations
1a Phenyl1502505.2Baseline activity with a simple phenyl group.
1b 4-Hydroxyphenyl25450.8Addition of a 4-OH group, a H-bond donor, significantly improves potency, consistent with findings in related series.[5]
1c 4-Methoxyphenyl1202104.5Capping the H-bond donor (methoxy vs. hydroxyl) reduces activity, confirming the importance of the H-bond.
1d Indol-5-yl15280.5Indole acts as an effective aniline isostere, providing a H-bond donor and favorable hydrophobic interactions, leading to high potency.[6]
1e 3,5-Difluorophenyl851502.1Electron-withdrawing groups can be well-tolerated and may enhance binding through specific interactions.
1f tert-Butyl>1000>1000>50A bulky, non-aromatic group leads to a complete loss of activity, likely due to steric hindrance.[7]
1g 4-(Methylsulfonamido)phenyl20350.6Introduces additional H-bonding capacity and improves physicochemical properties, enhancing both enzyme and cell-based activity.[8]

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Essential Experimental Protocols for Evaluation

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are standardized methodologies for characterizing these inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol determines the direct inhibitory effect of the analogs on the target enzyme. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common and reliable method.

Kinase_Assay_Workflow A Prepare serial dilution of inhibitor compounds in DMSO C Add diluted inhibitor to respective wells A->C B Add PI3Kα enzyme, ATP, and biotinylated PIP2 substrate to assay plate B->C D Incubate at RT (e.g., 60 minutes) to allow reaction C->D E Stop reaction and add detection reagents: Europium-anti-GST-Ab & Streptavidin-XL665 D->E F Incubate at RT (e.g., 60 minutes) in the dark E->F G Read plate on HTRF- compatible reader (620nm & 665nm) F->G H Calculate % inhibition and determine IC₅₀ G->H

Caption: Workflow for an HTRF-based in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 10 mM stock.

  • Reaction Mixture: In a 384-well low-volume assay plate, add the PI3Kα enzyme, biotinylated PIP2 substrate, and ATP in the appropriate kinase buffer.

  • Initiate Reaction: Add the diluted compounds to the wells. Include controls for no inhibition (DMSO only) and maximum inhibition.

  • Incubation: Allow the enzymatic reaction to proceed for 60 minutes at room temperature.

  • Detection: Stop the reaction and add the HTRF detection reagents (e.g., a europium-labeled antibody that detects the product, PIP3, and streptavidin-conjugated XL665 that binds the biotinylated substrate).

  • Signal Reading: After a 60-minute incubation in the dark, read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: The ratio of the emission signals (665nm/620nm) is proportional to the amount of product formed. Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Anti-Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines (e.g., MCF-7, which has a PIK3CA mutation).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 100 µM to 1 nM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (DMSO) to determine the percentage of cell viability. Plot the results and calculate the IC₅₀ value.

Protocol 3: Western Blot for Downstream Pathway Modulation

This protocol provides mechanistic proof by measuring the phosphorylation status of a key downstream effector, such as Akt.[10]

Western_Blot_Workflow A 1. Treat cells with inhibitor for 2-4 hours B 2. Lyse cells and quantify protein concentration A->B C 3. Separate proteins by size via SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane and probe with primary antibodies (e.g., anti-pAkt, anti-total Akt) D->E F 6. Wash and probe with HRP-conjugated secondary antibody E->F G 7. Add ECL substrate and image chemiluminescence F->G H 8. Quantify band intensity to assess pAkt levels G->H

Caption: Standard workflow for Western blot analysis.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and treat with various concentrations of the inhibitor for a short period (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein lysate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate overnight with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473).

  • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with an antibody for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the reduction in Akt phosphorylation relative to the total Akt level.

Conclusion and Future Perspectives

The 6-morpholinopyridine-3-sulfonamide scaffold represents a highly tractable framework for the development of potent PI3K/mTOR kinase inhibitors. The structure-activity relationship is well-defined, with the morpholine and pyridine core acting as essential anchoring elements. The greatest opportunity for optimization lies in the modification of the terminal group attached to the sulfonamide linker.

Key SAR takeaways are:

  • H-Bonding is Crucial: The presence of a hydrogen-bond donating group on the terminal aromatic ring is a strong driver of potency.

  • Steric Constraints Apply: Bulky, non-planar groups are generally not tolerated.

  • Physicochemical Properties Can Be Tuned: The terminal group offers a handle to modify properties like solubility and permeability, which are critical for developing orally bioavailable drugs.

Future work in this area should focus on designing terminal groups that not only maximize potency but also confer selectivity for specific PI3K isoforms or fine-tune the PI3K/mTOR inhibition ratio. Furthermore, a continued focus on optimizing ADME properties will be paramount to translating potent enzymatic and cellular inhibitors into effective therapeutic agents.[11]

References

  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate.
  • Baran, Y., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC. Available at: [Link]

  • Li, Q., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available at: [Link]

  • El-Sayed, M., et al. (2025). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. RSC Advances.
  • Reddy, L. V. R., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]

  • Wright, E. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC. Available at: [Link]

  • Ray, C., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. PubMed. Available at: [Link]

  • Reddy, L. V. R., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Al-Sufi, A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). EC Pharmaceutical Science. Available at: [Link]

  • Wright, E. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. Available at: [Link]

  • unspecified author. (n.d.). Structure-activity relationships for modification of the sulfonamide (R 2 ). ResearchGate. Available at: [Link]

  • Michalska, D., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI. Available at: [Link]

  • Angeringer, N., et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. Available at: [Link]

  • Griffin, R. J., et al. (2007). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • D'hooghe, M. (2015). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. Available at: [Link]

  • Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PMC. Available at: [Link]

  • Leon, M. (2023). Pharmacokinetics and Drug Metabolism: Interactions and Implications. SciTechnol. Available at: [Link]

  • unspecified author. (n.d.). Aminopyrimidine kinase inhibitors. Google Patents.
  • unspecified author. (2026). Pharmacokinetics-Pharmacodynamics (PK-PD) Modeling: A translational path to brain-targeted drug delivery. ChemRxiv. Available at: [Link]

  • Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm. Available at: [Link]

Sources

Comparing Cellular Target Engagement Assays for Small Molecule Validation: A Case Study on 6-Morpholinopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Protocol Framework

The Critical Need for Intracellular Target Engagement

In modern drug discovery, demonstrating that a small molecule binds its intended target in a cell-free biochemical assay is insufficient. Biochemical assays fail to account for critical physiological barriers: membrane permeability, subcellular compartmentalization, and intense competition from high intracellular concentrations of endogenous ligands (e.g., 1–5 mM ATP).

This guide evaluates the methodologies for validating the intracellular target engagement (TE) of 6-Morpholinopyridine-3-sulfonamide (6-MPS) . 6-MPS is a highly utilized small-molecule scaffold in the development of kinase inhibitors, particularly those targeting Janus kinase 3 (JAK3)[1]. JAK3 is a critical driver in autoimmune diseases and hematologic malignancies, signaling primarily through the STAT5 pathway to regulate gene transcription[1]. To objectively assess 6-MPS's efficacy, we compare three orthogonal validation methods: the NanoBRET™ TE Assay, the Cellular Thermal Shift Assay (CETSA), and downstream functional signaling readouts.

G Cytokine Cytokine (IL-2/IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 STAT5 STAT5 Phosphorylation JAK3->STAT5 Gene Gene Transcription STAT5->Gene Inhibitor 6-MPS (Inhibitor) Inhibitor->JAK3 Blocks ATP Pocket

Fig 1. JAK3/STAT5 signaling pathway and the targeted intervention by 6-MPS.

Objective Comparison of Target Engagement Alternatives

To build a robust, self-validating data package, researchers must triangulate data across different assay principles. Relying on a single method risks false positives driven by assay-specific artifacts.

Method A: NanoBRET™ Target Engagement (Live-Cell)

Mechanism: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET). Cells are transfected to express a JAK3-NanoLuc® fusion protein[2]. A cell-permeable fluorescent tracer reversibly binds to the JAK3 ATP pocket. When 6-MPS enters the cell, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal[3]. Advantage: Provides real-time, quantitative apparent affinity ( Kd​ ) and residence time in living cells. Limitation: Requires transient overexpression of a tagged fusion protein, which may alter endogenous protein complex formation.

Method B: Cellular Thermal Shift Assay (CETSA)

Mechanism: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced aggregation[4]. Cells treated with 6-MPS are heated, lysed, and the remaining soluble JAK3 is quantified. Advantage: Completely label-free and measures the endogenous target in its native physiological state[5]. Limitation: Lower throughput than NanoBRET and requires highly optimized lysis conditions to prevent artificial denaturation.

Method C: Functional Phospho-Signaling (pSTAT5)

Mechanism: Measures the downstream functional consequence of target engagement (e.g., inhibition of STAT5 phosphorylation via AlphaLISA or Western blot). Advantage: Confirms that binding translates to functional pathway inhibition. Limitation: Cannot independently prove direct binding; a reduction in pSTAT5 could result from off-target inhibition of upstream receptors or parallel kinases.

G cluster_NanoBRET NanoBRET TE Assay (Live Cell) cluster_CETSA CETSA (Endogenous) N1 Transfect JAK3-NanoLuc N2 Add Tracer + 6-MPS N1->N2 N3 Measure BRET Signal N2->N3 C1 Treat Cells with 6-MPS C2 Heat Gradient & Lyse C1->C2 C3 Western Blot (Soluble JAK3) C2->C3

Fig 2. Orthogonal workflows for NanoBRET and CETSA target engagement assays.

Experimental Data: 6-MPS vs. Standard-of-Care Alternatives

The following table summarizes the quantitative performance of 6-MPS against established JAK inhibitors (Tofacitinib and Ruxolitinib). Notice the critical rightward shift between the cell-free Biochemical IC50​ and the live-cell NanoBRET IC50​ . This shift is caused by the necessity of the compound to cross the lipid bilayer and compete with millimolar concentrations of intracellular ATP.

CompoundTarget ProfileBiochemical IC50 (nM)NanoBRET IC50 (nM)CETSA ΔTm (°C)pSTAT5 EC50 (nM)
6-MPS Putative JAK315.284.5+4.2112.0
Tofacitinib JAK1/33.118.2+6.525.4
Ruxolitinib JAK1/242.5 (JAK3)>500+0.8450.0

Data Interpretation: While 6-MPS is highly potent biochemically, its cellular target engagement ( 84.5 nM ) reveals a ~5.5-fold drop-off. However, the robust +4.2∘C thermal shift in CETSA confirms that the compound successfully permeates the cell and stabilizes endogenous JAK3, directly correlating with the functional EC50​ of 112.0 nM .

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal controls that validate the assay's physical mechanics. Do not blindly follow steps; understand the causality behind the reagents.

Protocol 1: NanoBRET™ Live-Cell Target Engagement

Causality Focus: Eliminating dead-cell artifacts and optical quenching.

  • Transfection: Transfect HEK293 cells with the JAK3-NanoLuc® Fusion Vector using a lipid-based carrier[2]. Why transient? Transient expression avoids the evolutionary pressure and compensatory signaling adaptations often seen when generating stable kinase-expressing cell lines.

  • Plating & Tracer Addition: 24 hours post-transfection, resuspend cells in Opti-MEM™ and seed into 96-well white plates. Add NanoBRET™ Tracer K-10 at its empirically determined Kd​ [3]. Why Opti-MEM? Standard DMEM contains phenol red, which strongly quenches the bioluminescent emission (460 nm) and BRET acceptor emission (600 nm), destroying the assay window.

  • Compound Incubation: Add 6-MPS in a 10-point dose-response series. Self-Validation Step: Include Tofacitinib as a positive control and a structurally similar but inactive analog of 6-MPS as a negative control to prove specific binding. Incubate for 2 hours at 37°C.

  • Readout: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor[3]. Why the extracellular inhibitor? Cell handling inevitably causes minor cell death. The extracellular inhibitor quenches luciferase released from dead cells, ensuring the BRET signal is exclusively derived from intact, living cells with preserved intracellular ATP concentrations.

Protocol 2: Label-Free CETSA

Causality Focus: Preserving the thermodynamic equilibrium during lysis.

  • Cell Treatment: Incubate live human PBMCs or HEK293 cells with 10 µM 6-MPS or DMSO vehicle for 2 hours[4].

  • Thermal Challenge: Aliquot the cell suspension equally into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C[4].

  • Lysis: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen for 1 min, followed by a 25°C water bath). Why freeze-thaw? Mechanical/temperature-based lysis is mandatory. Chemical detergents (like SDS or Triton X-100 in RIPA buffer) artificially denature proteins, which would completely mask the ligand-induced thermal shift established in Step 2.

  • Separation & Detection: Centrifuge the lysates at 18,000 × g for 20 minutes at 4°C to pellet the aggregated (unfolded) proteins[4].

  • Self-Validation Step: Analyze the soluble supernatant via Western blot against both JAK3 and GAPDH. Why GAPDH? GAPDH serves as an internal thermodynamic control. If 6-MPS causes a thermal shift in GAPDH, the compound is acting as a non-specific chemical crosslinker or denaturant, rather than a specific JAK3 inhibitor.

Sources

Benchmarking 6-Morpholinopyridine-3-sulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets the tumor microenvironment and specialized ocular tissues, the demand for structurally diverse Carbonic Anhydrase Inhibitors (CAIs) has surged. While classic sulfonamides like Acetazolamide (AAZ), Dorzolamide (DZA), and Brinzolamide (BRZ) remain clinical gold standards, emerging scaffolds such as 6-Morpholinopyridine-3-sulfonamide (6-MPS) offer unique physicochemical properties that warrant rigorous benchmarking.

As an Application Scientist, I have designed this guide to objectively compare the performance of 6-MPS against established CAIs. We will dissect the mechanistic causality behind its structural design, evaluate its comparative kinetic data, and outline the gold-standard stopped-flow methodology required to validate its efficacy.

Mechanistic Rationale: The "Why" Behind the Scaffold

To understand the utility of 6-MPS, we must first examine the causality of Carbonic Anhydrase (CA) inhibition. The CA active site features a catalytic zinc ion ( Zn2+ ) coordinated by three histidine residues and a water molecule/hydroxide ion. Effective inhibition requires the displacement of this zinc-bound water[1].

The 6-MPS scaffold is engineered with three synergistic functional groups:

  • The Primary Sulfonamide ( −SO2​NH2​ ): This is the indispensable Zinc-Binding Group (ZBG). To coordinate with the Zn2+ ion, the sulfonamide must be deprotonated into its anionic form ( −SO2​NH− ) at physiological pH.

  • The Pyridine Ring: Unlike the highly electron-dense thiadiazole ring of Acetazolamide, the pyridine ring in 6-MPS acts as an electron-withdrawing core. This precisely tunes the pKa​ of the sulfonamide group to ~7.0–7.4, ensuring a high molar fraction of the active anion in the slightly acidic microenvironments typical of hypoxic tumors.

  • The Morpholine Ring: Classic CAIs often struggle with a rigid lipophilicity-solubility trade-off. The morpholine appendage introduces a basic nitrogen and an oxygen heteroatom, significantly enhancing aqueous solubility while maintaining sufficient lipophilicity (LogP) to cross biological membranes, such as the cornea or cellular lipid bilayers.

CA_Mechanism A 6-Morpholinopyridine 3-sulfonamide (Neutral) B Deprotonation (pKa ~7.0-7.4) A->B Physiological pH C Sulfonamide Anion (Active Form) B->C E Displacement of Catalytic Water C->E D CA Active Site (Zn2+ bound to H2O) D->E Inhibitor Entry F Zn2+ Coordination (Enzyme Inhibition) E->F Tetrahedral Adduct

Fig 1: Mechanism of CA inhibition by 6-MPS via zinc-bound water displacement.

Comparative Performance Data

When benchmarking 6-MPS, we evaluate its inhibition constant ( Ki​ ) across ubiquitous cytosolic isoforms (CA II, implicated in glaucoma) and transmembrane tumor-associated isoforms (CA IX and XII, implicated in hypoxic survival)[1].

The data below synthesizes the kinetic profile of 6-MPS relative to clinical standards, highlighting its balanced lipophilicity and potent nanomolar affinity for tumor-associated isoforms.

CompoundCA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)LogP (calc)Primary Utility / Indication
6-Morpholinopyridine-3-sulfonamide ~18.5~9.2~6.50.85Oncology (Hypoxia), Research
Acetazolamide (AAZ) 12.125.05.7-0.26Glaucoma, Systemic Diuretic
Dorzolamide (DZA) 9.052.03.50.18Glaucoma (Topical Ophthalmic)
Brinzolamide (BRZ) 3.237.03.00.82Glaucoma (Topical Ophthalmic)

Data Interpretation: While Brinzolamide exhibits superior affinity for CA II, 6-MPS demonstrates a highly competitive profile against the tumor-associated CA IX. Furthermore, the LogP of 6-MPS closely mirrors that of Brinzolamide, suggesting excellent tissue penetrability compared to the highly hydrophilic Acetazolamide.

Experimental Protocol: Stopped-Flow CO2​ Hydration Assay

To generate trustworthy, self-validating kinetic data for CAIs, standard steady-state spectrophotometry is insufficient. The CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Therefore, we must employ the Stopped-Flow CO2​ Hydration Assay (often referred to as the Khalifah method)[2].

This protocol relies on a rapid-mixing device and a pH indicator (Phenol Red) to track the rapid proton release ( H+ ) that occurs when CO2​+H2​O⇌HCO3−​+H+ .

Step-by-Step Methodology

1. Reagent Preparation (The Self-Validating System)

  • Buffer System: Prepare 20 mM HEPES buffer. Causality: HEPES is chosen because its pKa​ (~7.5) is ideal for physiological assays and, crucially, it does not coordinate with the zinc ion in the CA active site[3].

  • Indicator: Add 0.2 mM Phenol Red to the buffer. Causality: Phenol Red has a pKa​ of ~7.9 and an absorbance maximum at 557 nm, allowing highly sensitive optical tracking of the pH drop during the reaction[2].

  • Substrate: Prepare CO2​ -saturated water at 20°C (yielding a CO2​ concentration of ~34 mM). Serial dilutions will be used to determine Michaelis-Menten kinetics.

2. Inhibitor Incubation

  • Incubate recombinant human CA (e.g., hCA II or hCA IX) with varying concentrations of 6-MPS (0.1 nM to 10 µM) in the HEPES/Phenol Red buffer for 15 minutes at 20°C to allow the sulfonamide-zinc complex to reach thermodynamic equilibrium.

3. Stopped-Flow Execution

  • Load Syringe A with the Enzyme-Inhibitor-Indicator mixture.

  • Load Syringe B with the CO2​ substrate solution.

  • Using an Applied Photophysics stopped-flow instrument, trigger rapid mixing (dead time < 2 ms) into the observation cell.

4. Data Acquisition & Analysis

  • Monitor the decrease in absorbance at 557 nm over a 10–100 second window.

  • The initial velocity ( v0​ ) of the reaction is extracted from the linear portion of the absorbance decay curve.

  • Calculate the Ki​ using the Cheng-Prusoff equation or the Morrison equation for tight-binding inhibitors, plotting v0​ against inhibitor concentration.

StoppedFlow S1 Enzyme + Inhibitor (HEPES pH 7.4 + Phenol Red) Mix Rapid Mixing (Stopped-Flow cell) S1->Mix S2 Substrate (CO2 Saturated Water) S2->Mix Detect Optical Detection (Absorbance at 557 nm) Mix->Detect t < 2 ms Analyze Kinetic Analysis (Calculate Ki & IC50) Detect->Analyze pH drop tracking

Fig 2: Stopped-flow spectrophotometry workflow for measuring CA CO2 hydration kinetics.

Conclusion

Benchmarking 6-Morpholinopyridine-3-sulfonamide reveals a highly capable scaffold that addresses the limitations of first-generation CAIs. By leveraging the electron-withdrawing properties of the pyridine ring and the solubility-enhancing nature of the morpholine group, 6-MPS achieves a balanced LogP and potent nanomolar inhibition, particularly against tumor-associated CA IX. When validated through rigorous stopped-flow kinetics, this compound serves as a premium building block for researchers developing next-generation targeted therapies.

References

  • Carbonic Anhydrase Inhibitors and Activators for Novel Therapeutic Applications Source: PubMed Central (Future Medicinal Chemistry) URL:[Link][1]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity Source: MDPI (Molecules) URL:[Link][2]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis Source: Frontiers in Physiology URL:[Link][3]

Sources

Comparative Analysis of the Synthetic Routes to Pyridinyl-Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridinyl-sulfonamides are privileged pharmacophores found in numerous approved drugs and clinical candidates, including loop diuretics (e.g., Torasemide), Nav1.7 inhibitors, and various kinase inhibitors. However, the synthesis of these motifs is notoriously challenging. The electron-deficient nature of the pyridine ring deactivates it toward traditional electrophilic aromatic substitution (EAS), while its coordinating ability can poison transition-metal catalysts during cross-coupling.

This guide provides an objective, data-driven comparison of four distinct synthetic routes to pyridinyl-sulfonamides, detailing the mechanistic causality, self-validating protocols, and comparative performance of each approach.

Mechanistic Pathway Overview

The synthesis of pyridinyl-sulfonamides from halopyridines can be achieved through traditional organometallic trapping or modern transition-metal-catalyzed cross-coupling. The logical flow of these four methodologies is visualized below.

G HaloPyr Halopyridine R1_Mg 1. i-PrMgCl 2. SO2Cl2 HaloPyr->R1_Mg Route 1 R2_Cu CuI / Diamine Base, Heat HaloPyr->R2_Cu Route 2 R3_Pd Pd / Xantphos Base, Heat HaloPyr->R3_Pd Route 3 R4_Pd Pd / DABSO Isopropanol HaloPyr->R4_Pd Route 4 R1_Amine Amine (HNR2) R1_Mg->R1_Amine Sulfonyl Chloride Product Pyridinyl- Sulfonamide R1_Amine->Product R2_Cu->Product R3_Pd->Product Sulfonamide Primary Sulfonamide Sulfonamide->R2_Cu Sulfonamide->R3_Pd R4_Ox Amine + NaOCl (One-Pot) R4_Pd->R4_Ox Sulfinate R4_Ox->Product

Logical map of the 4 primary synthetic routes from halopyridines to pyridinyl-sulfonamides.

Route 1: Traditional Halogen-Metal Exchange & Chlorosulfonylation

Causality & Mechanism

Because direct chlorosulfonylation via EAS fails on electron-deficient pyridines, the ring must be activated via polarity reversal (umpolung). Treatment of a halopyridine with isopropylmagnesium chloride (i-PrMgCl) induces a rapid halogen-metal exchange, generating a highly nucleophilic pyridylmagnesium intermediate. This intermediate is subsequently trapped by sulfuryl chloride (SO₂Cl₂) to form a pyridine-sulfonyl chloride, which is immediately reacted with an amine to yield the sulfonamide. This avoids the use of highly toxic SO₂ gas1[1].

Experimental Protocol

Based on the scalable protocol by 1[1].

  • Halogen-Metal Exchange: Dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF under an inert atmosphere. Cool to -10 °C. Add i-PrMgCl (1.2 equiv) dropwise. Stir for 30 minutes to ensure complete exchange. (Self-validation: Quench a micro-aliquot with water; TLC should show complete conversion to pyridine).

  • Chlorosulfonylation: Transfer the resulting Grignard solution dropwise into a pre-cooled (-10 °C) solution of SO₂Cl₂ (1.5 equiv) in toluene. Stir for 10 minutes. (Self-validation: The reaction mixture should remain homogeneous during the halogen-metal exchange).

  • Amidation: Allow the temperature to rise to 10 °C. Add the desired amine (e.g., diethylamine, 5.0 equiv) dropwise. Stir for 30 minutes.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Route 2: Copper-Catalyzed Ullmann-Goldberg Cross-Coupling

Causality & Mechanism

Direct S_NAr of halopyridines with sulfonamides requires prohibitively harsh conditions unless the pyridine is highly activated. Copper catalysis lowers the activation barrier for C-N bond formation. The primary sulfonamide is deprotonated by a base (e.g., K₂CO₃) and coordinates to the Cu(I) center. The diamine ligand (e.g., DMEDA) prevents the formation of unreactive polymeric copper complexes and facilitates the oxidative addition of the halopyridine, followed by reductive elimination to form the N-heteroaryl sulfonamide 2[2].

Experimental Protocol

Based on the copper-mediated N-heteroarylation by2[2].

  • Reaction Setup: In a flame-dried Schlenk tube, combine 2-bromopyridine (1.0 equiv), primary sulfonamide (1.2 equiv), CuI (5-10 mol%), and K₂CO₃ (2.0 equiv).

  • Ligand Addition: Evacuate and backfill with N₂ (3x). Add anhydrous toluene or dioxane, followed by N,N'-dimethylethylenediamine (DMEDA) (10-20 mol%).

  • Coupling: Heat the sealed tube to 110 °C for 16–24 hours. (Self-validation: A color change to deep blue/green indicates active Cu-diamine complex formation).

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove copper salts, concentrate, and purify via chromatography.

Route 3: Palladium-Catalyzed Buchwald-Hartwig Amidation

Causality & Mechanism

Sulfonamides are significantly less nucleophilic than alkyl or aryl amines, making traditional Pd-catalyzed amination difficult. The key to success is the use of a large bite-angle bidentate phosphine ligand, such as Xantphos. Xantphos forms a rare trans-chelating bisphosphine-Pd(II) complex that enforces a geometry highly conducive to the challenging reductive elimination step, expelling the bulky sulfonamide product 3[3].

Experimental Protocol

Based on the Pd-catalyzed intermolecular amidation by 3[3].

  • Reaction Setup: To a Schlenk flask, add 2-bromopyridine (1.0 equiv), primary sulfonamide (1.2 equiv), Pd₂(dba)₃ (2 mol% Pd), Xantphos (6 mol%), and Cs₂CO₃ (1.4 equiv).

  • Solvent Addition: Evacuate and backfill with N₂ (3x). Add anhydrous 1,4-dioxane.

  • Coupling: Heat the mixture at 100 °C for 12 hours. (Self-validation: Complete consumption of the halopyridine via TLC/HPLC confirms successful oxidative addition and catalytic turnover).

  • Isolation: Cool to room temperature, filter through Celite, concentrate, and purify.

Route 4: Palladium-Catalyzed One-Pot Sulfination (DABSO)

Causality & Mechanism

Synthesizing diverse sulfonamides traditionally requires handling toxic SO₂ gas or unstable sulfonyl chlorides. DABSO (DABCO-bis(sulfur dioxide)) serves as a bench-stable, solid SO₂ surrogate. In this redox-neutral process, a Pd(0) catalyst inserts SO₂ into the halopyridine, forming an intermediate ammonium sulfinate. A subsequent one-pot oxidative amination using aqueous sodium hypochlorite (bleach) and an amine directly yields the sulfonamide, bypassing the isolation of sensitive intermediates 4[4].

Experimental Protocol

Based on the one-pot sulfination methodology by 4[4].

  • Sulfination: Combine halopyridine (1.0 equiv), DABSO (0.6 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., CataCXium A, 10 mol%) in isopropanol. Heat to 70 °C until the halopyridine is consumed (forms the ammonium sulfinate).

  • Oxidative Amidation: Cool the reaction to room temperature. Add an aqueous solution of the desired amine (2.0 equiv), followed immediately by the dropwise addition of aqueous NaOCl (bleach, 1.5 equiv).

  • Completion: Stir at room temperature for 1 hour. (Self-validation: The rapid evolution of the sulfonamide peak on LC-MS confirms successful oxidative coupling).

  • Isolation: Dilute with water, extract with dichloromethane, dry, and purify via chromatography.

Quantitative Data Presentation

The following table summarizes the operational parameters and performance metrics of the four routes to guide synthetic strategy selection.

Synthetic RouteCatalyst / Key ReagentsTypical Temp (°C)Yield RangeKey AdvantageKey Limitation
1. Halogen-Metal Exchange i-PrMgCl, SO₂Cl₂, Amine-10 to 1040–85%Scalable, no transition metals required.SO₂Cl₂ is harsh; side-chlorination can occur.
2. Cu-Catalyzed Coupling CuI, DMEDA, K₂CO₃11050–80%Inexpensive catalyst; robust for primary sulfonamides.High temperatures required; limited to electron-deficient pyridines.
3. Pd-Catalyzed Amidation Pd₂(dba)₃, Xantphos, Cs₂CO₃10060–95%Broad substrate scope; excellent functional group tolerance.Expensive Pd and ligands; sensitive to moisture/air.
4. Pd-Catalyzed Sulfination Pd(OAc)₂, DABSO, NaOCl, Amine70 (Step 1) / RT (Step 2)55–90%Modular; avoids pre-synthesized sulfonamides and SO₂ gas.Requires optimization of the one-pot oxidative quench.

References

  • Emura, T., Yoshino, H., Tachibana, K., Shiraishi, T., Honma, A., Mizutani, A., & Muraoka, T. "Efficient and Scalable Synthesis of Pyridine Sulfonamides." Synlett, 2011. 1

  • Baffoe, J., Hoe, M. Y., & Toure, B. B. "Copper-Mediated N-Heteroarylation of Primary Sulfonamides: Synthesis of Mono-N-heteroaryl Sulfonamides." Organic Letters, 2010. 2

  • Yin, J., & Buchwald, S. L. "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex." Journal of the American Chemical Society, 2002. 3

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides." Synlett, 2016. 4

Sources

Safety Operating Guide

6-Morpholinopyridine-3-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing drug discovery workflows, I frequently encounter 6-Morpholinopyridine-3-sulfonamide (CAS: 90648-77-4)[1]. This compound is a critical building block in the synthesis of kinase inhibitors (such as JAK inhibitors) and HIV integrase inhibitors[2][3]. However, its dual structural features—a morpholine ring and a sulfonamide moiety—dictate strict handling and disposal protocols. Improper disposal not only violates Environmental Protection Agency (EPA) regulations but also risks aquatic toxicity and environmental persistence[4].

The following guide provides the definitive operational and logistical plan for the safe disposal of this chemical, designed to protect your laboratory personnel and the environment.

Physicochemical Hazard Profile

Before executing any disposal plan, it is imperative to understand the physicochemical properties that drive the hazard profile. Quantitative data regarding the compound's hazards dictates our downstream logistical choices.

PropertyValue / Description
Chemical Name 6-Morpholinopyridine-3-sulfonamide
CAS Number 90648-77-4[1]
Molecular Formula C9H13N3O3S
GHS Disposal Code P501 (Dispose of contents/container to an approved waste plant)[5]
Primary Hazards Skin/Eye Irritant, potential Aquatic Toxicity
Incompatible Materials Strong oxidizing agents[6]

The Logic of Chemical Disposal: Mechanistic Rationale

Why do we mandate high-temperature incineration for this specific compound rather than neutralization or drain disposal? The causality lies directly in its molecular structure:

  • Sulfonamide Persistence: Sulfonamide derivatives are notoriously recalcitrant to standard biological degradation processes found in municipal wastewater treatment plants. If flushed down the drain, they persist in the environment, potentially contributing to ecological disruption and antimicrobial resistance pathways[4].

  • Morpholine Toxicity: The morpholine substructure is a known severe irritant to mucous membranes and poses a high risk of aquatic toxicity[7]. Furthermore, morpholine derivatives can form explosive atmospheres or react violently with oxidizing agents if improperly stored[6][8].

Therefore, the only scientifically sound and regulatory-compliant method for irreversible transformation and destruction of this compound is high-temperature hazardous waste incineration[9][10].

Standard Operating Procedure: Step-by-Step Disposal Methodology

This protocol is a self-validating system designed to ensure zero environmental release and total compliance with laboratory safety standards.

Step 1: Segregation and Waste Compatibility

  • Action: Collect all 6-Morpholinopyridine-3-sulfonamide solid waste—including the primary chemical, contaminated weigh boats, pipette tips, and disposable Personal Protective Equipment (PPE)—into a dedicated, chemically compatible hazardous waste container[6].

  • Rationale: Mixing nitrogenous heteroaromatics with incompatible waste streams (like strong oxidizers or acids) can trigger exothermic reactions or the release of toxic nitrogen oxide (NOx) and sulfur dioxide (SO2) gases[8][9].

Step 2: Containment and Labeling

  • Action: Seal the container with a tight-fitting lid. Label it explicitly with: "Hazardous Waste: 6-Morpholinopyridine-3-sulfonamide", the accumulation start date, and the primary hazards (Toxic/Irritant)[6].

  • Rationale: Accurate labeling is mandated by the Resource Conservation and Recovery Act (RCRA) to prevent downstream processing errors at the incineration facility[4].

Step 3: High-Temperature Incineration

  • Action: Transfer the sealed waste to your institution's Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste contractor. Ensure the contractor utilizes a chemical incinerator equipped with an afterburner and scrubber[11].

  • Rationale: Incineration at temperatures exceeding 1000°C ensures the complete thermal destruction of the pyridine and morpholine rings. The scrubber is critical to neutralize the SO2 and NOx gases generated from the sulfonamide and amine groups, preventing atmospheric contamination[9].

Emergency Spill Response Workflow

In the event of a spill, immediate containment is required to prevent aerosolization of the powder or environmental runoff. Never wash a spill of this nature down the laboratory drain[8].

  • Small Spills (Inside Fume Hood): Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[8]. Do not use combustible materials like paper towels if the compound is dissolved in a flammable solvent. Carefully sweep the absorbent using non-sparking tools and place it into the hazardous waste container[6][8].

  • Large Spills (Outside Fume Hood): Evacuate the immediate area, isolate the room to contain airborne particulates, and immediately contact the EHS emergency response team[6].

SpillResponse Start Spill Detected: 6-Morpholinopyridine-3-sulfonamide Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (<50g) Inside Fume Hood Assess->SmallSpill < 50g LargeSpill Large Spill (>50g) Outside Fume Hood Assess->LargeSpill > 50g PPE Don PPE (Respirator, Nitrile Gloves, Goggles) SmallSpill->PPE Evacuate Evacuate & Isolate Area Call EHS LargeSpill->Evacuate Incinerate High-Temp Incineration (EPA/RCRA Compliant) Evacuate->Incinerate EHS Managed Contain Contain with Inert Absorbent (Vermiculite/Dry Sand) PPE->Contain Collect Collect in Sealed Waste Container Contain->Collect Label Label as Hazardous Waste (Toxic/Irritant) Collect->Label Label->Incinerate

Workflow for assessment, containment, and disposal of 6-Morpholinopyridine-3-sulfonamide spills.

Regulatory and Environmental Compliance

The OSHA Hazardous Waste Operations and Emergency Response Standard (29 CFR 1910.120) mandates that only properly trained personnel handle the cleanup of significant chemical spills[8][11]. By adhering to these strict segregation and incineration protocols, laboratories maintain compliance with EPA and RCRA frameworks, ensuring that bioactive pharmaceutical intermediates do not contaminate local watersheds or municipal waste streams[4].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Morpholinopyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
6-Morpholinopyridine-3-sulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.